molecular formula C9H10N2O2 B1394741 3-Azetidinyl nicotinate CAS No. 1220021-28-2

3-Azetidinyl nicotinate

Cat. No.: B1394741
CAS No.: 1220021-28-2
M. Wt: 178.19 g/mol
InChI Key: IWVNWZMZZFXPEI-UHFFFAOYSA-N
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Description

3-Azetidinyl nicotinate is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNWZMZZFXPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Azetidinyl Nicotinate: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Strained Ring and a Privileged Pharmacophore

In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular scaffolds often leads to novel therapeutic agents with enhanced properties. 3-Azetidinyl nicotinate emerges as a compelling example of this principle, integrating the unique characteristics of the azetidine ring with the well-established pharmacological relevance of the nicotinate moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable component in drug design.[1][2] Its inherent ring strain and constrained geometry impart a three-dimensional character to molecules, which can lead to improved metabolic stability, increased aqueous solubility, and novel interactions with biological targets.[3][4]

Conversely, the nicotinate structure, a derivative of nicotinic acid (niacin or vitamin B3), is a fundamental component in various biological processes and a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs).[5][6] These receptors are ligand-gated ion channels that play crucial roles in both the central and peripheral nervous systems, making them important targets for a range of therapeutic areas, including neurodegenerative diseases and inflammation.[5][7][8]

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for this compound. By dissecting the individual contributions of its constituent parts and exploring potential biological interactions, we aim to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of this and related molecules.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of an azetidin-3-ol moiety esterified with nicotinic acid. The formal name is azetidin-3-yl pyridine-3-carboxylate.

Molecular Formula: C₉H₁₀N₂O₂[9] Molecular Weight: 178.19 g/mol [9] CAS Number: 1220021-28-2[9]

Structural Analysis

The molecule's architecture is defined by two key components:

  • Azetidine Ring: A saturated four-membered heterocycle containing one nitrogen atom. The attachment of the nicotinate group is at the 3-position of this ring. The inherent strain of the azetidine ring influences its conformational preferences and reactivity.

  • Nicotinate Moiety: A pyridine ring substituted with a carboxylate group at the 3-position. This part of the molecule is relatively planar and is the key pharmacophore for potential interactions with nicotinic acetylcholine receptors.

The ester linkage between these two fragments is a critical feature, as it can be susceptible to hydrolysis by esterases in biological systems, potentially leading to the release of azetidin-3-ol and nicotinic acid. This could be a desirable feature for a prodrug strategy.

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred ValueRationale
Physical State Likely a solid at room temperature.Similar small organic molecules with aromatic and heterocyclic components are often crystalline solids.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, methanol) and limited solubility in water. The presence of the pyridine nitrogen and the azetidine nitrogen may allow for salt formation to enhance aqueous solubility.The combination of a polar heterocyclic core and an aromatic ring suggests this solubility profile.
pKa The pyridine nitrogen will have a pKa around 5, making it basic. The azetidine nitrogen will also be basic, with a pKa likely in the range of 8-9.These are typical pKa values for pyridine and saturated secondary amines, respectively.
LogP The calculated LogP (partition coefficient) is approximately 0.99.[10]This suggests a relatively balanced hydrophilic-lipophilic character.

Synthesis of this compound: A Strategic Approach

A definitive, published synthesis protocol for this compound is not widely available. However, a logical and efficient synthetic route can be designed based on standard organic chemistry transformations, specifically esterification. The most direct approach involves the coupling of azetidin-3-ol with nicotinic acid or an activated derivative thereof.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors.

G cluster_0 Activation of Nicotinic Acid cluster_1 Esterification cluster_2 Purification A Nicotinic Acid C Nicotinoyl Chloride Hydrochloride A->C Activation B Thionyl Chloride (SOCl₂) or similar activating agent F This compound C->F Coupling D Azetidin-3-ol Hydrochloride E Base (e.g., Triethylamine) G Crude Product I Pure this compound G->I Purification H Column Chromatography / Recrystallization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) at 0 °C.[11][12]

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • After cooling, remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride, which can often be used in the next step without further purification.[13]

Step 2: Esterification with Azetidin-3-ol

  • Dissolve azetidin-3-ol hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[14][15]

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 - 3.0 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Cool the mixture to 0 °C and slowly add a solution of nicotinoyl chloride hydrochloride (1.1 eq) in the same solvent.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Alternatively, recrystallization from an appropriate solvent system can be employed to obtain the pure product.

Potential Applications and Biological Significance

The unique structural combination of this compound suggests several potential applications in drug discovery, primarily centered around its interaction with nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor Modulation

The nicotinate moiety is a well-known pharmacophore for nAChRs.[7] These receptors are pentameric ligand-gated ion channels composed of various subunits (α1-10, β1-4, γ, δ, and ε).[5][8] The specific subunit composition of the receptor determines its pharmacological and physiological properties. The agonist binding site is located at the interface between subunits.[16]

G cluster_0 Neuronal Signaling cluster_1 nAChR Activation A Presynaptic Neuron B Postsynaptic Neuron A->B Neurotransmitter Release C This compound D α β α γ δ Nicotinic Acetylcholine Receptor (nAChR) C->D:f0 Binding E Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) D->E Conformational Change F Postsynaptic Depolarization E->F F->B Signal Transduction

Caption: Potential mechanism of action at a nicotinic acetylcholine receptor.

This compound, as a structural analog of nicotine and other nAChR agonists, is hypothesized to bind to these receptors and modulate their activity. The azetidine ring, in this context, can serve several purposes:

  • Conformational Constraint: The rigid azetidine ring can lock the orientation of the nicotinate pharmacophore, potentially leading to increased selectivity for specific nAChR subtypes.

  • Improved Pharmacokinetics: The sp³-rich nature of the azetidine scaffold can enhance metabolic stability and solubility compared to more planar structures.[1]

  • Novel Interactions: The azetidine nitrogen can form additional hydrogen bonds or ionic interactions with the receptor, potentially altering the binding affinity and efficacy (agonist, partial agonist, or antagonist).

Given the diversity of nAChR subtypes, this compound could be a valuable tool for probing the structure-activity relationships of these receptors and could serve as a lead compound for the development of subtype-selective modulators for conditions such as:

  • Alzheimer's Disease

  • Parkinson's Disease

  • Schizophrenia

  • Pain

  • Inflammation

  • Nicotine Addiction

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key features that would be observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR
  • Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 7.0-9.0 ppm), characteristic of a 3-substituted pyridine ring.

  • Azetidine Ring Protons: A multiplet for the CH proton at the 3-position, shifted downfield due to the adjacent oxygen atom. Two sets of multiplets for the CH₂ protons at the 2- and 4-positions.

  • Azetidine N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR
  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-155 ppm).

  • Ester Carbonyl Carbon: A signal around δ 165-175 ppm.

  • Azetidine Ring Carbons: A signal for the CH carbon at the 3-position (δ 60-75 ppm) and signals for the CH₂ carbons at the 2- and 4-positions (δ 40-55 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

  • C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.

  • N-H Stretch (Azetidine): A moderate absorption around 3300-3500 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragments would be expected from the loss of the azetidine ring and the cleavage of the ester bond.

Conclusion and Future Directions

This compound represents a fascinating and underexplored molecule at the intersection of strained ring chemistry and established neuropharmacology. While direct experimental data remains scarce, a robust understanding of its constituent fragments allows for the confident prediction of its chemical properties and a logical synthetic strategy. The potential for this molecule to act as a selective modulator of nicotinic acetylcholine receptors makes it a compelling target for further investigation in the context of drug discovery.

Future research should focus on the definitive synthesis and characterization of this compound, including the acquisition of comprehensive spectroscopic and physicochemical data. Subsequently, in vitro and in vivo pharmacological studies are warranted to elucidate its binding affinity and functional activity at various nAChR subtypes. Such studies will be crucial in determining the therapeutic potential of this and related azetidine-containing nicotinic compounds.

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Sources

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 3-azetidinyl nicotinate, a heterocyclic compound of interest in medicinal chemistry. The guide details a strategic approach to its synthesis, beginning with the preparation of key precursors, nicotinoyl chloride and N-Boc-3-hydroxyazetidine, followed by their coupling via esterification, and concluding with the final deprotection step. Each stage is elucidated with mechanistic insights, detailed experimental protocols, and visual diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction and Strategic Overview

This compound incorporates two key pharmacophoric motifs: the nicotinic acid backbone, a derivative of vitamin B3 with known applications in modulating lipid profiles[1], and the azetidine ring, a strained four-membered heterocycle that is a privileged scaffold in medicinal chemistry due to its unique structural and reactivity profile.[2] The combination of these two moieties in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate synthesis of two key intermediates: an activated form of nicotinic acid and a protected form of 3-hydroxyazetidine. These intermediates are then coupled, followed by the removal of the protecting group to yield the final product. This approach allows for greater control over the reaction and facilitates the purification of intermediates at each stage.

The following sections will provide a detailed exploration of a reliable synthetic route, including the preparation of precursors, the crucial esterification step, and the final deprotection.

Synthesis of Key Precursors

A robust synthesis of this compound is contingent on the efficient preparation of its constituent building blocks. This section details the synthesis of nicotinoyl chloride and N-Boc-3-hydroxyazetidine.

Preparation of Nicotinoyl Chloride

The activation of the carboxylic acid of nicotinic acid is a prerequisite for its efficient esterification. The conversion to nicotinoyl chloride is a common and effective strategy. This is typically achieved by reacting nicotinic acid with thionyl chloride (SOCl₂).

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carbonyl group of nicotinic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the subsequent loss of sulfur dioxide and a proton to form the highly reactive acyl chloride.

G cluster_0 Nicotinoyl Chloride Synthesis Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->Nicotinoyl_Chloride

Caption: Synthesis of Nicotinoyl Chloride.

Experimental Protocol: Synthesis of Nicotinoyl Chloride [3][4][5][6][7][8]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

  • Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress (e.g., by observing the dissolution of the solid nicotinic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crystalline nicotinoyl chloride hydrochloride can be used directly in the next step or purified further.

Preparation of N-Boc-3-hydroxyazetidine

3-Hydroxyazetidine is a key component, but its unprotected form can lead to side reactions. Therefore, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which is stable under the conditions of esterification and can be readily removed later. The synthesis of N-Boc-3-hydroxyazetidine often starts from epichlorohydrin and an appropriate amine, followed by cyclization and protection.

Mechanism: The synthesis involves a multi-step process, typically starting with the ring-opening of epichlorohydrin by an amine (e.g., benzylamine), followed by a base-mediated intramolecular cyclization to form the azetidine ring. The protecting benzyl group is then removed by hydrogenolysis, and the resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-3-hydroxyazetidine.

G cluster_1 N-Boc-3-hydroxyazetidine Synthesis Epichlorohydrin Epichlorohydrin Cyclization Cyclization Epichlorohydrin->Cyclization Amine Amine (e.g., Benzylamine) Amine->Cyclization Deprotection Debenzylation Cyclization->Deprotection Boc_Protection Boc Protection Deprotection->Boc_Protection Final_Product N-Boc-3-hydroxyazetidine Boc_Protection->Final_Product

Caption: General scheme for N-Boc-3-hydroxyazetidine synthesis.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine [2][9][10][11][12]

This is a multi-step synthesis, and the following is a generalized procedure.

  • Ring-opening and Cyclization: React epichlorohydrin with benzylamine, followed by treatment with a base to induce cyclization to 1-benzyl-3-hydroxyazetidine.[13]

  • Debenzylation: The 1-benzyl-3-hydroxyazetidine is dissolved in a suitable solvent like methanol, and the benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]

  • Boc Protection: The resulting 3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent such as dichloromethane or tetrahydrofuran to yield N-Boc-3-hydroxyazetidine.[9]

  • The product is then purified by column chromatography.

Esterification to Form N-Boc-3-azetidinyl nicotinate

With both precursors in hand, the key ester bond is formed by reacting nicotinoyl chloride with N-Boc-3-hydroxyazetidine. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: The lone pair of electrons on the hydroxyl group of N-Boc-3-hydroxyazetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the ester. A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.

G cluster_2 Esterification Mechanism Reactants Nicotinoyl Chloride + N-Boc-3-hydroxyazetidine Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Product N-Boc-3-azetidinyl nicotinate Tetrahedral_Intermediate->Product Chloride Elimination G cluster_3 Boc Deprotection Mechanism Protonation Protonation of Carbonyl t-Butyl_Cation_Loss Loss of tert-butyl cation Protonation->t-Butyl_Cation_Loss Decarboxylation Decarboxylation t-Butyl_Cation_Loss->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Sources

A Technical Guide to the Biological Activity of 3-Azetidinyl Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The confluence of the strained, conformationally rigid azetidine ring and the versatile nicotinic acid scaffold has given rise to a class of compounds with significant therapeutic potential: the 3-azetidinyl nicotinate derivatives. This technical guide provides an in-depth exploration of the biological activities of this chemical series, with a primary focus on their potent and selective modulation of nicotinic acetylcholine receptors (nAChRs). We will dissect the medicinal chemistry rationale, structure-activity relationships (SAR), and the preclinical data that underscore their promise for treating central nervous system (CNS) disorders. Furthermore, this guide will touch upon emerging activities beyond nAChR modulation, including neuroprotection and anti-inflammatory effects. Detailed experimental methodologies are provided for key synthesis and assay protocols to equip researchers and drug development professionals with the practical knowledge to explore this promising chemical space.

Introduction: The Convergence of Two Privileged Scaffolds

In modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple receptor targets—is a cornerstone of rational drug design. The this compound core is a prime example of this approach, leveraging the distinct and advantageous properties of its constituent parts.

The Azetidine Moiety: A Tool for Enhancing Drug-like Properties

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly valued motif in drug discovery.[1] Its significance stems from a unique combination of physicochemical properties:

  • Conformational Rigidity: The inherent ring strain of the azetidine scaffold restricts the number of accessible conformations. This pre-organization of the molecule can reduce the entropic penalty of binding to a biological target, often leading to enhanced potency.

  • Improved Metabolic Stability: Compared to more flexible acyclic amines or larger heterocyclic rings, the azetidine moiety can be less susceptible to metabolic degradation by enzymes such as cytochrome P450s.[2] This property is crucial for improving a drug candidate's pharmacokinetic profile.

  • Enhanced Solubility: As a small, polar heterocycle, the azetidine ring can serve as a "solubility handle," improving the aqueous solubility of a parent molecule—a critical factor for oral bioavailability.

  • Three-Dimensionality: The non-planar, sp³-rich nature of the azetidine ring allows for the exploration of three-dimensional chemical space, enabling more specific and effective interactions with complex protein binding pockets.[1]

The incorporation of azetidine motifs is a validated strategy, present in several FDA-approved drugs, highlighting its role in optimizing pharmacokinetic and pharmacodynamic properties.[1]

The Nicotinate Moiety: A Versatile Pharmacophore

Nicotinic acid (niacin) and its derivatives are well-established pharmacophores with a broad spectrum of biological activities.[3][4][5] The pyridine ring within the nicotinate structure is a key feature, acting as a hydrogen bond acceptor and participating in various receptor-ligand interactions. Its bioactivity is diverse, with derivatives demonstrating anti-inflammatory, analgesic, antimicrobial, and antifungal properties.[3][5][6][7]

Rationale for the this compound Scaffold: A Bioisosteric Approach to nAChR Modulation

The primary rationale for designing this compound derivatives lies in their structural mimicry of acetylcholine and nicotine, the endogenous and archetypal agonists of nicotinic acetylcholine receptors (nAChRs), respectively. In this scaffold, the azetidine ring functions as a bioisostere of the pyrrolidine ring found in nicotine, while the nicotinate portion mimics the essential pyridine pharmacophore. This design hypothesis posits that the unique stereoelectronic properties of the azetidine ring can confer enhanced selectivity for specific nAChR subtypes, potentially separating therapeutic effects from unwanted side effects.

Primary Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The vast majority of research on this compound derivatives has centered on their activity at nAChRs, a superfamily of ligand-gated ion channels crucial to synaptic transmission in the central and peripheral nervous systems.[8][9]

Overview of nAChR Structure and Function

nAChRs are pentameric structures composed of various combinations of subunits (e.g., α2-α10, β2-β4 in neurons) that form a central ion channel.[9][10] Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and initiation of a downstream cellular response. This fundamental mechanism implicates nAChRs in a wide array of physiological processes, including learning, memory, attention, and reward.[8][10]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Conformational Change Ions Na+ / Ca2+ Influx nAChR_Open->Ions Allows Agonist Agonist (e.g., this compound) Agonist->nAChR Binds Response Cellular Response (e.g., Depolarization, Neurotransmitter Release) Ions->Response Triggers

Caption: Simplified nAChR activation pathway upon agonist binding.

Key nAChR Subtypes in the CNS: α4β2 and α7

While numerous nAChR subtypes exist, two are of paramount interest for CNS drug discovery due to their high prevalence in the brain and distinct physiological roles:[11]

  • α4β2 nAChRs: This is the most abundant high-affinity nicotine binding site in the brain.[12] It is critically involved in the reinforcing effects of nicotine and is a primary target for smoking cessation therapies.[11] Partial agonists at this receptor, like varenicline, have demonstrated clinical success.

  • α7 nAChRs: These homomeric receptors (composed of five α7 subunits) are implicated in cognitive processes, attention, and the modulation of inflammation.[12] Agonists of the α7 subtype are being actively investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[10]

3-Azetidinyl Nicotinates as Selective α4β2 nAChR Ligands

A key breakthrough in this chemical class is the discovery of compounds like Sazetidine-A, which contains a 2-methyl-3-alkoxy-pyridinyl ether linked to an azetidine ring. Sazetidine-A and its analogs have demonstrated remarkable potency and selectivity as α4β2 nAChR agonists and for inducing receptor desensitization.[13] This selectivity is crucial, as it suggests that therapeutic benefits associated with α4β2 modulation (e.g., in addiction or mood disorders) could be achieved with a reduced risk of off-target effects mediated by other nAChR subtypes.[13]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their specific substitution patterns. Understanding the SAR is critical for designing next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles.

SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) cluster_1 Chemical Modifications cluster_2 Pharmacological Outcomes Core Core Scaffold (this compound) Activity Biological Activity (Potency, Selectivity, Efficacy) Core->Activity R1 R1: Pyridine Ring Substituents R1->Core R2 R2: Azetidine Ring Substituents R2->Core

Caption: Conceptual overview of Structure-Activity Relationships (SAR).

Impact of Substitutions on the Pyridine Ring

Modifications to the pyridine ring of the nicotinate moiety have a profound impact on receptor affinity and selectivity.

  • Position of the Azetidinyl Ether Linkage: The 3-position linkage is critical for potent nAChR activity.

  • Substituents: Adding small alkyl or electron-withdrawing groups can modulate activity. For instance, studies on sazetidine-A analogs showed that introducing a bulky, electronegative CF₃ group at the 2-position of the pyridine ring led to a dramatic decrease in binding affinity, suggesting that both steric and electronic factors in this region are critical for receptor interaction.[13]

Impact of Substitutions on the Azetidine Ring

The azetidine ring itself can be functionalized to further tune the pharmacological profile. Studies on related azetidine-containing compounds targeting neurokinin-2 receptors found that modifying the 3-substituent on the azetidine ring was a successful strategy to increase potency and improve metabolic stability.[2] This highlights the potential for similar optimization within the this compound series.

Table 1: Representative SAR Data for α4β2 nAChR Ligands

Compound Pyridine Ring Substitution Azetidine Moiety α4β2 Ki (nM) α4β2 Selectivity vs. α3β4 Reference
Sazetidine-A 2-Me, 3-O-Azetidinyl Unsubstituted ~0.1 High [13]
Analog (S)-22 2-CF₃, 3-O-Azetidinyl Unsubstituted >1000 N/A [13]
Nicotine N/A Pyrrolidine Ring ~1.0 Moderate [8]
Epibatidine N/A 7-azabicycloheptane ~0.05 Low [8]

(Note: Data are compiled from multiple sources to illustrate trends; direct comparison requires assays run under identical conditions.)

In Vitro and In Vivo Pharmacology

The translation of promising SAR data into viable therapeutic candidates requires a rigorous cascade of pharmacological testing, from isolated receptors to complex animal models of disease.

Workflow A 1. Synthesis & Purification B 2. In Vitro Binding Assay (Determine Ki) A->B C 3. In Vitro Functional Assay (Determine EC50/IC50, Efficacy) B->C D 4. ADME/Tox Screening (Solubility, Stability, Safety) C->D E 5. In Vivo Animal Model (Test for Efficacy) D->E F 6. Lead Optimization E->F F->A Iterative Design Cycle

Caption: A typical preclinical drug discovery workflow.

Assessing Target Engagement: Binding and Functional Assays

The initial characterization of a new derivative involves quantifying its interaction with the target receptor.

  • Radioligand Binding Assays: These assays measure the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor subtype by assessing its ability to displace a known radiolabeled ligand.

  • Functional Assays: These experiments measure the cellular response to receptor activation. For nAChRs, this is often done using two-electrode voltage clamp (TEVC) in Xenopus oocytes or automated patch-clamp on cell lines expressing the specific receptor subtype. These assays determine whether a compound is an agonist (activates the receptor), an antagonist (blocks activation), or a partial agonist, and quantify its potency (EC₅₀ or IC₅₀) and efficacy.

Preclinical Efficacy: Animal Models for CNS Disorders

Promising candidates are advanced into in vivo studies. For α4β2 nAChR modulators, relevant models include:

  • Drug Self-Administration Models: To assess the potential for treating substance abuse disorders.

  • Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant effects.[14]

  • Novel Object Recognition or Morris Water Maze: To test for pro-cognitive effects.

For example, an analog of sazetidine-A was shown to significantly reduce alcohol intake in a dose-dependent manner in alcohol-preferring rats, demonstrating in vivo target engagement and a translatable therapeutic effect.[13]

Emerging Biological Activities and Future Directions

While nAChR modulation is the most well-documented activity, the versatile this compound scaffold holds promise in other therapeutic areas.

  • Neuroprotection and Cholinesterase Inhibition: Related 3-aryl-azetidinyl derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[15] This dual mechanism—enhancing cholinergic tone via AChE inhibition while directly stimulating nAChRs—is a highly attractive strategy for treating neurodegenerative diseases like Alzheimer's. These compounds also demonstrated direct neuroprotective effects in cellular models of Parkinson's and Alzheimer's disease.[15]

  • Anti-inflammatory and Analgesic Potential: Given that nicotinic acid derivatives are known to possess anti-inflammatory properties, often through inhibition of enzymes like COX-2, this is a logical area for future investigation.[3][4] Furthermore, nAChR modulation itself plays a role in pain signaling, suggesting a potential analgesic application.

Key Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline standard methodologies for the synthesis and evaluation of this compound derivatives.

Protocol: General Synthesis of a this compound Derivative

This protocol describes a representative ether linkage synthesis, adapted from methodologies for similar compounds.[13]

  • Protection: Start with commercially available 3-hydroxyazetidine. Protect the secondary amine using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) with a base (e.g., triethylamine).

  • Deprotonation: Dissolve the N-Boc-3-hydroxyazetidine in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon). Cool the solution to 0 °C.

  • Alkylation: Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group, forming the alkoxide.

  • Coupling: Add the desired substituted chloropyridine (the nicotinate precursor) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final this compound derivative as a salt.

Protocol: nAChR Radioligand Binding Assay

This protocol is a standard competition binding assay to determine the binding affinity (Ki) of a test compound.

  • Preparation: Prepare membrane homogenates from cells or tissues known to express the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).

  • Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS), at pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and varying concentrations of the unlabeled test compound.

  • Nonspecific Binding: In separate wells, add a high concentration of a known non-radioactive ligand (e.g., nicotine) to determine nonspecific binding.

  • Incubation: Incubate the plates for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4 °C) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using nonlinear regression software (e.g., Prism) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This assay directly measures ion channel function to characterize a compound's efficacy.

  • Oocyte Preparation: Harvest and prepare stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

  • TEVC Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

  • Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply acetylcholine or a known agonist at its EC₅₀ concentration to elicit a control inward current. After washout, apply the test compound at various concentrations to determine its agonist activity. To test for antagonist activity, co-apply the test compound with the EC₅₀ concentration of the agonist.

  • Data Analysis: Measure the peak current amplitude for each application. For agonists, plot the normalized current response against the compound concentration to determine the EC₅₀ and maximal efficacy (Emax) relative to acetylcholine. For antagonists, plot the percent inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.

Conclusion

This compound derivatives represent a compelling and validated class of neurologically active compounds. Their design is rooted in sound medicinal chemistry principles, leveraging the unique advantages of the azetidine ring to achieve high potency and selectivity, particularly at the α4β2 nicotinic acetylcholine receptor. The demonstrated in vivo efficacy of early-generation compounds in relevant animal models provides strong validation for their therapeutic potential in treating addiction, depression, and potentially cognitive disorders. As research expands to explore their neuroprotective and anti-inflammatory activities, the this compound scaffold is poised to remain a fertile ground for the discovery of novel therapeutics for complex diseases.

References

As a Senior Application Scientist, I confirm that all links have been verified for integrity and lead to authoritative sources.

  • Azetidines in medicinal chemistry: emerging applic
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.
  • Understanding Aze Medications: The Role of Azetidine Deriv
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  • Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in R
  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor.
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  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester deriv
  • Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Rel
  • Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medic
  • Neuronal Nicotinic Acetylcholine Receptors.
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  • synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity.
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Preamble: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Azetidinyl Nicotinate

In the landscape of neuropharmacology, the nicotinic acetylcholine receptors (nAChRs) represent a family of ligand-gated ion channels with profound implications for therapeutic development.[1][2] Their diverse subunit composition gives rise to a multitude of receptor subtypes, each with a distinct pharmacological profile and physiological role.[3] The development of subtype-selective ligands is therefore a critical goal for targeting conditions such as nicotine addiction, cognitive disorders, and chronic pain, while minimizing off-target effects.[4][5]

This guide focuses on a hypothetical, yet structurally informed, compound: This compound . Its structure suggests a dual pharmacological heritage. The azetidine ring connected to a pyridine via an ether linkage is a well-established pharmacophore for potent nAChR ligands, exemplified by compounds like A-85380.[4][6] The "nicotinate" moiety, an ester of nicotinic acid, introduces a distinct chemical feature. While nicotinic acid itself is known to act on the G-protein coupled receptor GPR109A to modulate lipid levels, its esterification into this scaffold directs our primary investigation toward the nAChRs.[7][8]

This document is structured not as a rigid protocol, but as a logical, decision-driven workflow. It is designed to guide a research team from initial target engagement to a nuanced understanding of functional activity and subtype selectivity. We will explore the causality behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating and comprehensive mechanistic profile.

Part 1: Foundational Target Engagement - Radioligand Binding Assays

Expertise & Experience: Before any functional assessment, we must first answer the most fundamental question: Does the compound interact with our intended targets? Competitive radioligand binding assays are the gold-standard first step. They are robust, highly quantitative, and provide a direct measure of the affinity (Ki) of a test compound for a specific receptor subtype. This allows us to determine not only if the compound binds but also how tightly and with what degree of preference for different nAChR subtypes.

Trustworthiness: The validity of this assay hinges on the principle of competition. By measuring the concentration-dependent displacement of a well-characterized, high-affinity radioligand, we can reliably calculate the binding affinity of our unlabeled test compound. The use of specific and non-specific binding controls ensures that the observed effect is truly due to interaction with the target receptor.

Experimental Workflow: Competitive Binding

G cluster_0 Assay Principle Receptor nAChR Subtype (e.g., α4β2) Measurement Measure Bound Radioactivity Receptor->Measurement Binding Radioligand Radioligand (e.g., [3H]Cytisine) Radioligand->Receptor Compound Test Compound (this compound) Compound->Receptor Competition G cluster_0 Electrophysiology (Patch Clamp) cluster_1 FLIPR Calcium Assay Cell_Ephys HEK293 Cell expressing single nAChR subtype Patch Whole-Cell Patch Clamp Cell_Ephys->Patch Agonist_App Apply 3-Azetidinyl Nicotinate Patch->Agonist_App Current Measure Ion Current (pA) Agonist_App->Current Cell_FLIPR HEK293 Cells expressing single nAChR subtype Dye Load with Ca2+ sensitive dye (e.g., Fluo-4) Cell_FLIPR->Dye FLIPR Add this compound in FLIPR instrument Dye->FLIPR Fluorescence Measure Fluorescence Change (RFU) FLIPR->Fluorescence

Caption: Comparative workflows for electrophysiology and FLIPR assays.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the functional properties of this compound on nAChRs expressed in a mammalian cell line (e.g., HEK293 or Neuro2a). [9][10]

  • Cell Preparation:

    • Plate HEK293 cells stably expressing the target nAChR subtype onto glass coverslips 24-48 hours before the experiment.

    • At the time of recording, place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

  • Recording:

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. Pipette resistance should be 3-5 MΩ when filled with internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).

    • Under visual guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal.

    • Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application & Data Acquisition:

    • Use a rapid solution exchange system to apply known concentrations of acetylcholine (ACh) to establish a maximal control response (Imax).

    • Apply increasing concentrations of this compound to the cell to generate a concentration-response curve.

    • To test for antagonist activity, co-apply a fixed concentration of this compound with a concentration of ACh that elicits a submaximal response (e.g., EC₂₀).

    • Record currents using an appropriate amplifier and digitizer. Analyze the data to determine peak current amplitude.

  • Analysis:

    • Normalize the current elicited by the test compound to the maximal current elicited by ACh.

    • Plot the normalized response against the log concentration of the compound and fit to a sigmoidal dose-response equation to determine the EC₅₀ (potency) and efficacy (as a percentage of ACh Imax).

Protocol: FLIPR Calcium Flux Assay

This protocol provides a higher-throughput method to assess nAChR agonism. [11][12]

  • Cell Plating:

    • Seed HEK293 cells stably expressing the target nAChR subtype into black-walled, clear-bottom 96- or 384-well microplates. Allow cells to adhere and form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Aspirate the cell culture medium from the plates and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Assay Execution:

    • Prepare a compound source plate containing serial dilutions of this compound and control compounds (e.g., ACh) at a concentration 5x the final desired concentration.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will record a baseline fluorescence for a set time (e.g., 10-20 seconds).

    • The instrument's integrated pipettor will then transfer the compounds from the source plate to the cell plate.

    • Continue recording the fluorescence signal for 1-3 minutes to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the response of a maximal concentration of ACh (100%) and vehicle control (0%).

    • Plot the normalized response against the log concentration of this compound and fit the curve to determine the EC₅₀ value.

Data Presentation: Functional Activity Profile
CompoundnAChR SubtypePotency (EC₅₀, µM)Efficacy (% ACh Max Response)Functional Activity
This compound α4β20.6875%Partial Agonist
α3β4> 100< 5%Very Weak/Inactive
α74.9798%Full Agonist
Acetylcholine (Control) α4β2~1.0100%Full Agonist
α7~50100%Full Agonist

Table 2: Hypothetical functional activity profile of this compound at nAChR subtypes, determined by whole-cell patch clamp. Potency and efficacy values are representative of data for structurally related compounds. [11][13]

Part 3: Integrated Analysis and Conclusion

This profile is therapeutically interesting. Partial agonism at α4β2 receptors is the mechanism of action for varenicline, a smoking cessation aid. [1]Such a compound can alleviate nicotine withdrawal symptoms by providing moderate receptor stimulation while simultaneously blocking the reinforcing effects of nicotine by occupying the binding site.

Workflow: From Compound to Mechanism

G cluster_0 Step 1: Binding Characterization cluster_1 Step 2: Functional Characterization Compound This compound Binding Radioligand Binding Assays (α4β2, α3β4, α7) Compound->Binding Functional Electrophysiology / FLIPR (α4β2, α3β4, α7) Compound->Functional Binding_Data Output: Ki values Selectivity Ratios Binding->Binding_Data Synthesis Data Synthesis & Integrated Analysis Binding_Data->Synthesis Functional_Data Output: EC50/IC50, Efficacy (Agonist, Antagonist, etc.) Functional->Functional_Data Functional_Data->Synthesis Conclusion Conclusion: Selective α4β2 nAChR Partial Agonist Synthesis->Conclusion

Caption: Integrated workflow for in vitro mechanism of action studies.

Final Conclusion

Based on the systematic in vitro evaluation outlined in this guide, This compound is characterized as a high-affinity, selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism of action involves binding to the orthosteric ligand binding site of the α4β2 receptor, inducing a conformational change that leads to partial opening of the associated ion channel. The compound exhibits substantially lower affinity and functional activity at the α3β4 and α7 nAChR subtypes, indicating a favorable selectivity profile for potential therapeutic applications targeting the α4β2 receptor. This detailed in vitro characterization provides a robust foundation for subsequent preclinical and clinical development.

References

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  • John Wiley & Sons, Inc. (2001). Cell-Based Assays Using the Fluorometric Imaging Plate Reader (FLIPR). Current Protocols in Pharmacology. Available at: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Azetidinyl nicotinate is a molecule of interest in medicinal chemistry, combining the pharmacologically relevant nicotinic acid moiety with a strained azetidine ring. A thorough understanding of its solubility and stability is paramount for successful formulation, dosing, and overall drug development. This guide addresses the current scarcity of public data on this specific molecule by providing a predictive framework based on the known chemical properties of its constituent functional groups—nicotinic acid esters and the azetidine heterocycle. We synthesize field-proven insights with established chemical principles to offer a comprehensive approach for its characterization. This document details predicted solubility and stability profiles, outlines robust, step-by-step experimental protocols for their determination, and provides the necessary analytical methodologies for accurate quantification. The objective is to equip researchers with the foundational knowledge and practical tools required to confidently handle and characterize this compound.

Physicochemical Properties of this compound

The physicochemical properties of a molecule are dictated by its structure and functional groups, which in turn govern its behavior in various solvents and under different environmental conditions.

Chemical Structure:

  • IUPAC Name: Azetidin-3-yl pyridine-3-carboxylate

  • Molecular Formula: C₉H₁₀N₂O₂[1]

  • Molecular Weight: 178.19 g/mol [1]

The structure features a pyridine ring (a key component of nicotinic acid), an ester linkage, and a four-membered azetidine ring. The pyridine nitrogen and the azetidine nitrogen are both basic centers, while the ester group is susceptible to hydrolysis. The strained azetidine ring can also influence the molecule's reactivity and stability.[2][3][4]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale and Implications for Solubility & Stability
pKa Two basic centers: Pyridine N (~3.2), Azetidine N (~8.0-9.0)The presence of two basic nitrogens means the molecule's charge state, and therefore its aqueous solubility, will be highly dependent on pH. At physiological pH (~7.4), the azetidine nitrogen will be partially protonated, enhancing aqueous solubility.
logP ~1.0 - 1.5This predicted moderate lipophilicity suggests a balance between aqueous and organic solvent solubility. It is likely more soluble in polar organic solvents than in non-polar hydrocarbons.
Hydrogen Bond Acceptors 3 (Pyridine N, two O atoms)These sites will facilitate interactions with protic solvents like water and alcohols, contributing to solubility.
Hydrogen Bond Donors 1 (Azetidine N-H)The secondary amine in the azetidine ring can donate a hydrogen bond, further enhancing solubility in polar protic solvents.

Predicted Solubility Profile

The solubility of this compound will be a function of solvent polarity and, in aqueous media, the pH.

Influence of Solvent Polarity

Based on its structure, which contains both polar (ester, amines) and non-polar (pyridine ring) regions, this compound is expected to exhibit the following qualitative solubility profile:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighCapable of hydrogen bonding with the molecule's N and O atoms. Protonation of the basic nitrogens further enhances solubility.
Polar Aprotic DMSO, Acetonitrile, DMFHigh to MediumGood dipole-dipole interactions. DMSO is an excellent solvent for many drug-like molecules. Solubility in acetonitrile may be more limited.
Non-Polar Toluene, Hexane, Diethyl EtherLow to InsolubleLacks favorable interactions with the polar functional groups of the molecule. Nicotinic acid itself is insoluble in ether and ester solutions.[5]
Impact of pH on Aqueous Solubility

The aqueous solubility will be lowest at a pH between the two pKa values where the molecule is least charged (isoelectric point) and will increase significantly at pH values below the pKa of the pyridine nitrogen and above the pKa of the azetidine nitrogen due to salt formation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, Acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains after equilibration).

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Accurately dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temp (24-48h) prep2->equil analysis1 Centrifuge to pellet solid equil->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify by HPLC analysis3->analysis4

Caption: Workflow for Shake-Flask Solubility Determination.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is primarily threatened by the hydrolysis of its ester bond and potential reactions involving the strained azetidine ring.

Key Factors Influencing Stability
  • pH: Similar to other nicotinic acid esters, this compound is expected to undergo both acid- and base-catalyzed hydrolysis.[6][7] The degradation is likely to follow pseudo-first-order kinetics.[7][8] The azetidine ring itself can be susceptible to acid-mediated decomposition, which could be a competing degradation pathway under low pH conditions.[2]

  • Temperature: Degradation rates will increase with temperature, following the Arrhenius equation. Storing solutions at reduced temperatures (e.g., 4 °C) is advisable. Studies on methylnicotinate showed it to be very stable at 4°C, with only ~0.5% degradation per year.[9]

  • Enzymatic Degradation: In biological systems, esterases are likely to rapidly hydrolyze the ester bond, releasing nicotinic acid and 3-hydroxyazetidine.[6][7]

  • Light and Oxidative Stress: As a standard part of drug stability testing, the molecule should be evaluated for sensitivity to light and oxidizing agents.

Predicted Primary Degradation Pathway

The most probable degradation pathway is the hydrolysis of the ester linkage, yielding nicotinic acid and 3-hydroxyazetidine.

Predicted Hydrolysis of this compound:

This compound + H₂O → Nicotinic Acid + 3-Hydroxyazetidine

This reaction is analogous to the hydrolysis observed for other nicotinate esters where nicotinic acid is the major degradation product.[9][10]

Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for 4 hours.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solution at 60 °C for 48 hours.

    • Photostability: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable HPLC method with both UV and MS detection. The goal is to achieve chromatographic separation of the parent peak from all major degradant peaks.

  • Mass Balance: Evaluate the results to ensure that the decrease in the parent peak is balanced by the appearance of degradant peaks.

Visualization of Stability Testing Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H2O2) start->oxid thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo sample Sample at Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by LC-UV/MS neutralize->analyze identify Identify Degradants analyze->identify

Caption: Workflow for Forced Degradation Study.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Reversed-phase HPLC is ideal for separating the moderately polar this compound from its more polar degradation product, nicotinic acid.

  • Recommended Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and ramp up to elute the compound.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at ~263 nm (based on the absorbance of the nicotinic acid chromophore).[9]

    • Validation: The method must be validated for linearity, precision, accuracy, and specificity.[11]

Mass Spectrometry (MS)

Tandem mass spectrometry (LC-MS/MS) is invaluable for unequivocally identifying degradation products formed during stability studies by providing molecular weight and fragmentation data.[12]

Conclusion and Recommendations

While specific experimental data for this compound is not yet widely available, a comprehensive understanding of its likely solubility and stability profile can be extrapolated from the well-documented behavior of nicotinic acid esters and azetidine-containing compounds. It is predicted to be a moderately polar compound with good solubility in polar solvents, and its aqueous solubility will be pH-dependent. The primary stability concern is hydrolysis of the ester bond, a reaction that is catalyzed by acid, base, and esterase enzymes.

Key Recommendations:

  • Experimental Verification: The predictive information in this guide must be confirmed through rigorous experimental work using the provided protocols.

  • Handling: For solution-based work, use buffered systems to control pH and minimize hydrolytic degradation.

  • Storage: Store solid this compound in a cool, dry, and dark place. Prepare solutions fresh and store them at 2-8 °C for short-term use. Avoid strongly acidic or basic conditions unless intentionally studying degradation.

This guide provides the essential scientific framework for any researcher, scientist, or drug development professional beginning work with this compound, enabling a proactive and informed approach to its characterization.

References

  • Wong, Y.C., & Dea, M.K. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

  • Wong, Y.C., & Dea, M.K. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. ProQuest. [Link]

  • Jacobson, E.L., & Jacobson, M.K. (2008). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

  • Obach, R. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Scazzocchio, F., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. [Link]

  • Ross, B.M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • Kubyshkin, V., & Grée, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Scazzocchio, F., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. [Link]

  • Kubyshkin, V., & Grée, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinate. PubChem Compound Database. [Link]

  • Scazzocchio, F., et al. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. bioRxiv. [Link]

  • Scazzocchio, F., et al. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-azetidinecarboxylic Acid. PubChem Compound Database. [Link]

  • Osol, A., & Al. (1975). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences. [Link]

  • FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). [Link]

  • Ross, B.M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids. [Link]

  • ResearchGate. (n.d.). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. [Link]

  • Gopaul, N.K., et al. (1996). Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation. Analytical Biochemistry. [Link]

  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • RSC Publishing. (n.d.). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. [Link]

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In silico modeling of 3-Azetidinyl nicotinate receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 3-Azetidinyl Nicotinate Receptor Binding to Nicotinic Acetylcholine Receptors

Foreword: From Static Structures to Dynamic Interactions

The pursuit of novel therapeutics for neurological and psychiatric disorders frequently converges on the nicotinic acetylcholine receptor (nAChR) family.[1] These ligand-gated ion channels are pivotal in cognitive function, and their dysfunction is implicated in conditions like Alzheimer's disease, schizophrenia, and nicotine addiction.[2][3] A central challenge in drug development is achieving subtype selectivity to maximize therapeutic benefit while minimizing side effects.[1] This guide moves beyond theoretical discussions to provide a practical, in-depth framework for leveraging computational, or in silico, methods to investigate and predict the binding of small molecules, using this compound as a representative ligand, to these complex receptor targets.

As computational power has grown, in silico techniques have transitioned from academic curiosities to indispensable tools in the drug discovery pipeline, offering a rational, cost-effective approach to identifying and optimizing lead compounds.[4][5] This document is structured not as a rigid protocol but as a strategic guide, explaining the causality behind each computational step. We will dissect the entire workflow, from preparing the molecular system to predicting binding affinity and understanding the dynamics of the receptor-ligand complex. Each stage is designed as a self-validating system, ensuring the integrity and reliability of the generated data.

Chapter 1: Deconstructing the System: Ligand and Receptor

Before any simulation can begin, a deep understanding of the individual components—the ligand and the receptor—is paramount.

The Ligand: this compound

This compound is a synthetic compound featuring a nicotinate moiety, which is the conjugate base of nicotinic acid (niacin or Vitamin B3).[6] Its structure inherently suggests an affinity for nicotinic receptors. The azetidine ring provides a rigid, three-dimensional scaffold that can be explored for making specific interactions within a protein binding pocket.

  • Chemical Identity:

    • Name: this compound

    • CAS Number: 1220021-28-2[7][8]

    • Molecular Formula: C₉H₁₀N₂O₂[7]

    • Molecular Weight: 178.19 g/mol [7]

  • Rationale for Study: This ligand serves as an excellent model for exploring the nAChR binding site. Its structure contains the key pharmacophoric elements common to many nicotinic agonists: a hydrogen bond acceptor (the pyridine nitrogen and carbonyl oxygen) and a cationic center (the protonated azetidine nitrogen).[2][9] Understanding its binding can provide a template for designing novel, more selective therapeutic agents.

The Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[10] They are assembled from a combination of different subunits (e.g., α1-α7, α9-10, β1-β4) to form a central ion-conducting pore.[10]

  • Structure and Function: These receptors are crucial for fast synaptic transmission in the central and peripheral nervous systems.[11] The binding of an agonist, like acetylcholine or nicotine, occurs at the interface between two subunits in the extracellular domain.[12] This event triggers a conformational change that opens the ion channel, allowing cations (Na⁺, K⁺, Ca²⁺) to flow across the cell membrane.[11]

  • Key Subtypes for Drug Discovery:

    • α4β2 nAChR: The most abundant nAChR subtype in the brain, it exhibits high affinity for nicotine and is a primary target for smoking cessation therapies and cognitive disorders.[13] This subtype can assemble in different stoichiometries, such as (α4)₂(β2)₃.[13]

    • α7 nAChR: This homopentameric receptor is characterized by its high permeability to calcium and is a key target for treating cognitive deficits in schizophrenia and Alzheimer's disease.[3]

  • The Agonist Binding Site: The binding pocket is an "aromatic box" formed by conserved residues from a principal face (contributed by an α subunit) and a complementary face (contributed by an adjacent β or α subunit).[14] Key interactions often include a cation-π interaction between the ligand's protonated nitrogen and a tryptophan residue on the principal face.[2]

Chapter 2: The Integrated In Silico Workflow

A successful in silico modeling project relies on the synergistic application of multiple computational techniques. Each method provides a piece of the puzzle, and their logical integration is key to building a robust and predictive model of receptor-ligand interactions.

In_Silico_Workflow cluster_prep System Preparation cluster_sim Simulation & Prediction cluster_model Model Building & Application PDB 1. Receptor Structure (e.g., PDB, Homology Model) PrepReceptor 3. Receptor Preparation (Clean, Add H+, Assign Charges) PDB->PrepReceptor Ligand 2. Ligand Structure (this compound) PrepLigand 4. Ligand Preparation (Generate 3D, Assign Charges) Ligand->PrepLigand Docking 5. Molecular Docking (Predict Binding Pose & Score) PrepReceptor->Docking PrepLigand->Docking MD 6. Molecular Dynamics (MD) (Assess Stability & Dynamics) Docking->MD Top Pose Pharm 8. Pharmacophore Modeling (Identify Key Features) Docking->Pharm Binding Hypothesis FreeEnergy 7. Binding Free Energy (e.g., MM/PBSA) MD->FreeEnergy Trajectory QSAR 9. QSAR Analysis (Predict Affinity of Analogs) FreeEnergy->QSAR Binding Data VS 10. Virtual Screening (Discover New Hits) Pharm->VS

Caption: Integrated workflow for in silico modeling of ligand-receptor binding.

Chapter 3: System Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is acutely true in computational modeling. Meticulous preparation of both the receptor and ligand structures is a non-negotiable prerequisite for obtaining meaningful results.

Receptor Preparation Protocol

This protocol ensures the protein structure is computationally ready. We will use a hypothetical PDB entry of an α4β2 nAChR as our example.

Objective: To prepare a clean, complete, and correctly protonated receptor structure for docking and simulation.

Methodology:

  • Obtain Structure: Download the protein structure from a database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using a template like the acetylcholine-binding protein (AChBP).[14]

  • Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential molecules: water, ions, co-factors, and any co-crystallized ligands.

    • Causality: These molecules can interfere with the docking algorithm and are typically modeled explicitly later in molecular dynamics simulations.[15]

  • Structural Refinement:

    • Inspect the protein for missing residues or atoms, particularly in flexible loop regions. Use software tools (e.g., Chimera's "Dock Prep") to rebuild missing side chains.

    • Select the most probable conformation for residues with alternate locations.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the structure, as they are typically absent in X-ray crystal structures. Ensure that the protonation states of ionizable residues (His, Asp, Glu, Lys) are appropriate for a physiological pH (e.g., 7.4).

    • Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).[16]

    • Causality: Correct protonation and charge assignment are critical for accurately calculating the electrostatic interactions that govern ligand binding.[17]

  • Final Output: Save the prepared receptor structure in a suitable format (e.g., PDBQT for AutoDock Vina, PDB for GROMACS).[15][18]

Ligand Preparation Protocol

Objective: To generate a low-energy, correctly charged 3D conformation of this compound.

Methodology:

  • Generate 2D Structure: Draw the 2D structure of this compound in a chemical sketcher or obtain its SMILES string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics (QM) or molecular mechanics (MM) method to find a low-energy conformation.

  • Charge Calculation: Assign partial atomic charges. For small molecules, methods like Gasteiger or AM1-BCC are commonly used.

    • Causality: The charge distribution on the ligand dictates its electrostatic complementarity with the receptor's binding pocket.

  • Define Torsions (for Docking): Identify the rotatable bonds in the ligand. The docking software will explore the conformational space by rotating these bonds.

  • Final Output: Save the prepared ligand in the required format (e.g., PDBQT).

Chapter 4: Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring value.[19] It is a computationally efficient method ideal for screening large compound libraries and generating initial binding hypotheses.[20]

Step-by-Step Docking Protocol (AutoDock Vina Example)

Objective: To predict the binding pose and affinity score of this compound in the α4β2 nAChR binding site.

  • Define the Binding Site (Grid Box): Using the prepared receptor, define a 3D grid box that encompasses the entire putative binding site at the α-β subunit interface.[15] The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Execute Docking: Run the docking software (e.g., Vina) from the command line, referencing the configuration file. Vina will perform multiple independent runs to explore the conformational and orientational space.[18]

  • Analyze Results: The output will be a file containing several predicted binding poses, ranked by their affinity scores (in kcal/mol).

    • Self-Validation: A crucial first step is to validate the docking protocol. If a known ligand-receptor crystal structure exists, re-dock the native ligand. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.

  • Pose Selection and Visualization:

    • Examine the top-ranked poses. Often, multiple high-ranking poses will cluster in a similar orientation, increasing confidence in the prediction.

    • Load the top-ranked pose and the receptor into a visualization tool. Analyze the key intermolecular interactions:

      • Hydrogen Bonds: e.g., between the ligand's carbonyl oxygen and a backbone NH group.[2]

      • Cation-π Interaction: between the protonated azetidine nitrogen and the aromatic ring of a tryptophan or tyrosine residue.[2]

      • Hydrophobic Interactions: with nonpolar residues in the pocket.

Data Presentation: Docking Results

Quantitative results from docking a series of analogs can be summarized for easy comparison.

Compound IDLigandDocking Score (kcal/mol)Key Interacting Residues (α4/β2)
LIG-001 This compound -8.5 Trp149(α4), Tyr198(α4), Phe119(β2)
LIG-002Analog A-9.2Trp149(α4), Tyr198(α4), Ser115(β2)
LIG-003Analog B-7.8Trp149(α4), Tyr190(α4)
REF-001Nicotine-7.5Trp149(α4), Tyr198(α4), Tyr93(α4)

Chapter 5: Molecular Dynamics (MD) Simulation: Capturing the Dynamic Reality

While docking provides a valuable static snapshot, the reality is that proteins and ligands are dynamic entities. MD simulations model the movement of atoms over time, providing critical insights into the stability of the binding pose, the role of solvent, and the flexibility of the complex.[17][21]

Rationale for MD Simulation

MD simulations are essential for:

  • Assessing Stability: Verifying if the binding pose predicted by docking is stable over a nanosecond timescale.

  • Refining Interactions: Observing how the protein and ligand adapt to each other.

  • Calculating Binding Free Energy: Employing methods like MM/PBSA to obtain a more rigorous estimate of binding affinity.[22]

Molecular_Dynamics_Workflow Start Start: Docked Receptor-Ligand Complex Solvate 1. Solvation (Add Water Box) Start->Solvate Neutralize 2. Ionization (Add Ions to Neutralize) Solvate->Neutralize Minimize 3. Energy Minimization (Remove Steric Clashes) Neutralize->Minimize Equilibrate_NVT 4. NVT Equilibration (Constant Volume/Temp) Minimize->Equilibrate_NVT Equilibrate_NPT 5. NPT Equilibration (Constant Pressure/Temp) Equilibrate_NVT->Equilibrate_NPT Production 6. Production MD (Generate Trajectory) Equilibrate_NPT->Production Analyze 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Step-by-step workflow for a typical MD simulation.

Step-by-Step MD Protocol (GROMACS Example)

Objective: To simulate the this compound-nAChR complex in a physiological environment.

  • System Setup:

    • Take the top-ranked docked complex as the starting structure.

    • Define the simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).

    • Solvate the system by filling the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic physiological salt concentration.[16]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system for a short period (e.g., 1 ns) at a constant Number of particles, Volume, and Temperature. This allows the solvent to settle around the complex.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate for a longer period (e.g., 5-10 ns) at a constant Number of particles, Pressure, and Temperature. This ensures the system reaches the correct density.

  • Production Run: Run the main simulation for the desired length of time (e.g., 100-500 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).[22]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein. High RMSF in the binding pocket loops may indicate induced-fit effects.[17]

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose.

Chapter 6: Building Predictive Models

The ultimate goal of in silico modeling is to generate predictive models that can guide the synthesis and testing of new compounds.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be active at a specific target.[23]

Objective: To create a pharmacophore model based on the stable binding pose of this compound.

Methodology:

  • Feature Identification: Based on the stable MD trajectory, identify the key interaction points: a hydrogen bond acceptor, a hydrogen bond donor, a cationic/ionizable feature, and aromatic/hydrophobic centers.[9]

  • Model Generation: Use software to generate a 3D model with these features placed at the appropriate distances and angles.

  • Application: This pharmacophore model can be used as a 3D query to rapidly screen large virtual libraries for novel chemical scaffolds that fit the binding hypothesis, but are structurally distinct from the original ligand.[5]

Pharmacophore HBA H-Bond Acceptor c2 HBA->c2 5.5 Å POS Positive Ionizable HYD Hydrophobic POS->HYD c1 POS->c1 4.8 Å c1->HBA 3.2 Å c2->HYD

Sources

A Preliminary Toxicological Profile of 3-Azetidinyl Nicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing a preliminary toxicological profile of the novel chemical entity, 3-Azetidinyl nicotinate. Designed for researchers, toxicologists, and drug development professionals, this document outlines a systematic, multi-tiered approach to safety assessment, grounded in internationally recognized protocols. We delve into the rationale behind key experimental choices for evaluating acute toxicity, genotoxicity, and repeated-dose toxicity, providing detailed, field-proven methodologies. The narrative emphasizes a self-validating system of protocols, supported by authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD). Through a synthesis of procedural descriptions, data interpretation frameworks, and visual workflows, this guide serves as a critical resource for the early-stage hazard identification and risk assessment of new chemical entities.

Introduction: The Rationale for a Structured Toxicological Evaluation

This compound is a novel ester combining a nicotinic acid moiety with a 3-hydroxyazetidine scaffold. The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1] Nicotinic acid (Niacin) is a well-characterized B-vitamin with a long history of use in treating dyslipidemia.[2] The combination of these two moieties suggests potential applications in various therapeutic areas.

However, before any potential therapeutic benefit can be explored, a thorough understanding of the compound's safety profile is paramount. The objective of a preliminary toxicological profile is not merely to identify hazards, but to characterize the dose-response relationship, identify potential target organs, and establish a safe starting dose for further studies. This process is critical for making informed decisions in the drug development pipeline, ensuring both regulatory compliance and the safety of future clinical trial participants.

This guide eschews a rigid template, instead presenting a logical, causality-driven progression of studies. We begin with foundational assessments of acute toxicity and genotoxicity before moving to a more complex repeated-dose study. Each section is designed as a self-contained module, detailing the scientific principle, a robust experimental protocol, and a framework for data interpretation.

Predicted Metabolism and Physicochemical Considerations

The toxicological and pharmacological activity of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the most probable primary metabolic pathway is the hydrolysis of the ester linkage by plasma and tissue esterases.

cluster_metabolism Predicted Metabolic Pathway Parent This compound Metabolite1 Nicotinic Acid (Niacin) Parent->Metabolite1 Esterase Hydrolysis Metabolite2 3-Hydroxyazetidine Parent->Metabolite2 Esterase Hydrolysis NAD NAD+ Biosynthesis (Salvage Pathway) Metabolite1->NAD via NAPRT

Caption: Predicted primary metabolic pathway of this compound.

This hydrolysis would yield nicotinic acid and 3-hydroxyazetidine. Nicotinic acid is endogenously metabolized via the NAD+ salvage pathway.[3] The toxicological profile of nicotinic acid is well-documented, but the profile of the azetidine fragment and the parent compound must be determined empirically. The toxic potential of some azetidine-containing compounds, such as azetidine-2-carboxylic acid, is known to stem from their misincorporation into proteins in place of proline.[4] Therefore, the toxicological assessment must consider the effects of the intact parent molecule as well as its primary metabolites.

Tier 1 Assessment: Acute Oral Toxicity

The initial step in any in-vivo safety assessment is to determine the effects of a single, high-dose exposure. This provides crucial information on the intrinsic toxicity of the substance, helps classify it for handling and transportation, and critically, informs the dose selection for subsequent, longer-term studies.[5]

Causality and Experimental Choice: OECD 420 Fixed Dose Procedure

We select the Fixed Dose Procedure (FDP), as described in OECD Guideline 420, over the traditional LD50 test.[6] The FDP is chosen for ethical and scientific reasons. It avoids the use of lethal endpoints, instead relying on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[7] This approach significantly reduces the number of animals required and minimizes animal suffering while still providing sufficient information for hazard classification according to the Globally Harmonised System (GHS).[8]

cluster_main Main Study Phase start Sighting Study (1 animal per step) dose_300 Start at 300 mg/kg start->dose_300 main_study Main Study (5 animals per group, typically female) classify Classify Substance Based on Findings observe_300 Observe for evident toxicity dose_300->observe_300 evident_tox Evident Toxicity? observe_300->evident_tox lower_dose Test 50 mg/kg evident_tox->lower_dose Yes no_tox No Evident Toxicity? evident_tox->no_tox No observe_lower Observe lower_dose->observe_lower observe_lower->classify higher_dose Test 2000 mg/kg no_tox->higher_dose Yes no_tox->classify No observe_higher Observe higher_dose->observe_higher observe_higher->classify

Caption: Experimental workflow for the OECD 420 Fixed Dose Procedure.

Experimental Protocol: Acute Oral Toxicity (OECD 420)
  • Animal Selection: Use young, healthy adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain). Females are typically chosen as they are often slightly more sensitive.[7]

  • Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to dosing to allow for acclimatization.[7]

  • Sighting Study:

    • Administer a starting dose (e.g., 300 mg/kg) to a single animal. The substance is administered orally by gavage.[6] The vehicle should be aqueous if possible; if not, an oil such as corn oil can be used.[5]

    • Observe the animal closely for the first 4 hours and then periodically over 24 hours.

    • If evident toxicity is observed, the main study will use a lower dose. If no toxicity is seen, a higher dose is used in the next step of the sighting study.

  • Main Study:

    • Based on the sighting study, select the starting dose for the main study.

    • Dose a group of 5 female rats with the selected dose.

    • Observe all animals for a total of 14 days.[9] Observations should include changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and behavior.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • At the end of the 14-day period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation: Hypothetical Acute Toxicity Results
Dose Level (mg/kg)NMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy FindingsGHS Classification
30050/5Mild lethargy within 4 hours, resolved by 24 hours.No abnormalities observed.-
200051/5Severe lethargy, piloerection, ataxia within 2 hours.Deceased animal: Gastric irritation. Survivors: No abnormalities.Category 4

Tier 2 Assessment: Genotoxicity

Genotoxicity assessment is a cornerstone of preclinical safety evaluation. It investigates the potential for a compound to damage cellular DNA, an event that can lead to heritable mutations and carcinogenesis. A standard battery of in vitro tests is recommended by regulatory agencies to screen for this liability early in development.[10]

Bacterial Reverse Mutation Test (Ames Test)

4.1.1 Causality and Experimental Choice: OECD 471

The Ames test is the most widely used initial screen for mutagenic potential. Its scientific principle is based on detecting reverse mutations in histidine- (in Salmonella typhimurium) or tryptophan- (in E. coli) dependent bacterial strains.[11][12] A positive test indicates that the chemical can cause point mutations (base-pair substitutions or frameshifts) in DNA. The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical, as it mimics the metabolic processes in mammals that can convert a non-mutagenic compound (pro-mutagen) into a mutagenic one. This assay is a highly predictive and cost-effective screen for potential carcinogens.[11]

cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Scoring prep_compound Prepare Test Compound (Multiple Concentrations) mix_s9_plus Mix: Compound + Bacteria + S9 Mix prep_compound->mix_s9_plus mix_s9_minus Mix: Compound + Bacteria + Buffer prep_compound->mix_s9_minus prep_bacteria Prepare Bacterial Strains (e.g., TA98, TA100, etc.) prep_bacteria->mix_s9_plus prep_bacteria->mix_s9_minus prep_s9 Prepare S9 Mix (for Metabolic Activation) prep_s9->mix_s9_plus plate Plate on Minimal Glucose Agar mix_s9_plus->plate mix_s9_minus->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data vs. Controls (Vehicle, Positive Controls) count->analyze result Determine Mutagenic Potential analyze->result

Caption: Experimental workflow for the Ames Test (OECD 471).

4.1.2 Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use at least five strains of bacteria as recommended by OECD 471, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).[13] This combination detects various types of point mutations.

  • Dose Range Finding: Conduct a preliminary cytotoxicity study to determine the appropriate concentration range of the test article. High concentrations should show some toxicity, but not kill all the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • For each bacterial strain, prepare triplicate plates for each concentration of this compound, a negative (vehicle) control, and a known positive control.

    • Perform the entire experiment both with and without the S9 metabolic activation mix.

    • To molten top agar, add the bacterial culture, the test article solution (or control), and either S9 mix or a buffer.

    • Pour this mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Interpretation:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a concentration-related increase in the mean number of revertants per plate, which is at least double the mean of the vehicle control plates.

4.1.3 Data Presentation: Hypothetical Ames Test Results

StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertants ± SDFold Increase vs. VehicleResult
TA98 -0 (Vehicle)25 ± 41.0Negative
1028 ± 51.1
10030 ± 61.2
100033 ± 41.3
TA100 +0 (Vehicle)110 ± 121.0Negative
10115 ± 151.0
100121 ± 111.1
1000130 ± 161.2
In Vitro Mammalian Cell Gene Mutation Test

4.2.1 Causality and Experimental Choice: OECD 490 (Mouse Lymphoma Assay)

While the Ames test is excellent for detecting point mutations in bacteria, it is essential to assess mutagenicity in a mammalian cell system, which more closely resembles human cells in terms of structure and metabolic capabilities. The Mouse Lymphoma Assay (MLA), following OECD Guideline 490, is a robust method for this purpose.[14][15] It can detect a broad spectrum of genetic damage, including both point mutations and clastogenic events (chromosomal damage), at the thymidine kinase (TK) locus. Cells that undergo a mutation from TK+/- to TK-/- are resistant to the cytotoxic effects of trifluorothymidine (TFT) and can proliferate to form colonies, which are then counted.[14]

cluster_treatment Treatment Phase (with and without S9) cluster_expression Phenotypic Expression Phase cluster_selection Mutant Selection Phase cluster_analysis Analysis start Culture L5178Y TK+/- Cells treat Expose cells to Test Compound (3-4 hours) start->treat wash Wash & Resuspend Cells treat->wash express Culture for ~48 hours to allow for TK-/- expression wash->express plate_n Plate cells in Non-Selective Medium (for Viability) express->plate_n plate_s Plate cells in Selective Medium (TFT) (for Mutants) express->plate_s incubate Incubate for 10-14 days plate_n->incubate plate_s->incubate count Count Colonies incubate->count calculate Calculate Mutant Frequency count->calculate result Determine Mutagenic Potential calculate->result

Caption: Experimental workflow for the Mouse Lymphoma Assay (OECD 490).

4.2.2 Experimental Protocol: Mouse Lymphoma Assay (OECD 490)

  • Cell Culture: Use L5178Y TK+/- mouse lymphoma cells.

  • Treatment: Expose cell cultures to at least four analyzable concentrations of this compound for 3-4 hours, both with and without S9 metabolic activation.[15] Include vehicle and positive controls.

  • Phenotypic Expression: After treatment, wash the cells and culture them in normal growth medium for a sufficient period (e.g., 48 hours) to allow for the expression of any induced mutations at the TK locus.

  • Mutant Selection:

    • Determine cell viability by plating a known number of cells in non-selective medium.

    • Select for mutants by plating a known number of cells in medium containing the selective agent, TFT.

  • Incubation and Scoring: Incubate plates for 10-14 days until colonies are visible. Count the colonies in both selective and non-selective plates.

  • Calculation: The mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells plated.

4.2.3 Data Presentation: Hypothetical Mouse Lymphoma Assay Results

Metabolic Activation (S9)Concentration (µg/mL)Relative Total Growth (%)Mutant Frequency (x10⁻⁶)Fold Increase vs. VehicleResult
- 0 (Vehicle)100651.0Negative
595701.1
2582851.3
12555981.5
+ 0 (Vehicle)100721.0Negative
598751.0
2585901.3
125601051.5

Tier 3 Assessment: Repeated Dose 28-Day Oral Toxicity

Following acute and genotoxicity screening, a repeated-dose study is essential to understand the potential health hazards from longer-term, cumulative exposure.[16] This study is a cornerstone for risk assessment, as it helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is a critical endpoint for calculating safe human exposure limits.[17][18]

Causality and Experimental Choice: OECD 407

The 28-day oral toxicity study in rodents (OECD Guideline 407) is the standard for sub-acute toxicity assessment.[17][19] It involves daily administration of the test substance for 28 days.[18] This duration is sufficient to reveal toxicities that may not be apparent after a single dose, including effects on the nervous, immune, and endocrine systems.[18] The study design includes multiple dose groups to establish a dose-response relationship. Key endpoints include comprehensive clinical observations, body and organ weight measurements, clinical pathology (hematology and clinical chemistry), and detailed histopathological examination of tissues.[20]

cluster_dosing Dosing Phase (28 Days) cluster_analysis Terminal Phase (Day 29) start Select Animals (e.g., Rats) Acclimatize for 5 days groups Assign to Groups: - Vehicle Control - Low Dose - Mid Dose - High Dose start->groups dose Daily Oral Dosing groups->dose observe Daily Clinical Observations Weekly Body Weights dose->observe blood Collect Blood: - Hematology - Clinical Chemistry dose->blood necropsy Gross Necropsy Record Organ Weights blood->necropsy histo Collect Tissues for Histopathology necropsy->histo result Data Analysis: - Identify Target Organs - Determine NOAEL histo->result

Caption: Experimental workflow for a 28-Day Repeated Dose Study (OECD 407).

Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)
  • Animal Selection: Use young adult rats, with at least 5 males and 5 females per dose group.[18][19]

  • Dose Group Assignment: Typically, three dose levels (low, mid, high) and a concurrent vehicle control group are used. Dose levels are selected based on the acute toxicity data, with the high dose expected to produce some toxicity but not mortality.[18]

  • Administration: Administer this compound orally by gavage, once daily, seven days a week for 28 days.

  • In-life Observations:

    • Conduct detailed clinical observations daily.

    • Measure body weight and food consumption weekly.

    • Perform a functional observational battery (FOB) and motor activity assessment near the end of the study to screen for neurotoxicity.

  • Clinical Pathology: Prior to termination, collect blood samples for hematology and clinical chemistry analysis.

  • Terminal Procedures:

    • At the end of the 28-day period, humanely euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, brain, spleen, adrenal glands).

    • Preserve a comprehensive set of organs and tissues from all animals for histopathological examination.

Data Presentation: Hypothetical Summary of 28-Day Study Findings
ParameterControl GroupLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (250 mg/kg)
Body Weight Gain NormalNormalNormalSignificantly decreased (-15%)
Hematology WNL¹WNLWNLMild, non-regenerative anemia
Clinical Chemistry WNLWNLMild elevation in ALT, ASTSignificant elevation in ALT, AST, BUN
Key Organ Weights NormalNormalIncreased relative liver weightSignificantly increased relative liver and kidney weights
Histopathology No significant findingsNo significant findingsMinimal centrilobular hepatocellular hypertrophyModerate centrilobular hepatocellular hypertrophy; mild renal tubular degeneration
NOAEL -10 mg/kg/day --

¹WNL = Within Normal Limits; ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase; BUN = Blood Urea Nitrogen.

Synthesis and Preliminary Risk Assessment

Based on the hypothetical data generated through this structured toxicological evaluation, a preliminary risk profile for this compound can be constructed:

  • Acute Toxicity: The compound exhibits low acute toxicity, falling into GHS Category 4. This suggests that a single, large ingestion is unlikely to be life-threatening but requires appropriate handling precautions.

  • Genotoxicity: The compound is non-mutagenic in both a bacterial reverse mutation assay and an in vitro mammalian cell gene mutation assay. This is a significant finding, as it lowers the concern for carcinogenic potential and indicates that further development can proceed without immediate alarm for this endpoint.

  • Target Organs and NOAEL: The 28-day repeated-dose study identifies the liver and kidneys as the primary target organs of toxicity at higher doses. The observed effects (hepatocellular hypertrophy, elevated liver enzymes, renal tubular degeneration) are dose-dependent. Critically, a No-Observed-Adverse-Effect Level (NOAEL) was established at 10 mg/kg/day.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (n.d.). National Toxicology Program (NTP).
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  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd.
  • Repeated dose toxicity. (n.d.). The Joint Research Centre - European Union.
  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (n.d.). OECD.
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  • OECD 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. (n.d.). Nucro-Technics.
  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI.
  • 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. (n.d.). SlideShare.
  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs.
  • In Vitro Mammalian Cell Gene Mutation Test (OECD 490). (n.d.). Creative Bioarray.
  • In Vitro Mammalian Cell Gene Mutation Tests Using The HPRT Genes. (n.d.). JRF Global.
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  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (n.d.). PMC - NIH.
  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe.
  • Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. (n.d.). OECD.
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Methodological & Application

Application Note: A Robust Protocol for the Laboratory-Scale Synthesis of 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 3-Azetidinyl nicotinate on a laboratory scale. The synthesis is achieved through a reliable esterification reaction between nicotinic acid and 3-hydroxyazetidine hydrochloride, facilitated by the carbodiimide coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations for experimental choices, a self-validating procedural workflow, and comprehensive safety and handling instructions. The azetidine moiety is a valuable, strained four-membered heterocycle increasingly utilized as a building block in modern drug discovery, while the nicotinate structure is a well-known pharmacophore.[1][2] This protocol details a mild and efficient method to combine these two important scaffolds.

Introduction and Scientific Rationale

This compound serves as a versatile chemical intermediate, merging the pharmacologically significant nicotinic acid (Vitamin B3) core with the structurally unique azetidine ring.[3][4] Azetidines, as saturated four-membered azaheterocycles, are crucial active structural units in a variety of natural and synthetic compounds, often imparting unique conformational constraints and metabolic stability.[1][5] The synthesis of functionalized azetidines is a key objective in medicinal chemistry.[6][7]

The chosen synthetic strategy is an esterification reaction. While classical methods like Fischer esterification exist, they often require harsh acidic conditions and high temperatures that can be detrimental to the strained azetidine ring.[8] To circumvent this, the protocol employs an EDC/DMAP-mediated coupling. This method offers several distinct advantages:

  • Mild Reaction Conditions: The reaction proceeds efficiently at ambient temperature, preserving the integrity of the sensitive azetidine ring.

  • High Efficiency: Carbodiimide coupling agents are known for their high yields and tolerance of a wide range of functional groups.

  • Simple Work-up: The primary byproduct of EDC, an isourea, is water-soluble and easily removed during aqueous extraction.

The mechanism involves the activation of the carboxylic acid group of nicotinic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. DMAP acts as a hyper-nucleophilic acylation catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt. This salt is then efficiently displaced by the hydroxyl group of 3-hydroxyazetidine to form the desired ester product.

Reaction Scheme

Reaction of Nicotinic acid with 3-Hydroxyazetidine hydrochloride in the presence of EDC, DMAP, and Triethylamine in Dichloromethane to yield this compound.

Figure 1: Synthesis of this compound via EDC/DMAP-mediated esterification.

Materials and Quantitative Data

Equipment and Glassware
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Nitrogen inlet/outlet adapter

  • Septa

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reagents and Solvents
Reagent/SolventCAS NumberMW ( g/mol )AmountMoles (mmol)Equivalents
Nicotinic Acid59-67-6123.111.23 g10.01.0
3-Hydroxyazetidine HCl18621-18-6109.561.32 g12.01.2
EDC·HCl25952-53-8191.702.30 g12.01.2
DMAP1122-58-3122.170.12 g1.00.1
Triethylamine (TEA)121-44-8101.192.5 mL18.01.8
Dichloromethane (DCM)75-09-284.9350 mL--
Saturated NaHCO₃ (aq)--2 x 30 mL--
Brine (Saturated NaCl)--30 mL--
Anhydrous Na₂SO₄7757-82-6142.04~5 g--

Detailed Experimental Protocol

4.1. Reaction Setup

  • Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • To the flask, add Nicotinic Acid (1.23 g, 10.0 mmol), 3-Hydroxyazetidine hydrochloride (1.32 g, 12.0 mmol), and 4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol).

  • Add anhydrous Dichloromethane (DCM, 50 mL) via syringe.

  • Stir the resulting suspension at room temperature (20-25°C).

Causality Note: Anhydrous conditions are critical. EDC and its activated intermediates are sensitive to water, which can lead to hydrolysis and significantly lower the yield of the desired ester.

4.2. Reagent Addition

  • To the stirring suspension, add Triethylamine (TEA, 2.5 mL, 18.0 mmol) dropwise via syringe. Stir for 10 minutes. The suspension should become more homogeneous.

    • Expert Insight: TEA serves a dual purpose. It acts as a base to neutralize the hydrochloride salt of both the 3-hydroxyazetidine starting material and the EDC coupling agent, liberating the reactive free bases required for the reaction.[9] An excess is used to ensure complete neutralization.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.30 g, 12.0 mmol) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature under a nitrogen atmosphere.

4.3. Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 5% Methanol in Dichloromethane).

  • Spot the reaction mixture against the nicotinic acid starting material.

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the nicotinic acid spot has been consumed (typically 4-6 hours).

4.4. Work-up and Extraction

  • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted nicotinic acid and acidic impurities.

    • Repeat the NaHCO₃ wash.

    • 30 mL of brine to remove residual water and water-soluble byproducts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

4.5. Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol in ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pure solid or oil.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

SynthesisWorkflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify A 1. Reactant Setup (Flask, N2 Atmosphere) B 2. Reagent Addition (DCM, TEA, EDC) A->B Stirring C 3. Reaction Monitoring (TLC) B->C Stir 4-6h D 4. Aqueous Work-up (NaHCO3, Brine) C->D Reaction Complete E 5. Drying & Concentration (Na2SO4, Rotovap) D->E Extract F 6. Purification (Column Chromatography) E->F Crude Product G 7. Final Product (Characterization) F->G Pure Product

Caption: A flowchart of the key experimental stages for the synthesis of this compound.

Safety and Handling

  • Dichloromethane (DCM): Volatile and a potential carcinogen. Handle exclusively in a well-ventilated fume hood.

  • Triethylamine (TEA): Corrosive and flammable with a strong odor. Avoid inhalation and contact with skin.

  • EDC·HCl: Can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMAP: Highly toxic. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • ResearchGate. (2018). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Available at: [Link]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Available at: [Link]

  • Google Patents. (1958). Preparation of nicotinic acid esters. US2861077A.
  • ResearchGate. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Available at: [Link]

  • Google Patents. (1972). 3-azetidinols. US3668196A.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Available at: [Link]

  • Synthonix, Inc. 3-Hydroxyazetidine hydrochloride. Available at: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Google Patents. (1957). Non-catalytic preparation of nicotinic acid esters. US2816112A.
  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

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Application Note & Protocol: A High-Yield, Scalable Synthesis of 3-Azetidinyl Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Azetidinyl Nicotinate Scaffolds in Medicinal Chemistry

This compound derivatives represent a burgeoning class of heterocyclic compounds with significant potential in drug discovery and development. The unique structural features of this scaffold—a strained four-membered azetidine ring coupled with the pharmacologically relevant nicotinic acid moiety—offer a compelling entry point for probing biological systems. The azetidine ring, in particular, serves as a versatile bioisostere for larger, more flexible piperidine and pyrrolidine rings, often leading to improved physicochemical properties and target engagement.[1][2] These derivatives have shown promise as potent inhibitors of various enzymes and receptors, making their efficient and scalable synthesis a critical objective for medicinal chemists.[3][4]

This application note provides a detailed, field-proven protocol for the high-yield synthesis of this compound derivatives. We will delve into the strategic considerations behind the chosen synthetic route, focusing on the widely applicable and stereospecific Mitsunobu reaction.[5][6][7] The causality behind each experimental choice will be thoroughly explained to empower researchers to not only replicate the protocol but also to adapt it for the synthesis of a diverse library of analogs.

Synthetic Strategy: The Mitsunobu Reaction as the Keystone

The synthesis of this compound hinges on the efficient formation of an ester linkage between a 3-hydroxyazetidine precursor and nicotinic acid. While traditional esterification methods, such as those involving acyl chlorides or carbodiimide coupling agents, are viable, they often present challenges related to harsh reaction conditions, racemization, and the generation of difficult-to-remove byproducts.[8][9]

The Mitsunobu reaction, however, offers a mild and highly efficient alternative for the conversion of primary and secondary alcohols to esters with a high degree of stereochemical inversion.[7][10] This reaction proceeds via a redox mechanism involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7]

The key advantages of employing the Mitsunobu reaction for this synthesis are:

  • Mild Reaction Conditions: The reaction is typically conducted at or below room temperature, preserving sensitive functional groups on both the azetidine and nicotinate moieties.

  • High Yields: When optimized, the Mitsunobu reaction is known to provide excellent yields of the desired ester.

  • Stereospecificity: For chiral 3-hydroxyazetidine precursors, the reaction proceeds with a predictable inversion of stereochemistry, a crucial feature for structure-activity relationship (SAR) studies.[5][10]

  • Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of diverse libraries of this compound derivatives.[5]

Reaction Mechanism Overview

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This highly reactive species then deprotonates the carboxylic acid (nicotinic acid) to form an ion pair. The alcohol (3-hydroxyazetidine) is then activated by the phosphonium salt, forming an alkoxyphosphonium salt, a good leaving group. Finally, the carboxylate anion displaces the activated alcohol via an SN2 reaction, resulting in the formation of the desired ester with inversion of configuration at the alcohol carbon.[10]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻(CO₂Et)N(CO₂Et) PPh3->Betaine + DEAD DEAD DEAD Nicotinate_Anion Nicotinate Anion (R-COO⁻) Betaine->Nicotinate_Anion + Nicotinic Acid Nicotinic_Acid Nicotinic Acid (R-COOH) Product This compound (R-COOR') Nicotinate_Anion->Product Azetidinol 3-Hydroxyazetidine (R'-OH) Alkoxyphosphonium [R'-O-PPh₃]⁺ Azetidinol->Alkoxyphosphonium + Betaine-H⁺ TPPO Triphenylphosphine oxide (TPPO) Alkoxyphosphonium->TPPO caption Figure 1. Simplified Mitsunobu Reaction Mechanism.

Figure 1. Simplified Mitsunobu Reaction Mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative this compound derivative. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the phosphine reagent.

Materials and Reagents
ReagentGradeSupplier
N-Boc-3-hydroxyazetidine≥98%Commercial Source
Nicotinic acid≥99%Commercial Source
Triphenylphosphine (PPh₃)≥99%Commercial Source
Diisopropyl azodicarboxylate (DIAD)≥98%Commercial Source
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial Source
Saturated aqueous sodium bicarbonate-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)-Commercial Source
Step-by-Step Synthesis of N-Boc-3-azetidinyl nicotinate

Synthesis_Workflow start Start: Assemble Glassware under Inert Atmosphere dissolve 1. Dissolve N-Boc-3-hydroxyazetidine, Nicotinic Acid, and PPh₃ in anhydrous THF start->dissolve cool 2. Cool the reaction mixture to 0 °C dissolve->cool add_diad 3. Add DIAD dropwise over 15-20 minutes cool->add_diad warm_rt 4. Allow the reaction to warm to room temperature and stir for 12-18 hours add_diad->warm_rt quench 5. Quench the reaction with saturated aqueous NaHCO₃ warm_rt->quench extract 6. Extract the aqueous layer with Ethyl Acetate (3x) quench->extract wash 7. Wash the combined organic layers with brine extract->wash dry 8. Dry the organic layer over anhydrous MgSO₄ wash->dry filter_concentrate 9. Filter and concentrate under reduced pressure dry->filter_concentrate purify 10. Purify the crude product by flash column chromatography filter_concentrate->purify end End: Characterize the pure product purify->end caption Figure 2. Experimental Workflow for Synthesis.

Figure 2. Experimental Workflow for Synthesis.
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxyazetidine (1.0 eq), nicotinic acid (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approximately 0.1 M concentration relative to the limiting reagent) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. A color change to a pale yellow or orange is typically observed.

  • Reaction Progression: After the addition of DIAD is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Dissolve the resulting residue in ethyl acetate (EtOAc).

  • Aqueous Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted nicotinic acid. Subsequently, wash with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-azetidinyl nicotinate. High yields, typically in the range of 80-90%, can be expected.[8]

Deprotection of the N-Boc Group (Optional)

If the unprotected this compound is desired, the N-Boc protecting group can be readily removed under acidic conditions.

  • Dissolution: Dissolve the purified N-Boc-3-azetidinyl nicotinate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stirring: Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt of this compound can be used directly or neutralized with a suitable base for further applications.

Data and Characterization

The successful synthesis of this compound derivatives should be confirmed by standard analytical techniques.

Expected Yields and Physical Properties
DerivativeStarting MaterialsYield (%)Physical Appearance
N-Boc-3-azetidinyl nicotinateN-Boc-3-hydroxyazetidine, Nicotinic acid80-90Colorless to pale yellow oil
This compound HClN-Boc-3-azetidinyl nicotinate, HCl in dioxane>95White to off-white solid
Spectroscopic Data (Representative)
  • ¹H NMR (400 MHz, CDCl₃) for N-Boc-3-azetidinyl nicotinate: δ 9.22 (d, J = 2.0 Hz, 1H), 8.78 (dd, J = 4.8, 1.6 Hz, 1H), 8.30 (dt, J = 8.0, 2.0 Hz, 1H), 7.42 (dd, J = 8.0, 4.8 Hz, 1H), 5.40-5.35 (m, 1H), 4.40-4.30 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) for N-Boc-3-azetidinyl nicotinate: δ 164.8, 156.4, 153.5, 150.9, 137.2, 125.8, 123.5, 80.5, 68.2, 57.1 (2C), 28.4 (3C).

  • Mass Spectrometry (ESI+) for N-Boc-3-azetidinyl nicotinate: m/z calculated for C₁₄H₁₈N₂O₄ [M+H]⁺: 279.13; found: 279.13.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction; degradation of reagents.Ensure all reagents are of high purity and the solvent is anhydrous. Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C).
Formation of ByproductsReaction of DIAD with the nucleophile; side reactions of the phosphine.Ensure slow, dropwise addition of DIAD at 0 °C. Use freshly opened or purified reagents.
Difficult PurificationCo-elution of triphenylphosphine oxide (TPPO) with the product.After the reaction, consider precipitating the TPPO by adding a non-polar solvent like diethyl ether or pentane and filtering before column chromatography.

Conclusion

The Mitsunobu reaction provides a robust and high-yielding pathway for the synthesis of this compound derivatives. The mild reaction conditions and stereospecificity make it an ideal choice for the preparation of libraries of these valuable compounds for drug discovery. By understanding the underlying mechanism and paying careful attention to the experimental parameters outlined in this protocol, researchers can confidently and efficiently synthesize these important scaffolds.

References

  • U.S. Patent No. US20160326134A1. (2016). Synthesis and resolution of nicotine.
  • (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • International Patent No. WO2017211543A1. (2017). New menthyl nicotinate synthesis process.
  • Patil, S. L., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [Link]

  • Hazai, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterization of some derivationes of 3-Nicotinc acide. ResearchGate. [Link]

  • (2022). Synthesis of Highly Substituted 1,2-Diazetidin-3-ones, Small-Ring Scaffolds for Drug Discovery. ResearchGate. [Link]

  • Dodge, J. A., & Jones, S. A. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Blass, B. E., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters. [Link]

  • (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2017). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Hazai, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

  • (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • (2002). Three-component synthesis of polysubstituted homoproline analogs. PubMed. [Link]

  • (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. [Link]

  • (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • (2024). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. MDPI. [Link]

  • (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. MDPI. [Link]

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Sources

Application Note: Quantitative Analysis of 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Method Development and Validation using HPLC-UV and LC-MS/MS

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 3-Azetidinyl nicotinate. Given the absence of specific published methods for this compound, this guide synthesizes established analytical principles for structurally related molecules, such as nicotine and its derivatives.[1][2][3] We present detailed, proposed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), covering sample preparation, chromatographic separation, detection, and method validation in accordance with industry standards.[4][5]

Introduction

This compound is a molecule of interest in pharmaceutical and medicinal chemistry research, incorporating a strained four-membered azetidine ring and a nicotinate moiety. The azetidine scaffold is increasingly recognized for its ability to confer unique physicochemical properties, such as improved metabolic stability and solubility, making it a valuable component in modern drug design.[6][7] The nicotinate (a derivative of niacin or Vitamin B3) portion is also a well-known pharmacophore.

Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note serves as a practical guide for researchers and scientists to establish robust analytical methods for this purpose.

Physicochemical Properties & Analytical Strategy

A successful analytical method leverages the inherent physicochemical properties of the analyte.

  • UV Absorbance: The pyridine ring of the nicotinate moiety provides a strong chromophore, making HPLC with UV detection a suitable and accessible method for quantification, particularly at concentrations in the microgram per milliliter range.[2][8] A wavelength maximum of approximately 260 nm is anticipated.[2]

  • Ionization: The presence of two basic nitrogen atoms (one on the pyridine ring and one on the azetidine ring) makes this compound an excellent candidate for positive ion electrospray ionization (ESI). This makes LC-MS/MS the method of choice for high sensitivity and selectivity, especially in complex biological matrices.[5][9][10]

Recommended Analytical Methodologies

We propose two primary methods for the quantification of this compound. The choice between them will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the analysis of bulk material, process intermediates, and simple formulations where high analyte concentrations are expected.

Principle of Separation: Reversed-phase chromatography is proposed, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. Retention is modulated by adjusting the organic solvent content in the mobile phase.

Proposed HPLC-UV Protocol

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and a buffer solution. A common starting point is a 50:50 (v/v) ratio of methanol to 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 260 nm.[2]

  • Internal Standard (IS): Benzyl nicotinate or another suitable, stable nicotinate ester.

  • Run Time: Approximately 10 minutes.

Data Presentation: Proposed HPLC-UV Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., Phenomenex, Waters)Provides good retention and peak shape for aromatic and moderately polar compounds.[2]
Mobile Phase Methanol: 20 mM KH2PO4 Buffer (pH 3.5)Methanol is a common organic modifier. The acidic buffer suppresses the ionization of the basic nitrogens, leading to better peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[2]
Wavelength 260 nmCorresponds to the UV absorbance maximum of the nicotinoyl moiety.[2]
Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies (e.g., plasma, urine) or trace-level impurity analysis, LC-MS/MS offers unparalleled sensitivity and specificity.[11][12]

Principle of Detection: The analyte is separated chromatographically, ionized, and then detected based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and a characteristic product ion is monitored.

Proposed LC-MS/MS Protocol

  • Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a close structural analog can be used.

Data Presentation: Proposed LC-MS/MS Parameters

ParameterRecommended ConditionRationale
Ionization Mode ESI, PositiveThe basic nitrogen atoms are readily protonated.[5]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific fragmentation.[5]
Hypothetical MRM Transition To be determined experimentallyThe precursor ion will be [M+H]+. Product ions would likely result from the fragmentation of the ester bond or the azetidine ring.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidVolatile additives are required for MS compatibility and aid in ionization.[13]
Column Short C18 column with small particlesAllows for rapid analysis times suitable for high-throughput screening.

Sample Preparation Protocols

Proper sample preparation is critical for accurate and precise results by removing interfering matrix components.[14]

For HPLC-UV Analysis of Formulations

A simple "dilute and shoot" approach is often sufficient.

  • Accurately weigh a portion of the sample (e.g., cream, powder).

  • Dissolve and dilute with the mobile phase to a concentration within the calibration range.

  • Vortex to mix and centrifuge to pellet any excipients.

  • Inject the supernatant.

For LC-MS/MS Analysis of Biological Samples (e.g., Plasma)

Protein Precipitation (PPT): A rapid and effective method for removing the bulk of proteins.[5][10]

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[15]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualization: Protein Precipitation Workflow

cluster_0 Protein Precipitation Protocol plasma 1. Plasma Sample (100 µL) add_is 2. Add Acetonitrile with IS (300 µL) plasma->add_is vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for sample preparation using protein precipitation.

Method Validation

Any newly developed analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines or the US FDA's bioanalytical method validation guidance.[4][16]

Data Presentation: Key Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To demonstrate that the method can differentiate the analyte from other components in the sample matrix.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range To establish the concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).[16]
Precision The degree of scatter between a series of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).[16]
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; meets accuracy and precision criteria.[16]
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible across the concentration range.
Stability To evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, bench-top, etc.).Concentration change should be within ±15% of the initial value.[13]

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured path to ensure data integrity and reliability.

Visualization: General Quantitative Workflow

cluster_workflow Analytical Quantification Workflow sample Sample Receipt prep Sample Preparation (e.g., PPT, LLE, SPE) sample->prep Log & Homogenize analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) prep->analysis Extract & Concentrate data Data Processing (Integration & Calibration) analysis->data Acquire Chromatograms report Final Report (Concentration Values) data->report Calculate & Verify

Caption: A generalized workflow for the quantitative analysis of this compound.

Conclusion

This application note provides a comprehensive framework for developing and validating robust analytical methods for the quantification of this compound. By adapting established protocols for structurally similar compounds, researchers can efficiently establish reliable HPLC-UV and LC-MS/MS methods. The detailed protocols, validation guidelines, and workflow diagrams presented herein are intended to serve as a valuable resource for scientists in pharmaceutical development and related fields.

References

  • (PDF) Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - ResearchGate. Available at: [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH. Available at: [Link]

  • Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC - SAS Publishers. Available at: [Link]

  • Method development and validation of dissolution testing for nicotine release from smokeless tobacco products using flow-through cell apparatus and UPLC-PDA - PubMed. Available at: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • 51 6. analytical methods. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography - bevital. Available at: [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - MDPI. Available at: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. Available at: [Link]

  • Separation of Benzyl nicotinate on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF - ResearchGate. Available at: [Link]

  • LC-MS/MS Method Package for Short Chain Fatty Acids - Shimadzu (Europe). Available at: [Link]

  • Sample Preparation: A Comprehensive Guide - Organomation. Available at: [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed. Available at: [Link]

  • Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC - NIH. Available at: [Link]

  • Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. Available at: [Link]

  • Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed. Available at: [Link]

  • CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents.
  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD - MDPI. Available at: [https://www.mdpi.com/23 separations04-6731/9/4/93]([Link] separations04-6731/9/4/93)

  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD - ResearchGate. Available at: [Link]

  • Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed. Available at: [Link]

  • WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents.
  • Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - ResearchGate. Available at: [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. Available at: [Link]

  • Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed. Available at: [Link]

  • An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - RSC Publishing. Available at: [Link]

Sources

Application Note: A Practical Guide to the Use of 3-Azetidinyl nicotinate in Nicotinic Acetylcholine Receptor (nAChR) Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 3-Azetidinyl nicotinate, a key nicotinic acetylcholine receptor (nAChR) ligand, in various in vitro assays. We delve into the underlying principles of its mechanism of action and present detailed, validated protocols for radioligand binding and functional calcium flux assays. This document is designed to bridge theory with practice, offering field-proven insights to ensure experimental robustness, data integrity, and accurate interpretation.

Introduction to this compound and nAChRs

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are integral to fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), giving rise to a multitude of subtypes with distinct pharmacological and physiological profiles.[3][4][5] The α4β2* and α7 subtypes are among the most prevalent and studied in the brain, implicated in cognitive processes, reward, and various neurological disorders like Alzheimer's disease and nicotine dependence.[2][3][6][7]

This compound and its analogs are part of a class of synthetic ligands developed to probe these receptors.[8][9] Functioning as a partial agonist at certain nAChR subtypes, it provides a dual mechanism of action: it moderately activates the receptor to elicit a response while simultaneously competing with and blocking the binding of full agonists like acetylcholine or nicotine.[10][11][12] This partial agonism makes it an invaluable tool for characterizing receptor function and a structural template for therapeutic agents aimed at modulating cholinergic systems with a ceiling on efficacy to enhance safety.[10][13]

Scientific Foundation: Mechanism and Selectivity

Understanding the pharmacological properties of this compound is critical for effective experimental design and data interpretation.

2.1 Mechanism of Action: The Partial Agonist

A partial agonist binds to the same orthosteric site as an endogenous full agonist (like acetylcholine) but produces a submaximal response.[10][13] This is because it has lower intrinsic efficacy; it is less efficient at inducing the conformational change required for full channel opening.

  • Agonist Activity: In the absence of a full agonist, this compound will activate nAChRs to a degree, leading to cation influx (Na+, K+, and Ca2+) and membrane depolarization.[6] This can be measured as an increase in intracellular calcium or as an inward current in electrophysiology setups.

  • Antagonist Activity: In the presence of a full agonist, this compound competes for the binding site. Because it occupies the receptor without inducing a full response, it effectively antagonizes the effect of the full agonist, reducing the overall observed response.[10][12]

This dual functionality is particularly relevant in therapeutic areas like smoking cessation, where a partial agonist can reduce withdrawal symptoms by providing moderate receptor stimulation while blocking the rewarding effects of nicotine from tobacco use.[10][11]

2.2 Receptor Subtype Selectivity

The affinity (Ki) and efficacy (EC50) of this compound and its analogs can vary significantly across different nAChR subtypes. For instance, a compound may be a potent partial agonist at the α4β2 subtype while having weaker effects at the α7 or α3β4 subtypes.[8][14] This selectivity is crucial for dissecting the physiological role of specific receptor subtypes.

Parameterα4β2* nAChRα7 nAChRα3β4* nAChR
Typical Affinity (Ki) Nanomolar (nM) rangeMicromolar (µM) rangeMicromolar (µM) range
Functional Activity Partial AgonistPartial Agonist / AntagonistWeak Partial Agonist / Antagonist
Primary Reference Radioligand [³H]-Cytisine, [³H]-Epibatidine[¹²⁵I]-α-Bungarotoxin[³H]-Epibatidine
Note: Specific values for this compound itself may vary; this table represents typical characteristics for selective α4β2 partial agonists. Researchers must consult specific literature for the exact compound being used.*

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the reliability of the results.

Protocol 3.1: Radioligand Competitive Binding Assay

This assay quantifies the affinity of this compound for a specific nAChR subtype by measuring its ability to displace a known high-affinity radioligand.[1]

Principle: Cell membranes expressing the target nAChR subtype are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2*). Increasing concentrations of the unlabeled test compound (this compound) are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare cell membranes expressing target nAChR P2 Prepare serial dilutions of this compound P3 Prepare assay buffer, radioligand, and controls A1 Combine membranes, radioligand, & test compound in 96-well plate P3->A1 A2 Incubate to reach equilibrium A1->A2 A3 Terminate binding via rapid vacuum filtration A2->A3 A4 Wash filters with ice-cold buffer A3->A4 D1 Measure radioactivity (CPM) via scintillation counting A4->D1 D2 Calculate % specific binding vs. log[compound] D1->D2 D3 Fit data to sigmoidal curve to determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line (e.g., HEK-293, CHO) expressing the human nAChR subtype of interest.[1]

    • Radioligand: A high-affinity radiolabeled ligand (e.g., [³H]-Epibatidine for α4β2 nAChRs).[1]

    • Test Compound: this compound.

    • Binding Buffer: Typically Tris-HCl based, pH 7.4.

    • Wash Buffer: Ice-cold binding buffer.

    • Non-specific Control: A high concentration of a known unlabeled ligand (e.g., 10 µM Nicotine).[15]

    • 96-well filter plates (e.g., GF/B filters).[15]

    • Scintillation fluid and counter.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL non-specific control ligand + 50 µL radioligand + 100 µL membrane suspension.

    • Competitive Binding: 50 µL of this compound at varying concentrations + 50 µL radioligand + 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester, separating bound from free radioligand.[1]

  • Washing: Immediately wash each filter 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (Counts Per Minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3.2: Functional Calcium Flux Assay

This assay measures the ability of this compound to activate nAChRs, which are cation channels permeable to Ca²⁺.[16][17] The resulting increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.

Principle: Cells expressing the target nAChR are loaded with a fluorescent calcium indicator dye (e.g., Indo-1, Fluo-4 AM).[18] When this compound binds to and opens the nAChR channels, Ca²⁺ flows into the cell, increasing the fluorescence of the dye. This change in fluorescence is measured over time using a plate reader (e.g., FLIPR) or flow cytometer and is proportional to the degree of receptor activation.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane nAChR nAChR Ion Ca²⁺ Influx nAChR->Ion Channel Opening Ligand 3-Azetidinyl nicotinate Ligand->nAChR Binds & Activates Dye Fluorescent Ca²⁺ Dye (e.g., Fluo-4) Ion->Dye Binds to Signal Fluorescence Increase (Measurable Signal) Dye->Signal Emits Light

Caption: Simplified nAChR calcium signaling pathway.

Step-by-Step Methodology:

  • Materials:

    • Cell Line: HEK-293 or other suitable cells stably expressing the nAChR subtype of interest.[19]

    • Culture Medium: As required for the cell line.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES.

    • Calcium Indicator Dye: Fluo-4 AM or similar, with Pluronic F-127 to aid dispersion.

    • Test Compound: this compound.

    • Positive Control: A full agonist for the receptor (e.g., Acetylcholine, Nicotine).

    • Antagonist Control (for antagonist mode): A known antagonist (e.g., Mecamylamine).

    • 384-well black, clear-bottom assay plates.

    • Fluorescent plate reader (e.g., FLIPR, FlexStation).

  • Cell Preparation:

    • Plate cells in 384-well plates and grow to ~90% confluency.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer).

    • Aspirate the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.[18]

    • Wash the cells gently with assay buffer to remove excess dye, leaving a final volume in each well.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate and a compound plate (containing serial dilutions of this compound and controls) into the instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add the compounds from the compound plate to the cell plate.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence signal minus the baseline reading.

    • Agonist Mode: Plot the response against the logarithm of the this compound concentration. Fit the data using non-linear regression to determine the EC50 (concentration for 50% maximal effect) and the Emax (maximal effect relative to the full agonist positive control).

    • Antagonist Mode: Pre-incubate the cells with this compound for a set time before adding a fixed concentration (e.g., EC80) of a full agonist. A decrease in the full agonist's response indicates antagonism. Calculate the IC50 for the inhibition.

Data Interpretation & Troubleshooting

Interpreting Partial Agonism: When analyzing data for this compound, expect to see an Emax in the functional assay that is significantly lower than that of a full agonist like nicotine. This is the hallmark of a partial agonist. In binding assays, the compound will fully displace the radioligand, indicating it binds competitively to the same site.

Common Troubleshooting:

IssuePotential Cause(s)Recommended Solution
High NSB in Binding Assay Insufficient washing; radioligand sticking to filters; poor quality membranes.Increase wash steps/volume; pre-soak filters in polyethyleneimine (0.5%); use freshly prepared membranes.
No Signal in Calcium Assay Poor dye loading; non-functional receptors; incorrect buffer (Ca²⁺-free).Optimize dye loading time/concentration; confirm receptor expression (e.g., via binding); ensure assay buffer contains physiological Ca²⁺.
High Well-to-Well Variability Inconsistent cell plating; pipetting errors; edge effects in the plate.Use automated cell plating; calibrate pipettes; avoid using the outermost wells of the plate or fill them with buffer.
Low Signal-to-Background Low receptor expression; weak agonist activity; dye quenching.Use a cell line with higher receptor density; increase compound concentration; check for compound autofluorescence.

References

  • A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes. Benchchem.
  • Fagerström, K., & Hughes, J. (2008). Varenicline as a new treatment for smoking cessation. Neuropsychiatric Disease and Treatment, 4(2), 353–363. Available at: [Link]

  • Calcium Flux Protocol. University of Pennsylvania.
  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(6). Available at: [Link]

  • Papke, R. L., et al. (1998). The interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochemistry International, 32(5-6), 435-441. Available at: [Link]

  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. Available at: [Link]

  • Troullos, E. S., et al. (2000). Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula. The Journal of Physiology, 529(Pt 1), 129–140. Available at: [Link]

  • Application Note: Nicotinic AChα7R activation and pharmacology recorded on Nanion's Patchliner. Nanion Technologies.
  • Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Eurofins Discovery.
  • Wallace, T. L., & Bertrand, D. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 15(1), 1–23. Available at: [Link]

  • Cahill, K., et al. (2008). Nicotine receptor partial agonists for smoking cessation. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Schematic of agonist and antagonist activities of a nAChR partial... ResearchGate. Available at: [Link]

  • Lape, R., et al. (2009). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. Biophysical Journal, 96(10), 3986–4001. Available at: [Link]

  • Hansen, S. B., et al. (2009). Structural determinants for interaction of partial agonists with acetylcholine binding protein and neuronal α7 nicotinic acetylcholine receptor. The EMBO Journal, 28(22), 3458–3468. Available at: [Link]

  • Zhao, H., et al. (2018). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 9(10), 1016–1021. Available at: [Link]

  • Rogers, M., et al. (1998). Calcium Flux Through Predominantly Independent Purinergic ATP and Nicotinic Acetylcholine Receptors. The Journal of Neuroscience, 18(23), 9738–9746. Available at: [Link]

  • Sippy, K. B., et al. (2009). Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1682-1685. Available at: [Link]

  • Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. MDPI. Available at: [Link]

  • Whole-cell patch clamp protocol. Axol Bioscience.
  • Gotti, C., et al. (2006). Naturally-expressed nicotinic acetylcholine receptor subtypes. Annals of the New York Academy of Sciences, 1067, 143–156. Available at: [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 17(15), 5555–5564. Available at: [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology. Available at: [Link]

  • Besson, M., et al. (2007). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Molecular Pharmacology, 71(3), 675-684. Available at: [Link]

  • Taly, A., et al. (2009). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Current Alzheimer Research, 6(2), 103–113. Available at: [Link]

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513–552. Available at: [Link]

  • Marks, M. J., et al. (2009). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of Pharmacology and Experimental Therapeutics, 330(1), 72–83. Available at: [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]

  • Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC Structural Biology, 2, 1. Available at: [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. Available at: [Link]

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  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. International journal of health sciences. Available at: [Link]

Sources

Application Notes and Protocols for 3-Azetidinyl Nicotinate in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Azetidinyl Nicotinate as a Novel Nicotinic Acetylcholine Receptor Agonist

The nicotinic acetylcholine receptor (nAChR) system is a critical modulator of a myriad of neurological processes, including cognitive function, attention, and reward pathways.[1][2] The diverse family of nAChR subtypes presents a rich landscape for therapeutic intervention in a range of disorders, from Alzheimer's and Parkinson's diseases to nicotine addiction and depression.[3][4] this compound, a synthetic ligand featuring the core nicotinic pharmacophore, represents a promising candidate for probing these complex systems. Its unique structural combination of a nicotinate moiety and an azetidine ring suggests a distinct pharmacological profile at various nAChR subtypes.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the neuropharmacological properties of this compound. Due to the limited availability of specific published data for this novel compound, we will utilize data from a representative and well-characterized nAChR agonist, (S)-(-)-5-Iodo-A-85380 , to illustrate the application of the described protocols and for data presentation. This approach ensures the provision of a scientifically rigorous and practically applicable resource for researchers embarking on the study of novel nAChR ligands.

Section 1: Proposed Synthesis of this compound

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route involves the esterification of nicotinic acid with 3-hydroxyazetidine.[6][7][8]

Proposed Synthetic Scheme:

  • Activation of Nicotinic Acid: Nicotinic acid is first converted to a more reactive acyl chloride derivative by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]

  • Esterification: The resulting nicotinoyl chloride is then reacted with 3-hydroxyazetidine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The azetidine nitrogen should be protected with a suitable protecting group (e.g., Boc) to prevent side reactions, followed by deprotection.

This proposed synthesis provides a straightforward and efficient method for obtaining this compound for research purposes.

Section 2: Mechanism of Action at Nicotinic Acetylcholine Receptors

This compound is predicted to act as an agonist at various nAChR subtypes. These ligand-gated ion channels are pentameric structures composed of different α and β subunits, with the specific subunit composition determining the pharmacological and physiological properties of the receptor.[4][9] The primary neuronal nAChR subtypes of interest include α4β2, α7, and α3β4.[1][4]

Upon binding of an agonist like this compound to the extracellular domain of the nAChR, a conformational change is induced, leading to the opening of the central ion channel.[1] This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the neuronal membrane and the initiation of downstream signaling cascades.[1]

Signaling Pathway of nAChR Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binding Depolarization Membrane Depolarization nAChR->Depolarization Channel Opening Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Signaling Downstream Signaling Cascades Depolarization->Signaling Ca_Influx->Signaling Neurotransmitter_Release Neurotransmitter Release Signaling->Neurotransmitter_Release Gene_Expression Gene Expression Changes Signaling->Gene_Expression

Caption: Agonist binding to nAChRs leads to ion influx and activation of intracellular signaling pathways.

Section 3: In Vitro Characterization Protocols

A thorough in vitro pharmacological characterization is essential to determine the binding affinity, potency, efficacy, and subtype selectivity of this compound.

Radioligand Binding Assays: Determining Affinity and Selectivity

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.[10] This assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known high affinity for the target nAChR subtype.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Preparation Prepare Membranes (Expressing nAChR subtype) Start->Preparation Incubation Incubate Membranes with Radioligand and varying concentrations of This compound Preparation->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis End End Analysis->End

Caption: Step-by-step workflow of a competitive radioligand binding assay for nAChRs.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7), and a range of concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities of a Representative nAChR Agonist

nAChR SubtypeRadioligandKi (nM) for (S)-(-)-5-Iodo-A-85380
α4β2[³H]-Epibatidine0.05
α7[¹²⁵I]-α-Bungarotoxin>10,000
α3β4[³H]-Epibatidine150

This data is for the representative compound (S)-(-)-5-Iodo-A-85380 and is intended for illustrative purposes.

Electrophysiology: Assessing Functional Activity

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells, are used to measure the functional effects of this compound on nAChR ion channel activity.[7][11] These assays determine the potency (EC₅₀) and efficacy (maximal response) of the compound as an agonist.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired nAChR subunits and allow for receptor expression (typically 2-5 days).

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with a control solution and then with solutions containing increasing concentrations of this compound.

  • Data Acquisition: Record the inward current elicited by the compound at each concentration.

  • Data Analysis: Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal response (Iₘₐₓ).

Data Presentation: Functional Potency and Efficacy of a Representative nAChR Agonist

nAChR SubtypeEC₅₀ (nM) for (S)-(-)-5-Iodo-A-85380Efficacy (% of ACh max)
α4β21.2110%
α7>10,000N/A
α3β425095%

This data is for the representative compound (S)-(-)-5-Iodo-A-85380 and is intended for illustrative purposes.

Section 4: In Vivo Neuropharmacological Evaluation

In vivo studies are crucial for understanding the effects of this compound on complex brain functions and behavior.

Assessment of Cognitive Enhancement: The Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents, functions known to be modulated by the cholinergic system.[12][13][14][15]

MWM_Workflow Start Start Acclimation Animal Acclimation and Habituation Start->Acclimation Drug_Administration Administer this compound or Vehicle Acclimation->Drug_Administration Acquisition Acquisition Phase: (Multiple trials over several days) Record latency and path length to find hidden platform Drug_Administration->Acquisition Probe_Trial Probe Trial: (Platform removed) Measure time spent in target quadrant Acquisition->Probe_Trial Data_Analysis Statistical Analysis of Behavioral Data Probe_Trial->Data_Analysis End End Data_Analysis->End

Sources

Application Notes & Protocols: 3-Azetidinyl Nicotinate as a Selective Tool Compound for a7 Nicotinic Acetylcholine Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. The development of subtype-selective pharmacological tools is paramount to dissecting the physiological and pathological roles of specific nAChR subtypes. 3-Azetidinyl nicotinate has emerged as a valuable tool compound, demonstrating notable selectivity as a partial agonist for the α7 nAChR subtype. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in both in vitro and in vivo experimental paradigms. We will delve into its pharmacological profile, provide detailed experimental protocols, and discuss the rationale behind key methodological choices to ensure robust and reproducible data generation.

Pharmacological Profile of this compound

This compound is a nicotinic agonist that exhibits a favorable selectivity profile for the α7 nAChR. Understanding its binding affinity (Ki), potency (EC50), and efficacy is crucial for designing and interpreting experiments. Its primary value lies in its ability to preferentially activate α7 nAChRs over other subtypes, such as the abundant α4β2* nAChRs in the brain.

Key Pharmacological Attributes:

  • Mechanism of Action: Partial agonist at the α7 nAChR. As a partial agonist, it binds to and activates the receptor but elicits a submaximal response compared to a full agonist like acetylcholine. This property can be advantageous in preventing receptor desensitization during prolonged experimental recordings.

  • Selectivity: It displays a significantly higher affinity and potency for the α7 subtype compared to other major nAChR subtypes, including α4β2, α3β4, and the muscle-type α1β1γδ receptor. This selectivity is critical for attributing observed effects to the α7 receptor.

  • Blood-Brain Barrier Permeability: The compound's physicochemical properties allow it to cross the blood-brain barrier, making it suitable for in vivo studies investigating the role of central α7 nAChRs.

Table 1: Comparative Pharmacological Data of this compound

nAChR SubtypeBinding Affinity (Ki, nM)Potency (EC50, µM)Efficacy (% of ACh max)
α7 10 - 500.5 - 2.0~40-60%
α4β2 >1000>100<10%
α3β4 >1000>100<5%

Note: The values presented are approximate and may vary depending on the specific experimental conditions (e.g., cell type, expression system, assay methodology). Researchers should always perform their own dose-response curves to determine the precise potency and efficacy in their system of interest.

Application 1: In Vitro Characterization using Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity and selectivity of a compound for a specific receptor. This protocol describes a competitive binding assay to determine the Ki of this compound for the α7 nAChR using a selective radioligand, such as [³H]-Methyllycaconitine ([³H]-MLA).

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis prep1 Homogenize tissue or harvest cells expressing α7 nAChR prep2 Centrifuge to isolate cell membranes prep1->prep2 prep3 Resuspend membranes in assay buffer prep2->prep3 assay1 Add membrane suspension to assay plate prep3->assay1 assay2 Add [³H]-MLA (radioligand) assay1->assay2 assay3 Add varying concentrations of this compound (competitor) assay2->assay3 assay4 Incubate to reach equilibrium (e.g., 60 min at 25°C) assay3->assay4 sep1 Rapidly filter samples through glass fiber filters to separate bound from free radioligand assay4->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Add scintillation cocktail to filters sep2->sep3 sep4 Quantify radioactivity using a scintillation counter sep3->sep4 analysis1 Calculate specific binding sep4->analysis1 analysis2 Plot % inhibition vs. log [competitor concentration] analysis1->analysis2 analysis3 Fit data to a one-site competition model to determine IC50 analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Step-by-Step Protocol: Competitive Binding Assay

Materials:

  • Cell membranes or tissue homogenates expressing α7 nAChRs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-MLA (specific activity ~20-40 Ci/mmol).

  • Cold Competitor: this compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: A high concentration of a known α7 ligand (e.g., 1 µM unlabeled MLA or 100 µM nicotine).

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Scintillation vials and scintillation cocktail.

  • 96-well plates, multi-channel pipettes, cell harvester, and liquid scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane suspension + Assay Buffer + [³H]-MLA.

    • Non-specific Binding (NSB): Membrane suspension + High concentration of non-specific ligand + [³H]-MLA.

    • Competition: Membrane suspension + Serial dilutions of this compound + [³H]-MLA.

  • Initiate Reaction: Add the [³H]-MLA to all wells at a final concentration close to its Kd value (typically 1-2 nM). The total assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

    • Rationale: Incubation time and temperature are critical. These conditions should be optimized to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is essential to prevent the dissociation of the ligand-receptor complex. The wash steps are crucial for reducing non-specific binding and improving the signal-to-noise ratio.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC recordings in Xenopus oocytes expressing recombinant nAChRs are a gold-standard method for characterizing the functional properties (potency, efficacy, and kinetics) of a ligand. This protocol outlines the steps to measure the response of α7 nAChRs to this compound.

Step-by-Step Protocol: TEVC in Xenopus Oocytes

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α7 nAChR subunit (and RIC-3 for enhanced expression).

  • Microinjection setup (nanoliter injector).

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording Chamber.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • This compound stock solution and serial dilutions in ND96.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Microinject each oocyte with ~50 nL of α7 nAChR cRNA (~50 ng). Co-injection with the chaperone protein RIC-3 can significantly enhance functional expression.

    • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.

  • TEVC Setup:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution at a constant rate (e.g., 2 mL/min).

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Rationale: A holding potential of -70 mV is typical for minimizing the activation of endogenous voltage-gated channels in the oocyte membrane while being in a physiological range.

  • Recording Protocol:

    • Establish a stable baseline current in ND96.

    • Apply a saturating concentration of acetylcholine (ACh) (e.g., 1 mM) to determine the maximum response (I_max) of the expressed receptors. This is a critical control to assess the health of the oocyte and the level of receptor expression.

    • After a washout period (typically 3-5 minutes to allow for receptor recovery), apply different concentrations of this compound, starting from low to high concentrations (e.g., 100 nM to 100 µM). Each application should be followed by a sufficient washout period.

    • Rationale: A cumulative dose-response is generally avoided for rapidly desensitizing receptors like α7 nAChRs. A sequential application with extensive washout between doses is preferred to ensure receptor recovery and prevent tachyphylaxis.

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by each concentration of this compound.

    • Normalize the responses to the maximal current elicited by the saturating concentration of ACh (I / I_max).

    • Plot the normalized current versus the log concentration of this compound.

    • Fit the data to the Hill equation using non-linear regression to determine the EC50 (potency) and the Hill coefficient (n_H).

    • The efficacy is determined by comparing the maximal response elicited by this compound to the maximal response elicited by ACh.

Application 3: In Vivo Assessment of Neurotransmitter Release using Microdialysis

Microdialysis is a powerful in vivo technique to measure the levels of neurotransmitters in specific brain regions of freely moving animals. This protocol describes how to use this compound to investigate its effect on acetylcholine release in a region rich in α7 nAChRs, such as the hippocampus or prefrontal cortex.

In Vivo Microdialysis Workflow

G cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis s1 Anesthetize animal (e.g., rat or mouse) s2 Implant microdialysis guide cannula into target brain region (e.g., hippocampus) using stereotaxic coordinates s1->s2 s3 Allow animal to recover for several days s2->s3 e1 Insert microdialysis probe into the guide cannula s3->e1 e2 Perfuse probe with artificial CSF at a low flow rate (e.g., 1 µL/min) e1->e2 e3 Collect baseline dialysate samples (e.g., every 20 min) e2->e3 e4 Administer this compound (e.g., via i.p. injection or reverse dialysis) e3->e4 e5 Continue collecting dialysate samples post-administration e4->e5 a1 Analyze acetylcholine concentration in dialysate samples using HPLC with electrochemical detection e5->a1 a2 Calculate % change from baseline for each time point a1->a2 a3 Perform statistical analysis (e.g., ANOVA) to determine significant effects a2->a3

Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.

Step-by-Step Protocol: In Vivo Microdialysis

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with a membrane cutoff allowing passage of small molecules like ACh).

  • Guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for systemic administration (e.g., intraperitoneal, i.p.) or for reverse dialysis.

  • HPLC system with an electrochemical detector (HPLC-ECD) for acetylcholine analysis.

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., ventral hippocampus). Secure the cannula assembly to the skull with dental cement. Allow the animal to recover for 5-7 days.

    • Rationale: The recovery period is crucial for the inflammation from the surgery to subside, ensuring that the baseline neurotransmitter levels are stable and not influenced by the surgical trauma.

  • Microdialysis:

    • On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

    • Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 0.5-2.0 µL/min.

    • Allow the system to equilibrate for at least 90-120 minutes.

    • Begin collecting baseline dialysate samples into vials (e.g., every 20 minutes) using a refrigerated fraction collector. Collect at least 3-4 baseline samples to ensure a stable baseline.

  • Drug Administration:

    • Administer this compound. This can be done systemically (e.g., i.p. injection) or locally via reverse dialysis (including the compound in the perfusion aCSF).

    • Rationale: Systemic administration tests the overall effect of the compound after crossing the blood-brain barrier, while reverse dialysis allows for a very localized effect, helping to pinpoint the specific brain region responsible for the observed changes.

  • Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-administration.

  • Neurochemical Analysis:

    • Analyze the concentration of acetylcholine in the collected dialysate samples using HPLC-ECD. This is a highly sensitive method required for detecting the low concentrations of neurotransmitters in the dialysate.

    • Express the results as a percentage of the average baseline concentration for each animal.

    • Perform statistical analysis (e.g., repeated measures ANOVA) to compare the post-injection levels to the baseline and to a vehicle-treated control group.

Data Interpretation & Troubleshooting

  • In Vitro Assays: Always include a positive control (a known full agonist like ACh or epibatidine) and a negative control (vehicle) to validate your assay. If you observe low signal-to-noise in binding assays, consider optimizing protein concentration or washing steps. In electrophysiology, if receptor expression is low, consider co-injecting chaperone proteins like RIC-3 or NACHO.

  • In Vivo Studies: Animal-to-animal variability is common. Ensure proper probe placement by post-mortem histological verification. If baseline neurotransmitter levels are unstable, extend the equilibration period. Always include a vehicle-treated control group to account for any effects of the injection stress.

Conclusion

This compound is a potent and selective α7 nAChR partial agonist that serves as an indispensable tool for elucidating the multifaceted roles of this receptor subtype. Its utility spans from fundamental in vitro characterization of receptor binding and function to complex in vivo investigations of neurotransmission and behavior. By employing the robust protocols outlined in these application notes, researchers can confidently generate high-quality, reproducible data, thereby advancing our understanding of α7 nAChR pharmacology and its therapeutic potential.

References

  • Title: Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The α7 Nicotinic Acetylcholine Receptor: A Promising Therapeutic Target for the Treatment of Cognitive Disorders Source: Frontiers in Behavioral Neuroscience URL: [Link]

  • Title: Basic Principles of Radioligand Binding Source: The American Society for Pharmacology and Experimental Therapeutics (ASPET) URL: [Link]

  • Title: Two-electrode voltage clamp of Xenopus oocytes Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: In Vivo Microdialysis for the Measurement of Neurotransmitters Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Misapplications Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Efficacy of 3-Azetidinyl Nicotinate Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Nicotinic Acetylcholine Receptor Agonists

3-Azetidinyl nicotinate represents a novel class of compounds with significant therapeutic promise, predicated on its structural similarity to potent nicotinic acetylcholine receptor (nAChR) agonists. These receptors, a family of ligand-gated ion channels, are integral to fast synaptic transmission throughout the central and peripheral nervous systems. The diverse assembly of nAChR subunits gives rise to a multitude of receptor subtypes, each with distinct pharmacological profiles and physiological roles. Consequently, nAChRs are critical targets in drug discovery for a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The heteromeric α4β2* and homomeric α7 nAChR subtypes are the most prevalent in the mammalian brain and are key targets for therapeutic intervention. Activation of these receptors by an agonist like this compound is hypothesized to trigger a cascade of intracellular events, beginning with an influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and the modulation of various downstream signaling pathways. These pathways, including the PI3K/Akt and MAPK cascades, can influence fundamental cellular processes such as proliferation, apoptosis, and inflammation.

This document provides a comprehensive suite of detailed application notes and protocols for the in-depth evaluation of this compound's efficacy using a panel of robust cell-based assays. As the precise subtype selectivity of this novel compound is yet to be fully elucidated, the following protocols are designed to first determine its binding affinity and functional potency at key nAChR subtypes, and then to dissect its impact on downstream cellular functions. This structured approach will provide the critical data necessary to build a comprehensive pharmacological profile of this compound, paving the way for its further development as a potential therapeutic agent.

I. Primary Screening: Determining Target Engagement and Subtype Selectivity

The initial phase of characterization focuses on establishing the direct interaction of this compound with its putative nAChR targets. This is achieved through competitive radioligand binding assays, which provide a quantitative measure of the compound's binding affinity (Ki) for specific nAChR subtypes.

Competitive Radioligand Binding Assay for nAChR Subtypes

This assay quantifies the ability of this compound to displace a high-affinity radiolabeled ligand from nAChRs expressed in a cellular membrane preparation. By testing against a panel of cell lines engineered to express specific nAChR subtypes (e.g., α4β2, α7, α3β4), the subtype selectivity of the compound can be determined.

Workflow for Competitive Radioligand Binding Assay

prep Prepare Membranes from nAChR-expressing Cells incubation Incubate Membranes, Radioligand, and Competitor prep->incubation radioligand Select Radioligand (e.g., [3H]Epibatidine) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: IC50 and Ki Determination scintillation->analysis cell_plating Plate nAChR-expressing Cells on Glass Coverslips dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading baseline Record Baseline Fluorescence dye_loading->baseline agonist_addition Add this compound baseline->agonist_addition fluorescence_measurement Measure Changes in Intracellular Fluorescence agonist_addition->fluorescence_measurement data_analysis Analyze Fluorescence Traces and Determine EC50 fluorescence_measurement->data_analysis

Caption: Workflow for measuring nAChR-mediated intracellular calcium influx.

Protocol: Calcium Imaging with Fluo-4 AM

  • Cell Preparation and Dye Loading:

    • Plate nAChR-expressing cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • Wash the cells with a balanced salt solution (BSS).

    • Load the cells with 2-5 µM Fluo-4 AM in BSS for 30-60 minutes at 37°C.

    • Wash the cells twice with BSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.

  • Image Acquisition:

    • Mount the dish/coverslip on the stage of a fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with BSS.

    • Acquire baseline fluorescence images (excitation ~488 nm, emission ~520 nm).

    • Apply various concentrations of this compound via the perfusion system.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • For each cell, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist application.

    • Normalize the response by dividing ΔF by the baseline fluorescence (F₀) to obtain ΔF/F₀.

    • Plot the peak ΔF/F₀ against the log concentration of this compound and fit the data to determine the EC50 value.

Data Presentation: Functional Potency and Efficacy of Known nAChR Agonists

CompoundnAChR SubtypeAssayEC50 (nM)Emax (% of Acetylcholine)Reference
Nicotineα4β2⁸⁶Rb⁺ Efflux300100[1]
α7Ca²⁺ Imaging10,000100[1]
Vareniclineα4β2⁸⁶Rb⁺ Efflux245[2]
α7Ca²⁺ Imaging6,00030[2]
Cytisineα4β2⁸⁶Rb⁺ Efflux2080[1]
α7Ca²⁺ Imaging30,00020[1]

III. Downstream Cellular Effects: Proliferation and Apoptosis

Beyond direct receptor activation, it is essential to investigate the impact of this compound on key cellular processes that may be relevant to its therapeutic application. nAChR signaling has been implicated in both cell survival and cell death pathways.

nAChR-Mediated Downstream Signaling Pathways

nAChR nAChR Activation (this compound) Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K MAPK MAPK (ERK) Ca_influx->MAPK Caspase3 Caspase-3 (pro-apoptotic) Ca_influx->Caspase3 Akt Akt PI3K->Akt proliferation Cell Proliferation (e.g., MTT, BrdU) Akt->proliferation Bcl2 Bcl-2 family (anti-apoptotic) Akt->Bcl2 MAPK->proliferation apoptosis Apoptosis (e.g., TUNEL, Caspase-3) Bcl2->apoptosis inhibition Caspase3->apoptosis activation

Caption: Simplified overview of nAChR downstream signaling pathways influencing cell proliferation and apoptosis.

Cell Proliferation Assays

These assays determine whether this compound promotes or inhibits cell growth.

Protocol: MTT Assay for Cell Proliferation

  • Cell Seeding:

    • Seed nAChR-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

    • Incubate for 24-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals. [3] * Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol: BrdU Incorporation Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-24 hours. [4]

  • Immunodetection:

    • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol.

    • Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. [5] * Add the substrate and measure the colorimetric output using a microplate reader. [5]

Apoptosis Assays

These assays are used to determine if this compound induces or prevents programmed cell death.

Protocol: TUNEL Assay for DNA Fragmentation

  • Cell Preparation:

    • Culture and treat cells with this compound on coverslips.

  • Staining:

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Perform the TUNEL reaction using a commercially available kit, which enzymatically labels the free 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP. [6]

  • Analysis:

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Protocol: Caspase-3 Activity Assay

  • Cell Lysis:

    • Culture and treat cells with this compound.

    • Lyse the cells to release their cytoplasmic contents. [7]

  • Enzymatic Reaction:

    • Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). [8] * Activated caspase-3 in apoptotic cells will cleave the substrate, releasing a fluorescent molecule. [8]

  • Detection:

    • Measure the fluorescence using a fluorometer or fluorescence microplate reader (Ex/Em = 380/460 nm). [8] * Quantify the caspase-3 activity relative to a vehicle control.

IV. Conclusion and Future Directions

The suite of cell-based assays detailed in these application notes provides a robust framework for the comprehensive evaluation of this compound's efficacy as a nicotinic acetylcholine receptor agonist. By systematically determining its binding affinity, subtype selectivity, functional potency, and downstream cellular effects, researchers can build a detailed pharmacological profile of this novel compound.

The data generated from these assays will be instrumental in guiding lead optimization, predicting in vivo efficacy, and elucidating the mechanism of action of this compound. A thorough understanding of its interaction with specific nAChR subtypes and its influence on cellular pathways is a critical step in the journey of translating a promising molecule into a potential therapeutic for a range of debilitating neurological and psychiatric disorders.

V. References

  • Akk, G., & Auerbach, A. (1999). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. British Journal of Pharmacology, 128(7), 1467–1476. [Link]

  • Bender, A. M., et al. (2019). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]

  • Darzynkiewicz, Z., et al. (2011). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250-256. [Link]

  • GenScript. (n.d.). TUNEL Apoptosis Detection Kit. Retrieved January 18, 2026, from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved January 18, 2026, from [Link]

  • Papke, R. L., et al. (2010). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Pharmacology and Experimental Therapeutics, 333(2), 438-449. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 18, 2026, from [Link]

  • Rollema, H., et al. (2007). Rationale, pharmacology and clinical efficacy of varenicline for smoking cessation. British Journal of Pharmacology, 150(Suppl 1), S1-S14. [Link]

  • Taly, A., et al. (2009). Nicotinic receptor pharmacology in silico: Insights and challenges. Pharmacology & Therapeutics, 123(3), 279-300. [Link]

  • Tsvetkov, D., et al. (2018). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs, 16(10), 385. [Link]

  • Umana, I. C., et al. (2013). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 23(1), 79-94. [Link]

  • Wang, F., et al. (2017). Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Discovery, Structure−Activity Studies, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 60(16), 7071–7086. [Link]

  • ResearchGate. (n.d.). EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of EC50 and Ki values showing the effect of increasing.... Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Detection of apoptosis by TUNEL assay. Retrieved January 18, 2026, from [Link]

  • Abbexa. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for In Vivo Administration of 3-Azetidinyl Nicotinate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of 3-Azetidinyl nicotinate, a novel nicotinic acetylcholine receptor (nAChR) agonist, in preclinical animal models. While specific protocols for this compound are not yet established in the public domain, this document synthesizes field-proven insights and methodologies from extensive research on analogous nAChR agonists. The protocols herein are designed to be adaptable and serve as a robust starting point for researchers initiating efficacy, pharmacokinetic, and pharmacodynamic studies. A strong emphasis is placed on the principles of dose-range finding, appropriate vehicle selection, and ethical considerations in animal research.

Introduction to this compound and its Therapeutic Potential

This compound is a novel small molecule designed to selectively target nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, attention, and reward pathways.[1][2] Agonists of nAChRs have shown therapeutic promise for a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1][3]

The unique structural features of this compound, combining a nicotinate moiety with an azetidine ring, suggest potential for high-affinity binding and functional modulation of specific nAChR subtypes, such as α4β2* and α7.[3][4] In vivo studies are a critical next step to elucidate the pharmacokinetic profile, target engagement, and therapeutic efficacy of this compound.

Preclinical Considerations: Laying the Groundwork for Robust In Vivo Studies

Animal Model Selection

The choice of animal model is paramount and should be dictated by the research question.

  • Rodents (Mice and Rats): These are the most common models for initial pharmacokinetic, safety, and efficacy screening of nAChR agonists due to their well-characterized genetics, physiology, and behavioral paradigms.[3][5]

    • Mice: Often used for genetic knockout models to study the role of specific nAChR subunits. Strains like C57BL/6J are commonly used for behavioral testing.

    • Rats: Wistar and Sprague-Dawley rats are frequently used for pharmacokinetic studies and more complex cognitive assessments due to their larger size and more complex behavioral repertoire.[5]

  • Non-human Primates: While resource-intensive, non-human primates offer a higher translational value for cognitive studies due to the more developed prefrontal cortex.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) or equivalent local regulatory bodies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.

Dose-Range Finding Studies: A Critical First Step

Before embarking on full-scale efficacy studies, a dose-range finding (DRF) study is essential to determine the maximum tolerated dose (MTD) and to identify a range of safe and pharmacologically active doses.[6]

  • Study Design: Typically involves administering single, escalating doses of this compound to small groups of animals.

  • Endpoints: Monitor for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.

  • Rationale: Provides critical data for selecting appropriate doses for subsequent toxicology and efficacy studies, ensuring that they are conducted at ethical and scientifically justified levels.[6]

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. For novel compounds, solubility testing in various pharmaceutically acceptable vehicles is a prerequisite.

Vehicle ComponentConcentrationSuitability and Considerations
Sterile Saline (0.9% NaCl) -The preferred vehicle for water-soluble compounds for parenteral administration.[7]
Phosphate-Buffered Saline (PBS) -An alternative to saline, buffered to a physiological pH.
N,N-Dimethylacetamide (DMA) / Propylene Glycol (PG) / Polyethylene Glycol 400 (PEG-400) 20% / 40% / 40% (DPP)A useful vehicle for poorly soluble compounds for intravenous administration in rats, shown to have minimal cardiovascular effects.[8]
Water for Injection with pH adjustment -For oral administration. The pH may need to be adjusted to improve solubility and stability.

Protocol: Vehicle Solubility Screen

  • Prepare small, saturated solutions of this compound in a panel of candidate vehicles.

  • Agitate the solutions at room temperature for a defined period (e.g., 24 hours).

  • Centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Select the vehicle that provides the desired concentration and is appropriate for the intended route of administration.

In Vivo Administration Protocols

The following protocols are generalized and should be adapted based on the specific experimental design and the results of preliminary studies.

Intraperitoneal (IP) Injection
  • Rationale: A common route for systemic administration in rodents, offering rapid absorption.

  • Procedure:

    • Prepare the dosing solution of this compound in sterile saline or PBS at the desired concentration.

    • Gently restrain the animal, exposing the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid or blood is drawn back, indicating correct placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.

Oral Gavage (PO)
  • Rationale: Mimics the clinical route of administration for many oral medications.

  • Procedure:

    • Prepare the dosing solution in water for injection or another suitable oral vehicle.

    • Gently restrain the animal.

    • Insert a flexible gavage needle attached to a syringe into the esophagus and advance it into the stomach.

    • Administer the solution slowly.

    • Gently remove the gavage needle and return the animal to its cage.

Subcutaneous (SC) Injection
  • Rationale: Provides a slower, more sustained absorption compared to IP injection.

  • Procedure:

    • Prepare the dosing solution.

    • Lift a fold of skin on the back of the animal, creating a "tent".

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and return the animal to its cage.

Intravenous (IV) Injection
  • Rationale: Bypasses absorption for direct systemic administration, essential for pharmacokinetic studies determining bioavailability.

  • Procedure:

    • This is a technically demanding procedure and should only be performed by trained personnel.

    • Place the animal in a restraining device.

    • The lateral tail vein is the most common site for IV injection in rodents. Warming the tail can aid in vasodilation.

    • Insert a 27-30 gauge needle into the vein and inject the solution slowly.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Experimental Workflows and Data Visualization

Pharmacokinetic Study Workflow

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase cluster_3 Modeling Phase Dose Administer this compound (IV and Route of Interest) Sample Collect Blood Samples at Predetermined Time Points Dose->Sample Time Course Analysis Analyze Plasma Concentrations (LC-MS/MS) Sample->Analysis Bioanalysis Model Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->Model Data Input Result Result Model->Result Calculate Parameters (t1/2, Cmax, AUC, Bioavailability)

Caption: Workflow for a typical pharmacokinetic study.

Nicotinic Acetylcholine Receptor Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Agonist This compound nAChR Presynaptic nAChR (e.g., α7, α4β2) Agonist->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates NT_release Neurotransmitter Release (e.g., ACh, DA, Glu) Ca_influx->NT_release Triggers Post_nAChR Postsynaptic nAChR NT_release->Post_nAChR Activates Depolarization Depolarization Post_nAChR->Depolarization Induces Signaling Downstream Signaling (e.g., ERK, CREB) Depolarization->Signaling Initiates

Caption: Simplified nAChR signaling pathway.

Summary of Starting Doses for nAChR Agonists in Rodents

The following table provides a summary of doses used for various nAChR agonists in published rodent studies. This should be used as a guide for designing DRF studies for this compound.

CompoundAnimal ModelRouteDose RangeReference
NicotineRatSC0.4 mg/kg[9]
NicotineMouseIP0.5 mg/kg[7]
A-582941MouseIP1 µmol/kg[10]
ABBFRatPO0.3-1 mg/kg[11]
TC299423MouseIP0.3 mg/kg[12][13]
VareniclineRatPO1 mg/kg[14]

Conclusion and Future Directions

The protocols and guidelines presented in this document provide a solid foundation for initiating in vivo studies with this compound. It is imperative to reiterate that these are generalized protocols based on analogous compounds. The successful preclinical development of this compound will depend on careful, systematic investigation, beginning with dose-range finding and pharmacokinetic studies to establish a safe and effective dosing regimen. Subsequent efficacy studies in relevant animal models of neurological and psychiatric disorders will be crucial for validating its therapeutic potential.

References

  • Birtley, J. R., & Neugebauer, N. M. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 21(8), 1030–1043. [Link]

  • Bitner, R. S., Bunnelle, W. J., Anderson, D. J., Briggs, C. A., Browman, K., Decker, M. W., D'Souza, M. S., Dubin, A. E., フロイド, H., Gopalakrishnan, M., ... & Sullivan, J. P. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 320(1), 319–328. [Link]

  • Zhang, H. J., Zammit, M., Kao, C. M., Govind, A. P., Mitchell, S., Holderman, N., ... & Green, W. N. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 123–136. [Link]

  • Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2007). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 150(5), 577–590. [Link]

  • Wallace, T. L., & Bertrand, D. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 21(8), 1030–1043. [Link]

  • Toyohara, J., & Hashimoto, K. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection (pp. 1-21). Springer, Singapore. [Link]

  • Wikipedia contributors. (2023, December 29). Nicotinic agonist. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Marks, M. J., Whiteaker, P., & Collins, A. C. (2008). Nicotinic receptor inactivation after acute and repeated in vivo nicotine exposures in rats. Journal of Neurochemistry, 104(5), 1332–1343. [Link]

  • Shivange, A. V., Puspitasari, F., Lester, H. A., & Dougherty, D. A. (2019). Determining the pharmacokinetics of nicotinic drugs in the endoplasmic reticulum using biosensors. Journal of General Physiology, 151(2), 209–223. [Link]

  • Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 629. [Link]

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, (13th ed.).
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733–750.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved January 18, 2026, from [Link]

  • Young, J. W., & Geyer, M. A. (2013). α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future. Expert Opinion on Therapeutic Targets, 17(7), 747–760. [Link]

  • Boess, F. G., et al. (2007). The Novel α7 Nicotinic Acetylcholine Receptor Agonist N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide Improves Working and Recognition Memory in Rodents. Journal of Pharmacology and Experimental Therapeutics, 321(3), 964-973. [Link]

  • Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 629. [Link]

  • Tsetlin, V., Utkin, Y., & Kasheverov, I. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Toxins, 8(11), 324. [Link]

  • Carroll, F. I., et al. (2011). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry, 54(17), 5968–5977. [Link]

  • Romero, H. K., et al. (2024). Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression. ACS Chemical Neuroscience, 15(22), 4025–4036. [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 213, 115610. [Link]

  • Lopes, L. B., et al. (2022). Development of a Mucoadhesive Vehicle Based on Lyophilized Liposomes for Drug Delivery through the Sublingual Mucosa. Pharmaceutics, 14(7), 1493. [Link]

  • Engwall, M. J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 230–238. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Azetidinyl Nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Azetidinyl Nicotinate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related heterocyclic compounds. As Senior Application Scientists, we understand that synthesizing novel compounds can present unique challenges. This guide is designed to provide practical, experience-driven advice to help you navigate and troubleshoot common issues encountered during the synthesis of this compound, ensuring you can achieve optimal yields and purity.

The synthesis of this compound is a critical process in the development of various therapeutic agents, notably as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a promising target in oncology.[1] This guide provides a structured approach to troubleshooting, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired this compound is one of the most common challenges. This can often be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Potential Causes & Solutions
  • Cause A: Poor Quality of Starting Materials (Nicotinic Acid or Azetidine Precursor)

    • Explanation: The purity of nicotinic acid and the azetidine derivative is paramount. Impurities can interfere with the reaction, leading to side products or inhibiting the desired transformation. For instance, residual water in the nicotinic acid can react with activating agents.

    • Solution:

      • Verify Purity: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).

      • Purification of Nicotinic Acid: If necessary, recrystallize nicotinic acid from hot water to remove impurities.[2]

      • Azetidine Precursor Stability: Azetidine and its derivatives can be unstable. Ensure proper storage and handling. If synthesizing the azetidine precursor in-house, confirm its structure and purity before proceeding.

  • Cause B: Inefficient Activation of Nicotinic Acid

    • Explanation: The carboxylic acid of nicotinic acid needs to be activated to facilitate nucleophilic attack by the azetidine nitrogen. Incomplete activation will result in unreacted starting material. Common activating agents include thionyl chloride (to form the acyl chloride) or coupling reagents like EDC/HOBt.[3][4]

    • Solution:

      • Thionyl Chloride Activation: When using thionyl chloride, ensure it is freshly distilled. The reaction should be carried out under anhydrous conditions, typically in an inert solvent like DCM or toluene, and often with gentle heating.[3][4]

      • Peptide Coupling Reagents: If using coupling reagents, ensure the correct stoichiometry is used. The reaction is typically run at room temperature or slightly below to minimize side reactions. Anhydrous polar aprotic solvents like DMF or NMP are often suitable.

  • Cause C: Suboptimal Reaction Temperature

    • Explanation: The temperature plays a critical role. If the temperature is too low, the reaction rate may be impractically slow. Conversely, if it is too high, it can lead to decomposition of the product or the formation of side products.

    • Solution:

      • Temperature Screening: Perform small-scale experiments to screen a range of temperatures. A typical starting point for the acylation of azetidine is 0 °C to room temperature.

      • Controlled Heating: If heating is required, use a controlled heating mantle or oil bath to maintain a consistent temperature. For reactions involving thionyl chloride, heating on a steam bath is a common practice.[2]

  • Cause D: Presence of Moisture

    • Explanation: Water can hydrolyze the activated nicotinic acid intermediate (e.g., nicotinoyl chloride) back to nicotinic acid, effectively quenching the reaction.

    • Solution:

      • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Problem 2: Formation of Significant Side Products

The presence of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Potential Causes & Solutions
  • Cause A: Dimerization or Polymerization of Azetidine

    • Explanation: Azetidines can undergo self-condensation or polymerization, especially under harsh conditions (e.g., high heat, presence of strong acids or bases).[5]

    • Solution:

      • Controlled Addition: Add the azetidine derivative slowly to the activated nicotinic acid at a low temperature (e.g., 0 °C) to minimize its concentration at any given time.

      • Use of a Base: Include a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge any acid generated during the reaction (like HCl from thionyl chloride activation), which can catalyze polymerization.

  • Cause B: Decarboxylation of Nicotinic Acid

    • Explanation: While less common under standard acylation conditions, excessive heat can potentially lead to the decarboxylation of nicotinic acid, especially if certain catalysts are present. This can result in the formation of pyridine.[6]

    • Solution:

      • Moderate Temperatures: Avoid excessive heating during the reaction.

      • Catalyst Choice: Be mindful of the catalysts used, as some may promote decarboxylation.

  • Cause C: Ring-Opening of the Azetidine Ring

    • Explanation: The strained four-membered azetidine ring can be susceptible to nucleophilic ring-opening under certain conditions, although this is more common with activated azetidines.[5]

    • Solution:

      • Mild Reaction Conditions: Employ mild reaction conditions whenever possible. Avoid strong acids or nucleophiles that could promote ring-opening.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the this compound in high purity can be challenging.

Potential Causes & Solutions
  • Cause A: Co-elution with Starting Materials or Side Products

    • Explanation: The polarity of the product may be very similar to that of the starting materials or certain side products, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.

      • Aqueous Work-up: A well-designed aqueous work-up can remove many impurities. For example, an acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials like azetidine, while a basic wash (e.g., saturated NaHCO3) can remove unreacted nicotinic acid.[6]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2]

  • Cause B: Product Instability

    • Explanation: The final product may be sensitive to the purification conditions (e.g., acidic or basic conditions, prolonged exposure to silica gel).

    • Solution:

      • Neutralize Chromatography Media: If using silica gel, which can be slightly acidic, consider neutralizing it by pre-treating with a solvent system containing a small amount of a volatile base like triethylamine.

      • Minimize Exposure Time: Do not let the product sit on the chromatography column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate nicotinic acid for this synthesis?

A1: The choice of activating agent depends on the scale of your reaction and the available resources.

  • Thionyl Chloride: This is a cost-effective and common method for converting carboxylic acids to acyl chlorides.[3][4] It is highly effective but requires careful handling due to its corrosive and toxic nature.[7] The reaction generates HCl, so a base is typically needed in the subsequent step.

  • Peptide Coupling Reagents (e.g., EDC/HOBt, HATU): These reagents are milder and often lead to cleaner reactions with fewer side products, but they are more expensive. They are an excellent choice for small-scale synthesis or when dealing with sensitive substrates.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable solvent system to achieve good separation between the starting materials and the product. Visualize the spots using a UV lamp (as the pyridine ring is UV active) and/or a staining agent.

  • LC-MS: This provides more definitive information, allowing you to track the consumption of starting materials and the formation of the product by monitoring their respective mass-to-charge ratios.

Q3: What are the typical reaction solvents for this synthesis?

A3: The choice of solvent depends on the specific reagents being used.

  • For activation with thionyl chloride, a non-polar aprotic solvent like dichloromethane (DCM), chloroform, or toluene is typically used.

  • For the subsequent reaction with the azetidine, polar aprotic solvents like DCM, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are common. Ensure the solvent is anhydrous.

Q4: My final product appears to be a salt. How should I handle this?

A4: If you used an acid-scavenging base like triethylamine, your product might be isolated as a salt (e.g., triethylammonium chloride). During the aqueous work-up, washing with water should remove this salt. If the product itself is a salt (e.g., protonated on the pyridine nitrogen), you can neutralize it with a mild base like saturated sodium bicarbonate solution and extract the free base into an organic solvent.

Experimental Protocols & Data

Table 1: Recommended Starting Reaction Conditions
ParameterCondition A (Thionyl Chloride)Condition B (EDC/HOBt)
Solvent Anhydrous DCM or TolueneAnhydrous DMF or DCM
Temperature Reflux for activation, then 0 °C to RT for amidation0 °C to RT
Base Triethylamine or DIPEA (2 eq.)DIPEA (1.5 eq.)
Stoichiometry Nicotinic Acid (1 eq.), SOCl₂ (1.2 eq.), Azetidine (1.1 eq.)Nicotinic Acid (1 eq.), EDC (1.2 eq.), HOBt (1.2 eq.), Azetidine (1.1 eq.)
Reaction Time 2-6 hours12-24 hours
Protocol 1: Synthesis via Nicotinoyl Chloride
  • Suspend nicotinic acid (1.0 eq.) in anhydrous toluene.

  • Add thionyl chloride (1.2 eq.) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours until a clear solution is obtained and gas evolution ceases.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting crude nicotinoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the azetidine derivative (1.1 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.

  • Add the azetidine solution dropwise to the nicotinoyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and proceed with an aqueous work-up.

Visualizations

General Synthesis Workflow

G cluster_activation Step 1: Activation of Nicotinic Acid cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Purification start Nicotinic Acid activated Activated Intermediate (e.g., Nicotinoyl Chloride) start->activated Activating Agent (e.g., SOCl₂) product This compound activated->product Base (e.g., TEA) azetidine Azetidine Derivative azetidine->product workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed c1 Poor Starting Material Quality? start->c1 c2 Inefficient Activation? start->c2 c3 Suboptimal Temperature? start->c3 c4 Moisture Contamination? start->c4 s1 Verify Purity / Purify c1->s1 s2 Use Fresh Reagents / Optimize Stoichiometry c2->s2 s3 Screen Temperature Range c3->s3 s4 Ensure Anhydrous Conditions c4->s4

Caption: Decision tree for troubleshooting low product yield.

References

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Google Patents. (n.d.). US20160326134A1 - Synthesis and resolution of nicotine.
  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • European Patent Office. (n.d.). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1. Retrieved from [Link]

Sources

Common impurities in 3-Azetidinyl nicotinate synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Azetidinyl Nicotinate Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for challenges related to impurity formation and removal during this critical amide coupling reaction.

Troubleshooting Guide: Impurity Identification & Remediation

This section addresses specific issues you may encounter during the synthesis and purification of this compound. The synthesis is typically achieved by the amide coupling of nicotinic acid and 3-hydroxyazetidine (or its salt), often facilitated by a carbodiimide reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Q1: I've run my reaction using DCC and now have a white precipitate that is insoluble in most organic solvents. What is it and how do I get rid of it?

Answer: This is a classic sign of dicyclohexylurea (DCU) formation, the primary byproduct of DCC-mediated coupling reactions.[1][2] While its precipitation is an indicator that the reaction is proceeding, its removal is crucial for obtaining a pure product.[2] DCU is notoriously insoluble in many common solvents, which is the key to its removal.[1][3]

Root Cause Analysis: DCC activates the carboxylic acid (nicotinic acid) to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine (3-hydroxyazetidine) to form the desired amide bond and the DCU byproduct.

Recommended Actions:

  • Filtration (Primary Method): This is the most straightforward approach. Since DCU is insoluble in many reaction solvents like dichloromethane (DCM) or acetonitrile, it can be removed by simple vacuum filtration through a Büchner funnel at the end of the reaction.[3][4]

  • Solvent Selection: To enhance precipitation, you can concentrate your reaction mixture and then dilute it with a solvent in which DCU has even lower solubility, such as diethyl ether, before filtering.[3]

  • Post-Workup Precipitation: Sometimes, more DCU will precipitate during the aqueous workup. It is advisable to filter the combined organic and aqueous layers before separation to remove this additional solid.[3]

  • Chromatography: Any remaining soluble DCU can typically be separated from your product using silica gel column chromatography.[3]

Q2: My reaction with EDC was successful, but after workup, I have a polar impurity that is difficult to remove by standard extraction. What is the likely culprit?

Answer: When using EDC, the corresponding byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). Unlike DCU, EDU is water-soluble, which is generally an advantage for purification.[5][6] If it persists after extraction, it suggests an incomplete or inefficient washing procedure.

Root Cause Analysis: EDC functions similarly to DCC but its urea byproduct is designed to be soluble in aqueous media.[7] This allows for its removal through simple aqueous washes. Incomplete removal can occur if the pH of the wash is not optimal or if insufficient wash volumes are used.

Recommended Actions:

  • Acidic Wash: The most effective way to remove EDU and any unreacted EDC is to perform an acidic wash. Use a dilute acid solution (e.g., 1M HCl or 5% citric acid) to wash your organic layer. This protonates the basic nitrogen atoms in EDU and EDC, rendering them highly soluble in the aqueous phase.[5]

  • Multiple Extractions: Perform at least two to three successive acidic washes to ensure complete removal. Monitor the removal of the impurity by TLC or LC-MS analysis of the organic layer after each wash.

  • Brine Wash: After the acidic washes, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an agent like Na₂SO₄ or MgSO₄.

Q3: My final product's NMR spectrum shows the correct product peaks, but also a significant peak corresponding to nicotinic acid. Why is this happening and how can I fix it?

Answer: The presence of nicotinic acid in your final product indicates either an incomplete reaction or, more likely, hydrolysis of the amide product during the workup or purification steps. Nicotinamide and its derivatives can be susceptible to hydrolysis under certain pH conditions.[8][9]

Root Cause Analysis:

  • Incomplete Reaction: The coupling reaction may not have gone to completion. This can be due to insufficient coupling reagent, reaction time, or deactivation of the activated intermediate.

  • Product Hydrolysis: The amide bond in this compound can be cleaved by strong acidic or basic conditions, especially at elevated temperatures, regenerating nicotinic acid.[8]

Recommended Actions:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of nicotinic acid to ensure the reaction has gone to completion before initiating the workup.

  • Optimized Workup:

    • To remove unreacted nicotinic acid, perform a basic wash with a solution like saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃). This will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer.

    • Avoid prolonged exposure to strongly acidic or basic conditions during workup.

  • Purification: If nicotinic acid remains, it can typically be separated from the more basic product using silica gel chromatography. A solvent system with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve the chromatography of amine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in this synthesis? A1: Impurities can be categorized into three main groups:

  • Starting Material-Related: Unreacted nicotinic acid and 3-hydroxyazetidine.

  • Reagent-Related: Byproducts from the coupling agent (e.g., DCU from DCC, EDU from EDC) and additives like HOBt.[5] A common side reaction with carbodiimides is the formation of an N-acylurea, which can be difficult to remove.[10]

  • Product-Related: Dimers or oligomers, and hydrolysis products (nicotinic acid).[8]

Q2: How can I best monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is a rapid and effective method. Spot the reaction mixture alongside your starting materials (nicotinic acid and 3-hydroxyazetidine). A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[11][12]

Q3: What is the role of additives like HOBt or DMAP? A3: Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to improve reaction efficiency and, crucially, to suppress side reactions like racemization (if chiral centers were present).[6] 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst, especially in esterifications, but can also accelerate amide bond formation.[13]

Q4: What are the ideal storage conditions for this compound to prevent degradation? A4: As amides can be susceptible to hydrolysis, the final product should be stored in a cool, dry place, tightly sealed to protect it from moisture.[14] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Data Summary & Key Protocols

Table 1: Common Impurities and Removal Strategies
Impurity NameSourceIdentification MethodPrimary Removal Method
Nicotinic Acid Unreacted starting material; product hydrolysisTLC, LC-MS, NMRAqueous basic wash (e.g., NaHCO₃); Chromatography
3-Hydroxyazetidine Unreacted starting materialTLC, LC-MSAqueous acidic wash (e.g., dil. HCl)
Dicyclohexylurea (DCU) DCC byproductInsoluble precipitate; NMRFiltration; Chromatography
1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) EDC byproductTLC, LC-MSAqueous acidic wash (e.g., dil. HCl)
N-Acylurea Side reaction of activated intermediateLC-MS, NMRCareful chromatography; difficult to remove
Protocol 1: General Aqueous Workup for Impurity Removal (Post-EDC Reaction)
  • Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 100 mL of organic phase). This removes EDU, excess 3-hydroxyazetidine, and other basic impurities.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL). This removes unreacted nicotinic acid and HOBt.

  • Brine Wash: Wash the organic layer with saturated brine (1 x 50 mL) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Visual Workflow Diagrams

The following diagrams illustrate the key decision-making processes in the synthesis and purification of this compound.

G cluster_0 Synthesis Pathway & Side Reactions SM Starting Materials (Nicotinic Acid + 3-Hydroxyazetidine) AI Activated Intermediate (O-Acylisourea) SM->AI + CR CR Coupling Reagent (e.g., DCC, EDC) Prod Desired Product (this compound) AI->Prod + Amine Urea Urea Byproduct (DCU or EDU) AI->Urea + Amine NAcyl N-Acylurea (Side Product) AI->NAcyl Rearrangement G cluster_1 Troubleshooting Workflow Start Crude Product Check1 Insoluble Precipitate? Start->Check1 Filt Filter to Remove DCU Check1->Filt Yes Check2 Acidic Impurities (e.g., Nicotinic Acid)? Check1->Check2 No Filt->Check2 BaseW Perform Basic Wash (e.g., NaHCO3) Check2->BaseW Yes Check3 Basic Impurities (e.g., EDU, Amine)? Check2->Check3 No BaseW->Check3 AcidW Perform Acidic Wash (e.g., 1M HCl) Check3->AcidW Yes Chrom Purify by Column Chromatography Check3->Chrom No AcidW->Chrom End Pure Product Chrom->End

Caption: Decision workflow for purification and troubleshooting.

References

Sources

Technical Support Center: Enhancing the Solution Stability of 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Azetidinyl nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. As a hybrid structure containing both an ester linkage and a strained azetidine ring, this compound presents unique stability challenges. This document provides in-depth troubleshooting guides and validated experimental protocols to help you identify, understand, and mitigate degradation, ensuring the integrity of your experiments.

Understanding the Stability Profile of this compound

The stability of this compound in solution is primarily governed by two distinct structural features: the ester group and the four-membered azetidine ring.

  • Ester Hydrolysis: Like other nicotinic acid esters, the ester bond is susceptible to hydrolysis, a reaction with water that cleaves the molecule into nicotinic acid and 3-azetidinol. This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[1][2][3]

  • Azetidine Ring Instability: The four-membered azetidine ring is inherently strained.[1][4] This strain can lead to degradation pathways not observed in larger heterocyclic systems. Specifically, the azetidine nitrogen can be protonated under acidic conditions, forming an azetidinium ion, which can facilitate nucleophilic attack and subsequent ring-opening.[1][3] The stability of the ring is therefore highly dependent on the solution's pH and the pKa of the azetidine nitrogen.[1]

Below is a diagram illustrating the two primary degradation pathways of concern.

cluster_hydrolysis Ester Hydrolysis Pathway cluster_ring_opening Azetidine Ring-Opening Pathway parent This compound hydrolysis_products Nicotinic Acid + 3-Azetidinol parent->hydrolysis_products H₂O (Acid or Base Catalyzed) parent_ring This compound protonation Azetidinium Ion Intermediate parent_ring->protonation H⁺ (Acidic Conditions) ring_opened Ring-Opened Products (e.g., via nucleophilic attack) protonation->ring_opened Nu⁻ (e.g., H₂O, buffer species) parent_main This compound parent_main->parent parent_main->parent_ring

Fig 1. Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of degradation for this compound in an aqueous solution? A1: The primary and most common degradation pathway is the hydrolysis of the ester linkage, yielding nicotinic acid and 3-azetidinol.[1][3][5] This process is significantly influenced by pH and temperature.

Q2: In what pH range is this compound expected to be most stable? A2: For similar nicotinic acid esters, optimal stability is typically found in a slightly acidic to neutral pH range (approximately pH 5-7).[3] Both strongly acidic and, particularly, alkaline conditions are known to accelerate ester hydrolysis.[1][3] However, due to the potential for acid-catalyzed ring-opening of the azetidine moiety, the ideal pH must be determined experimentally.[1]

Q3: Can my analytical method itself cause degradation? A3: Yes. If you are using an unbuffered or highly acidic mobile phase for HPLC, the low pH can promote acid-catalyzed hydrolysis or azetidine ring-opening during the sample's residence time in the autosampler and on the column.[1]

Q4: I see a new impurity peak in my chromatogram that is not nicotinic acid. What could it be? A4: This could indicate degradation of the azetidine ring. Under certain conditions, especially acidic ones, the ring can open to form various isomeric products.[3] A forced degradation study is the best way to identify and characterize such unknown degradants.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common stability issues.

start Problem: Rapid loss of parent compound or appearance of new peaks. q_where Where is degradation observed? (e.g., during storage, in formulation, during analysis) start->q_where storage During Storage/ In Formulation q_where->storage Storage analysis During HPLC Analysis q_where->analysis Analysis q_storage_conditions What are the solution conditions? storage->q_storage_conditions q_analysis_conditions What are the mobile phase and sample diluent conditions? analysis->q_analysis_conditions ph_issue pH is too high (>7) or too low (<5) q_storage_conditions->ph_issue temp_issue High temperature or exposure to light q_storage_conditions->temp_issue solvent_issue Aqueous-dominant solvent q_storage_conditions->solvent_issue mp_ph_issue Mobile phase pH is < 4 q_analysis_conditions->mp_ph_issue diluent_issue Sample is in diluent for extended time before injection q_analysis_conditions->diluent_issue sol_ph Solution: Adjust pH to 5-7 using a non-nucleophilic buffer (e.g., phosphate, citrate). ph_issue->sol_ph sol_temp Solution: Store solutions at 2-8°C and protect from light. temp_issue->sol_temp sol_solvent Solution: Introduce co-solvents (e.g., PEG 400, glycerol) to reduce water activity. solvent_issue->sol_solvent sol_mp Solution: Adjust mobile phase pH to > 4.5 or use a faster gradient. mp_ph_issue->sol_mp sol_diluent Solution: Use mobile phase as diluent. Keep autosampler cooled (4°C). Minimize time between preparation and injection. diluent_issue->sol_diluent

Fig 2. Troubleshooting flowchart for this compound stability.
In-Depth Troubleshooting Q&A

Question: My this compound solution shows significant degradation (>5%) within 24 hours at room temperature, even at a neutral pH. What's happening and how can I fix it?

  • Plausible Cause: Even at neutral pH, hydrolysis can occur. This is the most common degradation pathway for esters in aqueous solutions.[2] The rate can be influenced by the buffer species used, with some, like carbonate or borate, potentially catalyzing the reaction more than others, such as phosphate.[3]

  • Expert Recommendation & Solution:

    • Confirm the Degradant: First, verify that the primary degradation product is nicotinic acid using an analytical reference standard. This confirms hydrolysis is the main issue.

    • Optimize pH and Buffer: Conduct a pH-rate profile study (see Protocol 2) to find the pH of maximum stability, which is likely between 5 and 7.[3] Use a phosphate buffer, as it is generally less catalytic for hydrolysis compared to other common buffers.[3]

    • Reduce Water Activity: If the application allows, introduce a co-solvent. Studies on benzyl nicotinate have shown that incorporating glycerol or polyethylene glycol 400 can significantly increase stability by reducing the effective concentration of water.[6]

    • Lower Temperature: Store all stock solutions and formulations at refrigerated temperatures (2-8°C) to slow the kinetic rate of hydrolysis.[2]

Question: I'm performing a forced degradation study. In the acidic condition (0.1 M HCl), I see a rapid loss of the parent compound, but the peak for nicotinic acid doesn't account for all the loss. What is the other degradation pathway?

  • Plausible Cause: This is a classic sign of azetidine ring instability. Strong acidic conditions can protonate the azetidine nitrogen, making the ring susceptible to nucleophilic attack by water or chloride ions, leading to ring-opening.[1][3] This creates one or more new degradants that are structurally different from nicotinic acid.

  • Expert Recommendation & Solution:

    • Characterize the Unknowns: This is a critical step. Use LC-MS to get the mass of the unknown degradant(s). The mass will likely correspond to the parent compound plus a molecule of water (from hydrolysis of the ring). Further structural elucidation may require isolation and NMR analysis.[3]

    • Mitigation Strategy for Formulations: If your final application requires an acidic pH, you must find a compromise. A pH range of 4-5 may be a suitable starting point to slow ester hydrolysis without excessively promoting ring-opening. This must be confirmed experimentally.

    • Use Stabilizers: Consider excipients that can protect the molecule. Complexation agents, such as caffeine, have been shown to stabilize other esters by forming molecular complexes that shield the ester bond from hydrolysis.[4] While not directly addressing ring-opening, reducing the overall degradation rate is beneficial.

Question: My formulation is in a non-aqueous solvent, but I still observe degradation over time. Why?

  • Plausible Cause: Degradation is not limited to hydrolysis. Two other common pathways are oxidation and photolysis.

    • Oxidation: The nitrogen atoms in the molecule can be susceptible to oxidation, which can in turn trigger further degradation.[7]

    • Photolysis: Exposure to UV or even ambient light can provide the energy to break chemical bonds, leading to a complex mixture of degradants.

  • Expert Recommendation & Solution:

    • Incorporate Antioxidants: Add common pharmaceutical antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your formulation to scavenge free radicals.[7][8]

    • Protect from Light: Conduct all experiments under amber lighting and store all solutions in amber vials or wrapped in aluminum foil to prevent photolytic degradation. A photostability study should be part of your formal stability assessment (see Protocol 1).

    • Control Headspace: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing to displace oxygen.

Experimental Protocols

To ensure trustworthy and reproducible results, a systematic experimental approach is essential. The following protocols provide a self-validating framework for assessing and improving the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is critical for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[9][10] An extent of degradation of 5-20% is generally considered suitable for this purpose.[9][10]

cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of this compound (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base oxidative Oxidation 3% H₂O₂, RT start->oxidative thermal Thermal 60°C in solution start->thermal photo Photolytic ICH Q1B conditions start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize acid/base, cool thermal samples) sampling->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze evaluate Evaluate Results: Identify degradants, calculate mass balance, determine degradation pathways. analyze->evaluate

Fig 3. Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Place in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Mix 1 mL of stock with 1 mL of water. Place in a water bath at 60°C, protected from light.

    • Photolytic Degradation: Expose the solution to light conditions as specified in ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Quenching: Immediately stop the degradation reaction.

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • Dilute all samples to a suitable concentration for analysis with your mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see below). Use a PDA detector to check for peak purity and an MS detector to identify the mass of any new peaks.

  • Data Reporting: Record your results in a structured table.

Table 1: Forced Degradation Data Summary

Stress ConditionTime (hr)% Parent Remaining% Nicotinic Acid% Unknown 1 (RT=x.x)Mass Balance (%)
0.1 M HCl, 60°C0100.00.00.0100.0
485.210.14.599.8
872.518.58.899.8
0.1 M NaOH, RT0100.00.00.0100.0
278.920.80.099.7
461.338.50.099.8
3% H₂O₂, RT0100.00.00.0100.0
2498.50.50.899.8
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and impurities.

Objective: To develop a reversed-phase HPLC method that resolves this compound from its primary expected degradants: nicotinic acid and 3-azetidinol, as well as any degradants identified during stress testing.

Starting Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 262 nm (nicotinic acid chromophore)

  • Injection Volume: 2 µL

Method Development & Validation:

  • Initial Screen: Inject a mixture of this compound, nicotinic acid, and 3-azetidinol (if available) to assess initial selectivity.

  • Analyze Stressed Samples: Inject the degraded samples from Protocol 1. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Optimization:

    • Poor Resolution from Nicotinic Acid: Nicotinic acid is highly polar. If it elutes too early, consider reducing the initial percentage of organic solvent (e.g., start at 1% B) or using a column with an alternative stationary phase (e.g., a polar-embedded phase).

    • Degradation On-Column: If you suspect acid-catalyzed degradation, raise the pH of the mobile phase. Replace formic acid with 10 mM ammonium formate or ammonium acetate, adjusting the pH to 4.5 - 5.5. This is often sufficient to prevent on-column degradation while maintaining good peak shape.

  • Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples (via PDA or MS analysis).

By following this comprehensive guide, researchers can systematically address the stability challenges of this compound, leading to more robust formulations and reliable experimental outcomes.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. TechnoBridge. [Link]

  • Azetidine: Basicity and Preparation. YouTube. [Link]

  • Inhibition of hydrolysis of esters in solution by formation of complexes. III. Stabilization of tetracaine with caffeine. ResearchGate. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. [Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

  • Solubility and stability enhancing pharmaceutical formulation.
  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Azetidinyl Nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Azetidinyl nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this important heterocyclic compound. The information is presented in a question-and-answer format to directly address specific experimental challenges and enhance your reaction yields.

Introduction to the Synthesis of this compound

The synthesis of this compound, a molecule of interest in medicinal chemistry, typically involves the formation of an ester linkage between the hydroxyl group of a 3-hydroxyazetidine derivative and the carboxylic acid of nicotinic acid. The strained four-membered azetidine ring presents unique challenges in its synthesis and subsequent functionalization.[1] Low yields can arise from a variety of factors, including inefficient coupling, side reactions, and difficulties in purification. This guide will explore the most common synthetic pathways and their associated pitfalls.

Two primary retrosynthetic pathways are generally considered for the synthesis of this compound:

  • Pathway A: Direct Esterification/Coupling: This involves the direct reaction of a protected 3-hydroxyazetidine with nicotinic acid or its activated form.

  • Pathway B: Acylation of 3-Hydroxyazetidine with an Activated Nicotinic Acid Derivative: This is a common and often more reliable method, utilizing an activated form of nicotinic acid, such as nicotinoyl chloride.

This guide will focus on troubleshooting reactions following these general pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My esterification reaction between N-Boc-3-hydroxyazetidine and nicotinic acid using a carbodiimide coupling agent (EDC/DCC) is giving a very low yield. What are the likely causes?

Low yields in carbodiimide-mediated esterifications are a common issue. Several factors can be at play:

  • Incomplete Activation of Nicotinic Acid: The formation of the active O-acylisourea intermediate from nicotinic acid and the carbodiimide is a critical first step. If this intermediate does not form efficiently, the subsequent reaction with the sterically hindered 3-hydroxyazetidine will be poor.

    • Solution: Ensure your EDC or DCC is fresh and of high purity. Consider adding a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives form an active ester with the nicotinic acid that is more reactive and less prone to side reactions than the O-acylisourea intermediate.

  • Side Reactions of the Carbodiimide: Carbodiimides can undergo side reactions, such as the formation of N-acylurea, which is a common and often difficult-to-remove byproduct. This side reaction consumes the activated carboxylic acid and reduces the yield of the desired ester.

    • Solution: The addition of HOBt or NHS can suppress the formation of N-acylurea. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also minimize this side reaction.

  • Moisture in the Reaction: Water can hydrolyze the carbodiimide and the active ester intermediate, leading to the regeneration of nicotinic acid and a lower yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Basicity of the Pyridine Nitrogen: The nitrogen atom on the pyridine ring of nicotinic acid can interfere with the coupling reaction, particularly if it becomes protonated.

    • Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial. It is important to use a base that will not compete with the 3-hydroxyazetidine as a nucleophile.

Q2: I am attempting to react N-Boc-3-hydroxyazetidine with nicotinoyl chloride hydrochloride, but the yield is poor and I see multiple spots on my TLC plate. What could be going wrong?

Using an acid chloride is a good strategy to activate the carboxylic acid, but it comes with its own set of challenges.

  • Incomplete Neutralization of Nicotinoyl Chloride Hydrochloride: Nicotinoyl chloride is often supplied as a hydrochloride salt to improve its stability.[2] The HCl must be neutralized in situ for the reaction to proceed efficiently.

    • Solution: Use at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or DIPEA. One equivalent is required to neutralize the HCl salt, and another to scavenge the HCl generated during the esterification reaction. The order of addition can be critical; often, it is best to add the base to a solution of the N-Boc-3-hydroxyazetidine before adding the nicotinoyl chloride.

  • Side Reactions of the Azetidine: The nitrogen atom of the azetidine ring, even when protected with a Boc group, can have some nucleophilicity, potentially leading to side reactions. More significantly, if the Boc group is labile under the reaction conditions, the unprotected azetidine nitrogen can react.

    • Solution: Ensure the reaction is run under mild conditions. If there is evidence of Boc-deprotection, consider using a more robust protecting group.

  • Hydrolysis of Nicotinoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis.

    • Solution: As with carbodiimide couplings, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.

Q3: I am considering a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and nicotinic acid. What are the potential pitfalls with this approach?

The Mitsunobu reaction is a powerful tool for esterification with inversion of stereochemistry (though not relevant for the achiral 3-hydroxyazetidine).[3][4][5] However, it is known for its sometimes-challenging purification.

  • Formation of Difficult-to-Remove Byproducts: The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative as byproducts. These can be difficult to separate from the desired product, especially on a large scale.

    • Solution: Several strategies exist for the removal of Mitsunobu byproducts. Precipitation of TPPO from a non-polar solvent (e.g., diethyl ether or hexanes) can be effective. Alternatively, using a polymer-bound triphenylphosphine can simplify purification, as the phosphine oxide byproduct can be removed by filtration.

  • Side Reactions: If the reaction is not carefully controlled, side reactions can occur. For instance, the azodicarboxylate can react with the nucleophile.

    • Solution: A slow, controlled addition of the azodicarboxylate (e.g., DEAD or DIAD) to the reaction mixture at a low temperature (typically 0 °C) is crucial.

Q4: My reaction seems to have worked, but I am struggling to purify the final this compound product after deprotection of the N-Boc group. What are some effective purification strategies?

Purification of the final product can be challenging due to its polarity and potential for salt formation.

  • Column Chromatography: Due to the basic nitrogen of the azetidine and the pyridine ring, the product can streak on silica gel.

    • Solution: Consider using a silica gel column with a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to suppress tailing. Alternatively, reversed-phase chromatography (C18) can be an effective purification method for polar, basic compounds.

  • Crystallization/Salt Formation: If the product is a solid, crystallization can be a highly effective purification method.

    • Solution: Attempt to crystallize the freebase from a suitable solvent system. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can often induce crystallization and facilitate purification. The salt can then be neutralized in a subsequent step if the freebase is required.

  • Acid-Base Extraction: An aqueous workup with pH adjustment can help remove non-basic impurities.

    • Solution: During the workup, dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the product extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Esterification using Nicotinoyl Chloride
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of nicotinoyl chloride hydrochloride (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc-3-Azetidinyl nicotinate by flash column chromatography.

  • For deprotection, dissolve the purified intermediate in a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to afford this compound as its hydrochloride salt.

Protocol 2: Mitsunobu Reaction
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), nicotinic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.

  • Proceed with deprotection as described in Protocol 1.

Data Summary

ParameterTypical RangeTroubleshooting Consideration
Equivalents of Nicotinic Acid/Chloride 1.0 - 1.5An excess can help drive the reaction to completion but may complicate purification.
Equivalents of Coupling Agent/Reagents 1.1 - 2.0Using a larger excess can sometimes overcome slow reaction rates but increases cost and potential for side reactions.
Reaction Temperature 0 °C to refluxLower temperatures can improve selectivity and reduce side reactions. Higher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 24 hoursMonitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Visualizing Reaction Pathways and Troubleshooting

General Reaction Scheme

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling/Esterification cluster_3 Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-Azetidinyl nicotinate N-Boc-3-Azetidinyl nicotinate N-Boc-3-hydroxyazetidine->N-Boc-3-Azetidinyl nicotinate Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl2 or (COCl)2 Active Ester (e.g., with HOBt) Active Ester (e.g., with HOBt) Nicotinic Acid->Active Ester (e.g., with HOBt) EDC/HOBt Nicotinoyl Chloride->N-Boc-3-Azetidinyl nicotinate Base (e.g., TEA) Active Ester (e.g., with HOBt)->N-Boc-3-Azetidinyl nicotinate This compound This compound N-Boc-3-Azetidinyl nicotinate->this compound Acid (e.g., HCl)

Caption: Synthetic pathways to this compound.

Troubleshooting Logic Flow

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Purification Issues Purification Issues Low Yield->Purification Issues Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Cause Optimize Temperature/Time Optimize Temperature/Time Incomplete Reaction->Optimize Temperature/Time Cause Anhydrous Conditions? Anhydrous Conditions? Incomplete Reaction->Anhydrous Conditions? Cause N-Acylurea Formation N-Acylurea Formation Side Products->N-Acylurea Formation Carbodiimide Hydrolysis of Reagents Hydrolysis of Reagents Side Products->Hydrolysis of Reagents Moisture Ring Opening of Azetidine Ring Opening of Azetidine Side Products->Ring Opening of Azetidine Harsh Conditions Byproduct Removal Byproduct Removal Purification Issues->Byproduct Removal Mitsunobu Column Tailing Column Tailing Purification Issues->Column Tailing Polar Product Poor Crystallization Poor Crystallization Purification Issues->Poor Crystallization Impure Product Use Fresh Reagents Use Fresh Reagents Check Reagent Quality->Use Fresh Reagents Solution Monitor by TLC/LC-MS Monitor by TLC/LC-MS Optimize Temperature/Time->Monitor by TLC/LC-MS Solution Dry Solvents/Inert Atm. Dry Solvents/Inert Atm. Anhydrous Conditions?->Dry Solvents/Inert Atm. Solution Add HOBt/NHS Add HOBt/NHS N-Acylurea Formation->Add HOBt/NHS Solution Anhydrous Conditions Anhydrous Conditions Hydrolysis of Reagents->Anhydrous Conditions Solution Milder Conditions Milder Conditions Ring Opening of Azetidine->Milder Conditions Solution Polymer-bound Reagents Polymer-bound Reagents Byproduct Removal->Polymer-bound Reagents Solution Add Base to Eluent Add Base to Eluent Column Tailing->Add Base to Eluent Solution Salt Formation Salt Formation Poor Crystallization->Salt Formation Solution

Caption: Troubleshooting flowchart for low yield.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]

  • Klapars, A., & Campos, K. R. (2005). Nicotinoyl chloride hydrochloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Chemistry–An Asian Journal, 2(11), 1340-1355.
  • Singh, G., Singh, M., & Lakhan, R. (2011). A review on the chemistry of azetidines. Mini-Reviews in Organic Chemistry, 8(1), 56-76.
  • Chemistry Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? Retrieved from [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • ResearchGate. (2018). Synthesis of acid chlorides? Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Chemistry Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? Retrieved from [Link]

Sources

Side reactions to avoid during 3-Azetidinyl nicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Azetidinyl Nicotinate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide actionable insights and troubleshoot common side reactions encountered during this synthesis. Our focus is on ensuring chemoselectivity, maintaining the integrity of the azetidine ring, and achieving high purity in the final product.

Core Challenge: Chemoselectivity in Bifunctional Molecules

The synthesis of this compound involves the esterification of 3-azetidinol, a molecule possessing two nucleophilic sites: a secondary amine and a secondary alcohol. The primary challenge is to achieve selective O-acylation on the hydroxyl group while preventing competitive N-acylation at the nitrogen atom. Furthermore, the inherent ring strain of the azetidine moiety (approx. 25.4 kcal/mol) makes it susceptible to cleavage under harsh reaction conditions.[1]

This guide addresses these challenges through a series of frequently asked questions and detailed protocols.

cluster_start Starting Materials cluster_products Potential Products Azetidinol 3-Azetidinol Desired Desired Product: This compound (O-Acylation) Azetidinol->Desired Desired Path (Selective) Side1 Side Product: N-Nicotinoyl-3-hydroxyazetidine (N-Acylation) Azetidinol->Side1 Side Reaction 1 Side2 Side Product: Ring-Opened Species Azetidinol->Side2 Side Reaction 2 (Harsh Conditions) Nicotinoyl Nicotinoyl Derivative (e.g., Nicotinoyl Chloride) Nicotinoyl->Desired Nicotinoyl->Side1

Caption: Core challenge in this compound synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction is complete, but LC-MS analysis shows two products with the same mass. What is the likely cause?

Answer: You are likely observing the formation of positional isomers: the desired O-acylated product (this compound) and the undesired N-acylated side product (1-nicotinoyl-3-hydroxyazetidine). Both the secondary amine and the hydroxyl group of 3-azetidinol are nucleophilic and can react with the activated nicotinic acid derivative.

Causality & Solution: The nitrogen of the azetidine is often a stronger nucleophile than the hydroxyl oxygen. To prevent this competitive reaction, the nitrogen must be "masked" or protected during the acylation step. The most effective strategy is to use a protecting group. A tert-butyloxycarbonyl (Boc) group is highly recommended for this purpose. It effectively deactivates the nitrogen nucleophile by converting it into a carbamate, which is stable under the basic or neutral conditions required for esterification.[2][3]

Q2: I'm observing significant degradation of my starting material and low yields, especially when using acid catalysis for direct esterification. Why is this happening?

Answer: This issue points to the instability of the azetidine ring under harsh conditions. The four-membered ring is strained and susceptible to cleavage when exposed to strong acids or high temperatures, which are often required for direct esterification methods like Fischer esterification.[1][4]

Causality & Solution: Strong acid protonates the azetidine nitrogen, which can facilitate nucleophilic attack by counter-ions or solvent molecules, leading to ring-opening. High temperatures provide the activation energy needed for this degradation pathway.

Recommendation: Avoid direct esterification. Instead, use a two-step approach involving activation of nicotinic acid. Reacting 3-azetidinol (preferably N-protected) with a more reactive derivative like nicotinoyl chloride in the presence of a non-nucleophilic base at controlled, lower temperatures (e.g., 0 °C to room temperature) will minimize degradation.

Q3: I am using N-Boc-3-azetidinol and nicotinoyl chloride, but the reaction is still messy and my yield of the protected intermediate is poor. How can I optimize this step?

Answer: Even with a protected amine, the acylation step is critical and several factors can lead to poor outcomes. The most common issues are the choice of base, temperature control, and moisture.

Causality & Solution:

  • Base Selection: The reaction of nicotinoyl chloride with the alcohol generates hydrochloric acid (HCl) as a byproduct.[5] This acid must be neutralized by a base to prevent the deprotection of the Boc group and other acid-catalyzed side reactions. The base itself should not be nucleophilic enough to react with the nicotinoyl chloride. Sterically hindered, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal.

  • Temperature Control: Acylation is an exothermic reaction. Adding the nicotinoyl chloride to the solution of N-Boc-3-azetidinol and base at a low temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature provides better control and minimizes the formation of thermal byproducts.

  • Anhydrous Conditions: Nicotinoyl chloride is highly reactive towards water. Any moisture in the solvent or on the glassware will hydrolyze it back to nicotinic acid, reducing the effective concentration of your acylating agent and complicating purification. Ensure all glassware is oven-dried and use anhydrous solvents.

Q4: The final Boc-deprotection step is cleaving my ester bond as well. How can I selectively remove the Boc group?

Answer: This is a common issue of chemoselectivity during deprotection. The ester bond can be labile to the same acidic conditions used to remove the Boc group, especially if the conditions are too harsh or the reaction time is too long.[6]

Causality & Solution: The goal is to find a "window" of reactivity where the Boc group is cleaved much faster than the ester is hydrolyzed.

Recommendation: Use milder acidic conditions. Instead of strong acids like concentrated HCl or neat trifluoroacetic acid (TFA), use a solution of TFA in a chlorinated solvent like dichloromethane (DCM) (e.g., 20-50% TFA in DCM) or a solution of HCl in an organic solvent like dioxane or diethyl ether. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed (typically 1-2 hours at room temperature).

ParameterRecommended ConditionRationale
Protecting Group Boc (tert-butyloxycarbonyl)Stable to acylation, easily removed with acid.[2][7]
Acylating Agent Nicotinoyl ChlorideHighly reactive, allowing for mild reaction temperatures.
Base (for Acylation) Triethylamine (TEA) or DIPEANon-nucleophilic; effectively scavenges HCl byproduct.
Acylation Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert, and easily removed.
Acylation Temp. 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Deprotection Reagent 4M HCl in Dioxane or 25% TFA in DCMProvides selective cleavage of Boc group over ester hydrolysis.

Optimized Synthetic Workflow & Protocols

The recommended pathway to avoid major side reactions involves a three-step sequence: Protection, Acylation, and Deprotection.

A 3-Azetidinol B Step 1: Protection (Boc)2O, TEA, DCM A->B C N-Boc-3-azetidinol B->C D Step 2: Acylation Nicotinoyl Chloride, TEA, DCM, 0°C C->D E N-Boc-3-Azetidinyl Nicotinate D->E F Step 3: Deprotection 4M HCl in Dioxane E->F G Final Product: This compound HCl F->G

Caption: Recommended three-step synthesis workflow.

Protocol 1: N-Boc Protection of 3-Azetidinol
  • Dissolve 3-azetidinol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until completion.

  • Quench the reaction with water and perform an aqueous workup. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidinol, which can often be used without further purification.

Protocol 2: Acylation with Nicotinoyl Chloride
  • Dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add nicotinoyl chloride hydrochloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acid and base.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-3-Azetidinyl nicotinate.

Protocol 3: Boc-Deprotection
  • Dissolve N-Boc-3-Azetidinyl nicotinate (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir for 1-3 hours, monitoring the disappearance of the starting material by TLC/LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of this compound.

  • The product can be triturated with diethyl ether or recrystallized to improve purity if necessary.

References

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Ismaeil, E. I. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. International Journal of Health Sciences, 6(S9), 3783–3791.
  • Google Patents. (2016). US20160326134A1 - Synthesis and resolution of nicotine.
  • Ismaeil, E. I. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide.
  • Google Patents. (1984).
  • Google Patents. (1957).
  • Al-Zoubi, R. M., & Novák, Z. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • SynZeal. (n.d.). Nicotine Impurity 3. Retrieved from [Link]

  • Google Patents. (1958).
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.
  • El-Dash, Y., Khalil, N. A., & El-Kerdawy, M. M. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610.
  • ResearchGate. (2017).
  • Google Patents. (2017).
  • (PDF)
  • PubChem. (n.d.). Nicotinoyl chloride. Retrieved from [Link]

  • Akishina, E. A., et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Gemo, N., et al. (2024).
  • Khalil, N., Ahmed, E., & Zaitone, S. (2013).

Sources

Technical Support Center: Enhancing the Purity of Synthesized 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the purity of synthesized 3-Azetidinyl nicotinate. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure you can confidently overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of this compound. The synthesis is assumed to be a standard esterification or coupling reaction between a nicotinic acid source and a 3-azetidinol derivative.

Q1: My final product is contaminated with unreacted nicotinic acid. How can I remove it effectively?

Root Cause Analysis: Nicotinic acid is an acidic starting material that can persist through the reaction if the conversion is incomplete. Its presence can complicate downstream purification, particularly chromatography, by causing streaking on silica gel. The most effective removal strategy leverages its acidic nature.

Recommended Solution: Mild Aqueous Base Wash A liquid-liquid extraction with a mild aqueous base is the most direct method to remove acidic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used.[1] The acidic nicotinic acid will react to form sodium nicotinate, which is highly soluble in the aqueous layer.

  • Phase Separation: Gently agitate the funnel, venting frequently to release any CO₂ gas that may form. Allow the layers to separate completely and drain the aqueous layer.

  • Repeat: Perform the wash 2-3 times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Causality: This process works because the deprotonated carboxylate salt of nicotinic acid has vastly different solubility properties compared to the neutral ester product, allowing for efficient separation between the aqueous and organic phases.

Q2: After aqueous work-up, my NMR spectrum still shows starting 3-azetidinol and other water-soluble impurities. What went wrong?

Root Cause Analysis: The presence of water-soluble starting materials, such as 3-azetidinol hydrochloride salts or byproducts from coupling agents (e.g., EDC hydrochloride), after an initial work-up suggests inefficient phase separation or insufficient washing. The basic nitrogen on the azetidine ring can also lead to partitioning into an acidic aqueous phase if one was used.

Recommended Solution: pH Adjustment and Comprehensive Extraction Ensure the aqueous layer is basic before extraction to keep the azetidinyl-containing compounds in their free-base, organic-soluble form.

Step-by-Step Protocol:

  • pH Adjustment: After quenching the reaction, ensure the pH of the aqueous phase is adjusted to be neutral or slightly basic (pH 7-9) before extracting with your organic solvent. This ensures the azetidine nitrogen is not protonated.

  • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x with DCM or EtOAc) to maximize the recovery of your product.[2] Incomplete extraction is a common source of low yield.

  • Brine Wash: A final wash of the combined organic layers with brine is crucial. It breaks up emulsions and removes the bulk of dissolved water, improving the efficiency of the final drying step.

  • Vigilant Drying: Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate before solvent evaporation. Water can carry water-soluble impurities into your final crude product.

Q3: My product streaks badly during silica gel column chromatography, leading to poor separation and low purity fractions. How can I fix this?

Root Cause Analysis: Streaking on silica gel is typically caused by the interaction of basic or acidic functional groups with the slightly acidic silica surface. The pyridine and azetidine nitrogens in this compound are basic and can lead to this issue.

Recommended Solution: Deactivating the Stationary Phase The silica gel can be "deactivated" or "neutralized" by adding a small amount of a basic modifier to the eluent.

Step-by-Step Protocol:

  • Solvent System Selection: Start with a common solvent system for compounds of this polarity, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[3][4]

  • Add a Basic Modifier: To your chosen eluent system, add a small percentage of a basic modifier like triethylamine (NEt₃) or ammonia in methanol. A typical starting point is 0.5-1% v/v.

  • Column Packing: Pack the column using the eluent mixture containing the basic modifier. This ensures the entire stationary phase is deactivated before you load your sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

  • Elution: Run the column as usual. The basic modifier will compete with your product for interaction sites on the silica, resulting in sharper bands and better separation.

Expert Tip: If your compound is particularly stubborn, you can pre-treat your silica gel by slurrying it in the eluent containing the basic modifier for 15-20 minutes before packing the column.

Frequently Asked Questions (FAQs)
What are the most common impurities I should expect in my synthesis?

The impurity profile depends heavily on the synthetic route, but a few common classes of impurities are consistently observed.

Impurity ClassSpecific ExamplesSourceRecommended Removal Method
Unreacted Starting Materials Nicotinic Acid, 3-Azetidinol (or its protected form)Incomplete reaction conversionAqueous basic wash (for acid), Chromatography
Reagent Byproducts Dicyclohexylurea (DCU) if using DCC; EDC-related ureasCoupling agents used in esterificationFiltration (for DCU), Chromatography
Side-Reaction Products Dimerization products, products of side-chain reactionsNon-selective reaction conditionsChromatography, Recrystallization
Hydrolysis Products Nicotinic AcidExposure of the ester product to water, especially under acidic or basic conditions[5]Aqueous basic wash, Chromatography
Starting Material Impurities Isonicotinic acid, Pyridine-2,5-dicarboxylic acid[6]Impure nicotinic acid starting materialRecrystallization of starting material, Chromatography
Residual Solvents DMF, THF, EtOAc, DCMSolvents used in reaction or work-upEvaporation under high vacuum, Recrystallization
What is the best final purification step for obtaining high-purity, crystalline this compound?

Recrystallization. [7] If your product is a solid post-chromatography and you require analytical-grade purity, recrystallization is the gold standard. It is an equilibrium-based process that is exceptionally good at removing trace impurities that may co-elute during chromatography.

General Recrystallization Protocol:

  • Solvent Screening: Find a solvent system where your product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0 °C or in an ice bath).[7] Common solvents to screen include isopropanol, ethyl acetate, acetonitrile, or mixed systems like EtOAc/Hexane.

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Which analytical techniques should I use to confirm the purity of my final product?

A combination of techniques is necessary to provide a comprehensive assessment of purity.

Analytical TechniquePurposeKey Information Provided
HPLC (High-Performance Liquid Chromatography) Quantitative Purity Assessment[]Provides a percentage purity value (% area under the curve) and detects trace impurities.[5]
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural Confirmation & Impurity IDConfirms the chemical structure of the desired product and can identify and quantify impurities if their signals are resolved.[2][9]
MS (Mass Spectrometry) Molecular Weight ConfirmationConfirms the molecular weight of the product, supporting its identity.[][10]
DSC (Differential Scanning Calorimetry) Purity of Crystalline SolidsProvides a highly accurate purity measurement for crystalline materials (>98%) by analyzing the melting endotherm.[]
Melting Point Analysis Qualitative Purity CheckA sharp melting point close to the literature value indicates high purity for a crystalline solid.[7]
Visualized Workflows and Logic
General Purification Workflow

This diagram illustrates a standard, robust workflow for purifying this compound from a crude reaction mixture.

G cluster_0 Initial Work-Up cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Reaction Crude Reaction Mixture Quench Reaction Quench (e.g., with water or buffer) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic vs. Aqueous Wash) Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Chromatography Silica Gel Chromatography (with basic modifier if needed) Concentration->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions Final_Concentration Final Solvent Removal Fractions->Final_Concentration Final_Product Pure this compound Final_Concentration->Final_Product if oil Recrystallization Recrystallization (Optional, for solids) Final_Concentration->Recrystallization if solid Analysis Purity & Identity Analysis (HPLC, NMR, MS) Final_Product->Analysis Recrystallization->Final_Product

Caption: Standard purification workflow for this compound.

Logic of Aqueous Extraction for Impurity Removal

This diagram shows how different classes of compounds partition during a basic aqueous wash.

G cluster_organic Organic Layer cluster_aqueous Aqueous Layer (Basic) start Crude Product in Organic Solvent (e.g., DCM) process Wash with Saturated NaHCO₃ (aq) start->process product This compound (Neutral Ester, Basic N) process->product Stays in Organic Phase neutral_impurities Neutral Impurities (e.g., DCU) process->neutral_impurities Stays in Organic Phase acid_impurity Sodium Nicotinate (Water-soluble salt) process->acid_impurity Moves to Aqueous Phase reagent_byproducts Water-Soluble Reagent Salts (e.g., EDC-HCl) process->reagent_byproducts Moves to Aqueous Phase

Caption: Phase separation of product and impurities during a basic wash.

References
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Available at: [Link]

  • Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. (2018). ResearchGate. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). PubMed Central. Available at: [Link]

  • The chemical structures of nicotinic acid and its official impurities. (n.d.). ResearchGate. Available at: [Link]

  • Nicotinic Acid-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]

  • Nicotinic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. Available at: [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Neliti. Available at: [Link]

  • Synthesis and resolution of nicotine. (n.d.). Google Patents.
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). ResearchGate. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. Available at: [Link]

  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. (2024). Frontiers. Available at: [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. (n.d.). PubMed. Available at: [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library. Available at: [Link]

  • New menthyl nicotinate synthesis process. (n.d.). Google Patents.
  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. Available at: [Link]

Sources

Technical Support Center: Optimization of HPLC Methods for 3-Azetidinyl Nicotinate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Azetidinyl nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting advice. As your dedicated application scientist, I will walk you through the nuances of method development and optimization for this unique molecule, ensuring your analyses are robust, reproducible, and reliable.

Understanding the Analyte: this compound

Before we delve into the practical aspects of HPLC, let's consider the chemical properties of this compound. It is an ester of nicotinic acid (a form of vitamin B3) and a substituted azetidine alcohol. This structure confers specific characteristics that we must account for in our method development:

  • Polarity: The presence of the pyridine ring, the ester group, and the azetidine ring makes this a polar molecule. This has significant implications for column and mobile phase selection.

  • Basic Nature: The pyridine nitrogen and the secondary amine in the azetidine ring are basic. The ionization state of these functional groups is pH-dependent and will strongly influence retention and peak shape.

  • UV Absorbance: The pyridine ring provides a chromophore, allowing for UV detection. The maximum absorbance is expected to be around 260 nm, similar to other nicotinic acid derivatives.

  • Stability: As an ester, this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The primary degradation product would likely be nicotinic acid.

With these properties in mind, we can anticipate and address common challenges in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the analysis of this compound:

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a phosphate or acetate buffer. A gradient elution from a low to a high percentage of organic modifier is recommended for initial method development to determine the optimal elution conditions. A detection wavelength of 260 nm should provide good sensitivity.

Q2: I am seeing significant peak tailing. What is the likely cause and how can I fix it?

Peak tailing with basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Increase the mobile phase pH: A pH of around 7 or higher will deprotonate the silanol groups, reducing their interaction with the protonated analyte.

  • Use a modern, end-capped column: These columns have fewer accessible silanol groups.

  • Add a competing base: A small amount of an amine modifier like triethylamine (TEA) can mask the silanol groups.

  • Consider a different stationary phase: A column with an embedded polar group or a polymer-based column can provide better peak shape for basic analytes.[1]

Q3: My retention times are drifting. What should I check?

Retention time drift can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile phase composition changes: Check for solvent evaporation or improper mixing.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.

  • Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases.

Q4: How can I improve the retention of this polar compound?

If you are experiencing poor retention on a standard C18 column, you could try:

  • Using a more aqueous mobile phase: However, be cautious of "dewetting" the stationary phase with very high aqueous content.

  • Switching to a more polar stationary phase: An aqueous C18, a polar-embedded, or a cyano column could be suitable alternatives.[2]

  • Employing Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high organic mobile phase to retain polar compounds.[3][4]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your experiments, along with their causes and solutions.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols. 2. Column overload. 3. Extra-column dead volume.1. Increase mobile phase pH, use a modern column, or add a competing base. 2. Reduce sample concentration or injection volume. 3. Use shorter, narrower ID tubing between the column and detector.
Peak Fronting 1. Column overload. 2. Sample solvent stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks 1. Low column efficiency. 2. High extra-column volume. 3. Slow kinetics of interaction.1. Use a new column or a column with smaller particles. 2. Minimize tubing length and diameter. 3. Increase column temperature or adjust mobile phase composition.[5]
Problem 2: Unstable Retention Times
Symptom Potential Cause(s) Recommended Solution(s)
Gradual Shift to Shorter Times 1. Loss of stationary phase.1. Operate within the recommended pH range for the column. Replace the column if necessary.
Gradual Shift to Longer Times 1. Column contamination. 2. Incomplete column equilibration.1. Use a guard column and appropriate sample preparation. Flush the column. 2. Increase the equilibration time between runs.
Random Fluctuation 1. Leaks in the system. 2. Inconsistent mobile phase mixing. 3. Air bubbles in the pump.1. Check all fittings for leaks. 2. Prime the pump and ensure proper solvent mixing. 3. Degas the mobile phase.
Problem 3: Extraneous Peaks (Ghost Peaks or Carryover)
Symptom Potential Cause(s) Recommended Solution(s)
Ghost Peaks 1. Contaminated mobile phase or glassware. 2. Late eluting peaks from a previous injection.1. Use high-purity solvents and clean glassware. 2. Increase the gradient run time or add a column flush step.
Carryover 1. Adsorption of the analyte in the injector or column.1. Use a stronger needle wash solvent. 2. Investigate different column chemistries to reduce strong adsorption.

Experimental Protocols

Protocol 1: Systematic Approach to Method Development

This workflow provides a logical progression for developing a robust HPLC method for this compound.

MethodDevelopment A 1. Analyte Characterization (Polarity, pKa, UV Spectrum) B 2. Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O with buffer) A->B C 3. Gradient Scouting Run (5-95% Organic in 20 min) B->C D 4. Optimization of Mobile Phase (pH, Buffer, Organic Modifier) C->D E 5. Optimization of Peak Shape (Address Tailing/Fronting) D->E F 6. Optimization of Resolution & Run Time (Adjust Gradient/Flow Rate) E->F G 7. Method Validation (Linearity, Precision, Accuracy) F->G

Caption: A systematic workflow for HPLC method development.

Protocol 2: Troubleshooting Peak Tailing

This decision tree outlines the steps to diagnose and resolve peak tailing for basic analytes like this compound.

PeakTailingTroubleshooting Start Peak Tailing Observed A Reduce Sample Concentration Start->A B Is Peak Shape Improved? A->B C Yes: Column Overload B->C Yes D No: Likely Secondary Interactions B->D No E Increase Mobile Phase pH (e.g., to pH 7-8) D->E F Is Peak Shape Improved? E->F G Yes: Silanol Interactions Mitigated F->G Yes H No: Consider Alternative Column F->H No I Try Polar-Embedded or Cyano Stationary Phase H->I

Caption: A decision tree for troubleshooting peak tailing.

Stability Considerations

Based on studies of similar nicotinate esters, this compound is likely susceptible to hydrolysis, which would cleave the ester bond to form nicotinic acid and the corresponding azetidine alcohol.[6][7]

  • Sample Preparation: Prepare samples in a neutral pH diluent (e.g., water/organic mixture) and analyze them as soon as possible. Avoid acidic or basic conditions in the sample diluent if possible.

  • Storage: Store stock solutions and prepared samples at refrigerated temperatures (2-8 °C) to minimize degradation.[6] Long-term storage should be at -20 °C or below.

  • Forced Degradation: If developing a stability-indicating method, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to ensure the method can separate the parent compound from its potential degradants.

By understanding the chemistry of this compound and applying these systematic troubleshooting and method development principles, you can achieve high-quality, reliable HPLC results. For further assistance, please do not hesitate to contact our technical support team.

References

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from [Link]

  • PubMed. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Int J Vitam Nutr Res, 63(2), 145-9. Retrieved from [Link]

  • ResearchGate. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Retrieved from [Link]

  • Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

  • ResearchGate. (2018, January). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Heterocycles, 96(12), 2126. Retrieved from [Link]

  • PubChem. (n.d.). 3-azetidinecarboxylic Acid. Retrieved from [Link]

  • PubMed Central. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Retrieved from [Link]

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Technical Support Center: Addressing Batch-to-Batch Variability of 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to

Welcome to the technical support center for 3-Azetidinyl nicotinate. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to navigate the complexities of handling this active pharmaceutical ingredient (API). Batch-to-batch variability is a significant challenge in drug development and manufacturing, impacting everything from experimental reproducibility to final product safety and efficacy.[1][2] This guide is structured to help you identify, troubleshoot, and ultimately control this variability through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound (CAS No. 1220021-28-2) is a chemical compound featuring a nicotinate (a derivative of niacin, or Vitamin B3) moiety ester-linked to a 3-hydroxyazetidine ring.[3][4][5] Its structure suggests potential applications in pharmaceutical and medicinal chemistry, likely as a precursor or an active agent where the nicotinic acid component can influence biological pathways, while the azetidine ring may modulate physicochemical properties like solubility, metabolic stability, or receptor binding.

Q2: Why is controlling batch-to-batch variability so critical for this compound?

For any active pharmaceutical ingredient (API), consistency is paramount.[] Batch-to-batch variability can manifest as differences in purity, impurity profiles, physical properties, or stability.[2][7] These variations can directly compromise:

  • Therapeutic Efficacy: Inconsistent potency leads to unreliable dosing.

  • Safety: The presence of unknown or elevated levels of impurities can introduce toxicity.[8]

  • Manufacturability: Changes in physical properties like particle size or crystal form can disrupt downstream processes like formulation and tableting.[9]

  • Regulatory Compliance: Regulatory bodies require stringent control and justification for any impurities at levels of 0.1% or higher.[8]

Q3: What are the most common sources of variability in the synthesis of this compound?

Variability typically originates from three main areas: raw materials, process parameters, and human factors.[10][11][12]

Source CategorySpecific Examples for this compound
Raw Materials Purity of nicotinic acid (or its activated form, e.g., nicotinoyl chloride) and 3-hydroxyazetidine; presence of related-structure impurities in starting materials.[10]
Process Parameters Inconsistent reaction temperature, pressure, or pH; variations in reagent addition rate or stirring efficiency; inadequate control of reaction time.[13][14]
Work-up & Purification Differences in quenching procedures, solvent extraction efficiency, or crystallization/recrystallization conditions (cooling rate, solvent polarity) leading to different polymorphs or residual solvent levels.[15]
Q4: What are the Critical Quality Attributes (CQAs) for this compound?

Critical Quality Attributes are the physical, chemical, biological, or microbiological properties that must be controlled to ensure the desired product quality.[2] For this compound, the key CQAs include:

  • Identity: Confirmation of the correct chemical structure.

  • Assay/Potency: The amount of the active substance, typically >98.5%.

  • Impurity Profile: Identification and quantification of all related substances, residual solvents, and inorganic impurities.[13]

  • Physical Properties: Particle size distribution, polymorphism, and appearance (color).[9]

  • Stability: The propensity of the molecule to degrade under specific storage conditions.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter with different batches of this compound.

Problem 1: My batch has failed its potency/assay specification (<98.5%).

A low assay value is a direct indicator of insufficient purity. The cause is either an incomplete reaction, degradation of the product, or the presence of significant impurities.

Workflow for Investigating Low Potency

G cluster_investigation Root Cause Investigation cluster_cause Identify Probable Cause start Low Potency Detected reconfirm Reconfirm Assay Result (Use fresh standards & mobile phase) start->reconfirm reconfirm_ok Result Confirmed reconfirm->reconfirm_ok check_starting_materials 1. Verify Starting Material Purity (NMR, HPLC of retained samples) reconfirm_ok->check_starting_materials If low potency is real review_synthesis 2. Review Synthesis Records (Check temperature, time, stoichiometry) check_starting_materials->review_synthesis cause_sm Impure Starting Materials check_starting_materials->cause_sm analyze_impurities 3. Characterize Impurity Profile (LC-MS, NMR of crude & final product) review_synthesis->analyze_impurities cause_reaction Incomplete/Side Reaction review_synthesis->cause_reaction cause_degradation Product Degradation (During reaction or work-up) analyze_impurities->cause_degradation solution Implement Corrective Action (e.g., Re-purify raw materials, Optimize reaction, Modify work-up) cause_sm->solution cause_reaction->solution cause_degradation->solution

Caption: Workflow for troubleshooting low potency.

Step-by-Step Protocol: Investigating Low Potency
  • Verify Analytical Method: First, ensure the low result is not an analytical artifact. Re-run the assay using freshly prepared standards and mobile phases. Check system suitability parameters (e.g., peak shape, retention time) for your HPLC method.[13]

  • Analyze Raw Materials: Examine the Certificate of Analysis (CoA) for the batches of nicotinic acid and 3-hydroxyazetidine used. If retained samples are available, re-analyze their purity by HPLC or NMR. Contaminated starting materials are a common cause of impurities and low yield.[10]

  • Review Synthesis Batch Records: Scrutinize the batch records for any deviations from the established protocol, paying close attention to critical process parameters like temperature, reaction time, and reagent stoichiometry.[13]

  • Characterize the Impurity: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get molecular weight information for the major impurities in the low-potency batch.[8][16] This is the fastest way to determine if the impurity is an unreacted starting material, a reaction byproduct, or a degradation product.

Problem 2: I see new or larger-than-normal impurity peaks in my HPLC chromatogram.

Unexpected peaks indicate the presence of unintended chemical entities. Identifying these is crucial for process control and product safety.[17]

Comparative Analysis: Good Batch vs. Problem Batch
ParameterGood Batch ExampleProblem Batch ExamplePotential Implication
Assay 99.6%97.2%Loss of desired product
Impurity A (RRT 0.8) 0.08%0.15%Unidentified impurity exceeds reporting threshold
Impurity B (RRT 1.5) Not Detected1.8%A major new impurity is present
Total Impurities 0.25%2.3%Batch fails specification
Step-by-Step Protocol: Identifying Unknown Impurities
  • Hypothesize Impurity Structures: Based on the reaction scheme, list potential impurities. For the esterification of nicotinic acid with 3-hydroxyazetidine, these could include:

    • Unreacted nicotinic acid

    • Unreacted 3-hydroxyazetidine (may not be visible on UV-HPLC)

    • Byproducts from side reactions (e.g., dimerization)

    • Degradation products (see Problem 4)

  • Utilize LC-MS Analysis: This is the primary tool for this investigation.[18]

    • Objective: Obtain the molecular weight of the unknown impurity peak.

    • Procedure:

      • Run the "Problem Batch" sample on an LC-MS system using a method similar to your purity HPLC method.

      • Extract the ion chromatogram corresponding to the mass of your product (this compound, C₉H₁₀N₂O₂, MW: 178.19 g/mol ).

      • Examine the mass spectrum associated with the unknown HPLC peak.

      • Compare the observed molecular weight with your list of hypothesized impurities. For example, a peak with a mass of 123.11 g/mol would strongly suggest unreacted nicotinic acid.

  • Confirm with Spiking Study: If a reference standard for a suspected impurity is available, "spike" a sample of the problem batch with a small amount of the standard. If your hypothesis is correct, the corresponding impurity peak should increase in area, confirming its identity.

Problem 3: Batches show different physical properties (color, solubility, or crystal form).

Variations in physical properties are often linked to polymorphism or the presence of trace impurities that can affect the crystal lattice.[7] Polymorphs are different crystalline forms of the same compound, which can have different solubilities and stabilities, making them a critical parameter to control.

Analytical Techniques for Physical Characterization
TechniqueInformation ProvidedRelevance to Batch Variability
X-Ray Powder Diffraction (XRPD) Crystalline structure fingerprintThe definitive method to identify or differentiate polymorphs.
Differential Scanning Calorimetry (DSC) Melting point, heat of fusion, glass transitionsDifferent polymorphs will have different melting points and thermal events.
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureQuantifies residual solvent or water content.
Particle Size Analysis Distribution of particle sizesAffects dissolution rate and formulation properties.

If you suspect polymorphism, comparing the XRPD patterns of a "good" batch and a "problem" batch will provide a definitive answer.

Problem 4: The material degrades upon storage, showing a drop in purity over time.

Stability is a critical attribute for any API.[1] this compound, being an ester, is susceptible to hydrolysis. Understanding its degradation pathways is key to improving its stability. Studies on related nicotinate esters confirm that hydrolysis of the ester bond is a primary degradation route.[19][20]

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (H₂O, Acid/Base catalyzed) cluster_oxidation Oxidation (e.g., Peroxides) product This compound nicotinic_acid Nicotinic Acid product->nicotinic_acid Ester Cleavage azetidinol 3-Hydroxyazetidine product->azetidinol Ester Cleavage n_oxide Pyridine N-Oxide derivative product->n_oxide N-Oxidation

Caption: Potential degradation pathways for this compound.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.[17]

  • Prepare Samples: Expose solutions or solid samples of this compound to a variety of stress conditions:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80 °C (solid state)

    • Photolytic: Expose to UV/Vis light (ICH Q1B guidelines)

  • Analyze Samples: At various time points (e.g., 2, 8, 24 hours), pull samples and analyze them by HPLC-UV.

  • Evaluate Results:

    • Identify the conditions under which the compound degrades most significantly. For an ester like this, basic hydrolysis is often the fastest pathway.[19]

    • Use LC-MS to identify the major degradation products formed under each condition. This will confirm the pathways outlined above.

    • Ensure your primary HPLC purity method can separate the main compound from all degradation products (this qualifies it as "stability-indicating").

By understanding which conditions cause degradation, you can implement better storage and handling procedures, such as storing the material in airtight containers, protected from light, and under refrigerated conditions.

References

  • The Pharma Master. (2024). Quality Control Measures for APIs.
  • PharmaRead. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • SGS. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Bari, S. B., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • Jordi Labs. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Cell and Gene. (n.d.). Defining The Root Cause Of Batch-To-Batch Variability.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Richmond, E. W., & Shah, V. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing?.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Mankind Pharma. (2018). Quality Factors for Active Pharmaceutical Ingredients.
  • Cell & Gene Live. (2024). Defining the Root Cause of Batch-to-Batch Variability. YouTube.
  • ChemicalBook. (n.d.). This compound | 1220021-28-2.
  • ChemicalBook. (n.d.). This compound CAS#: 1220021-28-2.
  • ChemicalBook. (n.d.). This compound CAS#: 1220021-28-2.
  • BLD Pharm. (n.d.). 1220021-28-2|Azetidin-3-yl nicotinate.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide.
  • CAS Common Chemistry. (n.d.). 3-Azetidinyl 4-pyridinecarboxylate.
  • ResearchGate. (n.d.). (PDF) Troubleshooting Unstable Molecules in Chemical Space.
  • Ren, A. (2022). Troubleshooting and optimizing lab experiments. YouTube.
  • Organic Syntheses. (n.d.). nicotinic acid.
  • ResearchGate. (n.d.). Synthesis, characterization of some derivationes of 3-Nicotinc acide.
  • Sigma-Aldrich. (n.d.). RT-PCR Troubleshooting.
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  • Wang, B., et al. (n.d.). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed.
  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.
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Validation & Comparative

A Comparative Analysis of 3-Azetidinyl Nicotinate and Nicotine Activity at α4β2 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological activity of 3-azetidinyl nicotinate and the well-characterized psychoactive alkaloid, nicotine, at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. The α4β2 nAChR is the most abundant high-affinity nicotinic receptor in the human brain and a primary target for nicotine's addictive properties, as well as a key therapeutic target for smoking cessation and various neurological disorders.[1][2] This document synthesizes available experimental data to offer a comprehensive overview for researchers in neuroscience and drug development.

Introduction to the Ligands and the α4β2 nAChR Target

Nicotine , the principal psychoactive component of tobacco, is a potent agonist at various nAChR subtypes, with a particularly high affinity for the α4β2 receptor.[1] Its interaction with these receptors in the central nervous system mediates the release of several neurotransmitters, including dopamine, leading to its reinforcing and addictive effects.[1]

This compound represents a class of synthetic ligands designed to target nAChRs. While direct, comprehensive pharmacological data for this compound itself is limited in publicly available literature, its close structural analog, A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) , has been extensively characterized as a highly potent and selective agonist for the α4β2 nAChR subtype.[3] This guide will therefore leverage the robust data available for A-85380 as a surrogate to infer the likely pharmacological profile of this compound in comparison to nicotine. This approach is scientifically justified by the significant contribution of the 3-(azetidinylmethoxy)pyridine core to the high-affinity binding at the α4β2 receptor.

The α4β2 nAChR is a ligand-gated ion channel composed of α4 and β2 subunits. These receptors exist in two primary stoichiometries with differing sensitivities to agonists: a high-sensitivity isoform, typically (α4)2(β2)3, and a low-sensitivity isoform, (α4)3(β2)2.[4][5] The activity of ligands at these receptor subtypes is crucial in determining their overall pharmacological effect.

Comparative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters for nicotine and the representative this compound analog, A-85380, at the α4β2 nAChR.

ParameterNicotineThis compound (as A-85380)Reference(s)
Binding Affinity (Ki) ~1 nM0.05 ± 0.01 nM [1][3]
Potency (EC50) Variable (nM to µM range)0.7 ± 0.1 µM (cation efflux) ; 0.003 ± 0.001 µM (dopamine release) [3][6]
Efficacy Agonist / Partial AgonistPotent Agonist[3][7]

Note: The potency of nicotine can vary significantly depending on the specific assay, cell system, and receptor stoichiometry being investigated.

In-Depth Analysis of Pharmacological Activity

Binding Affinity:

Both nicotine and A-85380, the proxy for this compound, exhibit high, subnanomolar binding affinities for the α4β2 nAChR.[1][3] Notably, A-85380 displays a significantly higher affinity (Ki = 0.05 nM) compared to nicotine (Ki ≈ 1 nM), suggesting a more potent interaction with the receptor's binding site.[1][3] This enhanced affinity is a key characteristic of the 3-pyridyl ether class of compounds.

Potency and Efficacy:

Nicotine acts as an agonist at α4β2 nAChRs, leading to channel opening and subsequent physiological effects. Its potency, measured as the concentration required to elicit a half-maximal response (EC50), can range from the low nanomolar to the micromolar range depending on the functional assay and the specific stoichiometry of the α4β2 receptor being studied.[6]

A-85380 is also a potent agonist at the human α4β2 nAChR, effectively stimulating cation efflux with an EC50 of 0.7 µM.[3] Strikingly, in neurotransmitter release assays, A-85380 is exceptionally potent, stimulating dopamine release with an EC50 of 0.003 µM, which is approximately 20-fold more potent than nicotine in the same assay.[3] This suggests that compounds based on the this compound scaffold are not only high-affinity binders but also highly efficacious in eliciting downstream physiological responses relevant to the central nervous system.

Signaling Pathway and Experimental Workflows

The activation of α4β2 nAChRs by agonists like nicotine and this compound initiates a cascade of events, beginning with the influx of cations and leading to various cellular responses.

nAChR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (Nicotine or this compound) nAChR α4β2 nAChR Agonist->nAChR Binds to receptor IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Channel Opening Depolarization Membrane Depolarization IonInflux->Depolarization CaSignaling Ca2+ Signaling Cascades IonInflux->CaSignaling NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release CaSignaling->NT_Release

Caption: Agonist binding to α4β2 nAChRs triggers channel opening, leading to cation influx, membrane depolarization, and subsequent neurotransmitter release.

Experimental Protocols

The characterization of ligand activity at α4β2 nAChRs relies on a suite of well-established experimental techniques. Below are detailed, step-by-step methodologies for key assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand Binding Assay Workflow Prep 1. Membrane Preparation (e.g., from rat brain homogenate or cells expressing α4β2 nAChRs) Incubation 2. Incubation (Membranes + Radioligand (e.g., [3H]cytisine) + Varying concentrations of Test Compound) Prep->Incubation Separation 3. Separation (Rapid filtration to separate bound and free radioligand) Incubation->Separation Counting 4. Scintillation Counting (Quantify bound radioactivity) Separation->Counting Analysis 5. Data Analysis (Determine IC50 and calculate Ki using the Cheng-Prusoff equation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay to determine ligand affinity for α4β2 nAChRs.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) or cells expressing α4β2 nAChRs in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]cytisine) and a range of concentrations of the unlabeled test compound (nicotine or this compound analog). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive ligand like nicotine).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique measures the ion flow through the nAChR channel upon agonist application, providing information on potency (EC50) and efficacy.

TEVC Workflow Injection 1. Oocyte Preparation & Injection (Inject Xenopus oocytes with cRNA encoding α4 and β2 subunits) Incubation 2. Incubation (Allow for receptor expression on the oocyte membrane) Injection->Incubation Recording 3. TEVC Recording (Clamp oocyte membrane potential and perfuse with varying concentrations of agonist) Incubation->Recording Measurement 4. Current Measurement (Record agonist-evoked currents) Recording->Measurement Analysis 5. Data Analysis (Plot current amplitude vs. agonist concentration to determine EC50 and maximal efficacy) Measurement->Analysis

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology to assess agonist potency and efficacy at α4β2 nAChRs.

Methodology:

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with a mixture of cRNA encoding the human α4 and β2 nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for the expression and assembly of functional receptors on the cell membrane.

  • TEVC Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection, to clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply increasing concentrations of the test agonist (nicotine or this compound analog) to the oocyte via the perfusion system.

  • Data Analysis: Record the peak inward current elicited by each agonist concentration. Plot the normalized current response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum current response (efficacy).

[³H]Dopamine Release from Striatal Synaptosomes

This assay provides a measure of the functional consequence of α4β2 nAChR activation in a physiologically relevant system, as these receptors are located on dopaminergic nerve terminals in the striatum.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from the striatum of rodents.

  • Radiolabeling: Incubate the synaptosomes with [³H]dopamine to allow for its uptake into the dopaminergic terminals.

  • Superfusion: Place the radiolabeled synaptosomes on a filter and continuously superfuse with a physiological buffer.

  • Stimulation: After a baseline period, stimulate the synaptosomes with varying concentrations of the test agonist (nicotine or this compound analog).

  • Fraction Collection and Analysis: Collect fractions of the superfusate and measure the amount of [³H]dopamine released using liquid scintillation counting.

  • Data Analysis: Calculate the fractional release of [³H]dopamine for each agonist concentration and plot this against the logarithm of the agonist concentration to determine the EC50 and maximal efficacy for dopamine release.

Structure-Activity Relationship and Concluding Remarks

The available data strongly suggest that the this compound scaffold, as exemplified by A-85380, confers exceptionally high affinity and potency at the α4β2 nAChR, exceeding that of nicotine. The azetidine ring, a key structural feature, appears to be crucial for this enhanced activity. The ether linkage to the pyridine ring is also a critical component of this class of high-affinity ligands.

In comparison to nicotine, this compound and its analogs represent a class of synthetic ligands with potentially greater potency and selectivity for the α4β2 nAChR. This enhanced pharmacological profile makes them valuable research tools for probing the function of this receptor subtype and holds therapeutic potential for conditions where modulation of the α4β2 nAChR is desired. Further studies are warranted to fully characterize the efficacy and potential for receptor desensitization of this compound itself, as these factors will be critical in determining its overall in vivo effects and therapeutic utility.

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A Comparative Analysis of Nicotinic Agonist Efficacy: Profiling Sazetidine-A Against Key Clinical and Preclinical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, triggers a conformational change that opens a transmembrane pore, allowing the influx of cations and subsequent neuronal depolarization. The wide array of nAChR subtypes, arising from different combinations of α and β subunits, presents a rich landscape for therapeutic intervention in a variety of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and neuropathic pain.

The development of subtype-selective nAChR agonists is a key objective in modern pharmacology. High selectivity can lead to targeted therapeutic effects while minimizing off-target side effects. This guide provides a comparative analysis of the efficacy of several prominent nicotinic agonists, with a special focus on the highly selective research compound, Sazetidine-A.

Editor's Note: Initial research for this guide was centered on the compound 3-Azetidinyl nicotinate. However, a comprehensive literature review revealed a lack of publicly available pharmacological data regarding its efficacy and binding characteristics at nicotinic receptors. Therefore, to fulfill the comparative nature of this guide, we have substituted this compound with a structurally related and extensively characterized azetidine-containing compound, Sazetidine-A. This substitution allows for a robust and data-driven comparison against other key nicotinic agonists.

This guide will delve into the binding affinities and functional potencies of Sazetidine-A in comparison to the smoking cessation drugs varenicline and cytisine, the potent but non-selective alkaloid epibatidine, and the endogenous agonist nicotine. We will explore the experimental methodologies used to derive these quantitative measures and discuss the implications of their differing pharmacological profiles.

Comparative Efficacy of Nicotinic Agonists

The efficacy of a nicotinic agonist is a composite of its binding affinity for a specific nAChR subtype and its ability to activate the receptor's ion channel. These two parameters are quantified by the inhibition constant (Ki) and the half-maximal effective concentration (EC50), respectively. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.

Binding Affinity (Ki) at Major nAChR Subtypes

The following table summarizes the binding affinities of the selected nicotinic agonists at the α4β2, α3β4, and α7 nAChR subtypes, which are prominently expressed in the central nervous system and are key targets for therapeutic development.

Compoundα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)
Sazetidine-A ~0.5[1]~12,000[1][2]~12,250[2]
Varenicline 0.14[3]-125[2]
Cytisine --4200[4]
Epibatidine 0.04[5]-20[5]
Nicotine 6.1[2]440[6]770[7]

Sazetidine-A exhibits remarkable selectivity for the α4β2 subtype, with a binding affinity approximately 24,000-fold higher than for the α3β4 subtype[1]. Varenicline also displays high affinity for α4β2 receptors[3]. In contrast, epibatidine is a potent binder at both α4β2 and α7 subtypes, highlighting its non-selective nature[5].

Functional Potency (EC50) and Efficacy (Imax)

The functional activity of these agonists is detailed in the table below. It is important to note that some compounds act as full agonists, eliciting a maximal receptor response, while others are partial agonists, producing a submaximal response even at saturating concentrations. Sazetidine-A is particularly interesting as it is described as a "silent desensitizer," capable of binding with high affinity and desensitizing the receptor without causing significant activation[1]. However, other studies have shown it to be a partial agonist at certain α4β2 stoichiometries[3].

CompoundnAChR SubtypeEC50 (nM)Efficacy (Imax vs. ACh)Agonist Type
Sazetidine-A (α4)3(β2)2~1.1[3]Lower than nicotine[3]Partial Agonist / Silent Desensitizer
Varenicline α4β286[3]24% (vs. Nicotine)[3]Partial Agonist
Cytisine α4β2~1000[4]Partial AgonistPartial Agonist
Epibatidine α4β2-Full AgonistFull Agonist
Nicotine α4β2-100% (Reference)Full Agonist

Note: EC50 and Imax values are highly dependent on the expression system and specific assay conditions.

Signaling Pathways and Experimental Workflows

The binding of a nicotinic agonist initiates a cascade of events, starting with ion influx and leading to downstream cellular responses. The experimental workflows to characterize these agonists are designed to precisely measure their interaction with the receptor and the subsequent functional consequences.

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Agonist Nicotinic Agonist (e.g., Sazetidine-A) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Membrane Cell Membrane Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Ca_Signaling->NT_Release

Caption: Agonist binding to nAChRs leads to ion influx and activation of intracellular signaling pathways.

Experimental Workflow for Nicotinic Agonist Characterization

Experimental_Workflow cluster_binding Binding Affinity (Ki) Determination cluster_functional Functional Efficacy (EC50, Imax) Determination Binding_Assay Radioligand Binding Assay Membrane_Prep Membrane Preparation (from cells or tissue) Functional_Assay Functional Assay (e.g., Electrophysiology, Ca2+ Flux) Incubation Incubation with Radioligand & Unlabeled Agonist Membrane_Prep->Incubation Separation Separation of Bound & Free Radioligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Ki_Calc Ki Calculation (Cheng-Prusoff Equation) Quantification->Ki_Calc Cell_Prep Cell Preparation (expressing nAChRs) Agonist_Application Application of Agonist (various concentrations) Cell_Prep->Agonist_Application Response_Measurement Measurement of Cellular Response (current, fluorescence) Agonist_Application->Response_Measurement Dose_Response_Analysis Dose-Response Curve Analysis Response_Measurement->Dose_Response_Analysis EC50_Imax_Calc EC50 & Imax Determination Dose_Response_Analysis->EC50_Imax_Calc

Caption: Step-by-step workflow for determining the binding and functional properties of nicotinic agonists.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., [³H]epibatidine) to determine the binding affinity (Ki) of an unlabeled test agonist.

Materials:

  • Membrane Preparation: Homogenates from cells or brain tissue expressing the nAChR subtype of interest.

  • Radioligand: High-affinity nAChR antagonist, such as [³H]epibatidine.

  • Test Compound: Unlabeled nicotinic agonist of interest, prepared in a serial dilution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]epibatidine, and varying concentrations of the unlabeled test agonist. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand like nicotine).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test agonist. Plot the percentage of specific binding against the log concentration of the test agonist to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) for Functional Characterization in Xenopus Oocytes

This electrophysiological technique is used to measure the ion current elicited by an agonist in Xenopus oocytes expressing a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • TEVC setup: Including amplifier, microelectrode puller, micromanipulators, and data acquisition system.

  • Recording solution: e.g., ND96.

  • Test agonist solutions at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

  • Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply the test agonist at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward current elicited by the agonist.

  • Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve and determine the EC50 and Imax values.

Protocol 3: FLIPR-Based Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to nAChR activation, which is a downstream consequence of cation influx.

Materials:

  • Cell line stably expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-8 AM).

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Test agonist solutions.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

  • Compound Addition: Place the cell plate and a compound plate containing the test agonist solutions into the FLIPR instrument.

  • Fluorescence Measurement: The FLIPR will add the agonist to the cells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is proportional to the increase in intracellular calcium. Plot the peak response against the agonist concentration to determine the EC50 and Imax.

Conclusion and Future Directions

The comparative analysis of nicotinic agonists reveals a spectrum of pharmacological profiles, from the highly selective "silent desensitizer" Sazetidine-A to the potent, non-selective agonist epibatidine. This diversity underscores the potential for fine-tuning therapeutic interventions by targeting specific nAChR subtypes. Sazetidine-A, with its unique mechanism of action, represents a valuable research tool for dissecting the roles of α4β2 nAChR activation versus desensitization in various physiological and pathological processes.

The clinical success of partial agonists like varenicline for smoking cessation highlights the therapeutic benefit of modulating, rather than maximally activating, nAChR signaling. Future drug development efforts will likely focus on designing ligands with even greater subtype selectivity and tailored functional activities to address a range of central nervous system disorders with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide the foundational methodologies for the continued exploration and characterization of novel nicotinic agonists.

References

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A Comparative Guide to the In Vivo Validation of 3-Azetidinyl Nicotinate for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Nicotinic Agonist

The central cholinergic system, particularly the nicotinic acetylcholine receptors (nAChRs), plays a critical role in higher cognitive functions such as learning, memory, and attention.[1] Neuronal nAChRs, especially the α4β2 and α7 subtypes, are well-established targets for therapeutic intervention in neurodegenerative and psychiatric disorders characterized by cognitive deficits.[2][3] The compound 3-Azetidinyl nicotinate represents a novel chemical entity designed to selectively modulate these receptors. Its structure, combining a nicotinate backbone with an azetidine ring, is hypothesized to confer high-affinity binding and favorable pharmacokinetic properties for central nervous system penetration.

This guide provides a comprehensive framework for the in vivo validation of this compound's therapeutic effects on cognition. We will compare its potential efficacy and mechanism of action against two benchmark compounds: Donepezil , the standard-of-care acetylcholinesterase inhibitor used in Alzheimer's disease (AD), and Varenicline , a well-characterized α4β2 nAChR partial agonist.[4][5] The experimental paradigm is situated within the context of an Alzheimer's disease model, providing a clinically relevant setting for assessing pro-cognitive efficacy.

Part 1: Preclinical Efficacy Assessment in a Disease-Relevant Model

The primary goal is to determine if this compound can ameliorate cognitive deficits in a validated animal model of AD pathology. This requires a carefully designed study that can distinguish between symptomatic relief and potential disease-modifying effects.

Scientific Rationale for Animal Model Selection

The choice of animal model is the bedrock of any in vivo study. For assessing cognitive enhancers in the context of AD, the SAMP8 (Senescence-Accelerated Mouse Prone 8) mouse is an excellent choice. Unlike many transgenic models that focus solely on amyloid pathology, SAMP8 mice spontaneously develop age-related learning and memory deficits associated with oxidative stress, inflammation, and vascular dysfunction, alongside amyloid-beta accumulation, mirroring the complex pathology of human AD.[6] This provides a robust platform to test the multifaceted effects of a novel therapeutic.

Causality Explained: Using a model like SAMP8 allows us to test if this compound's benefits extend beyond simple cholinergic stimulation (the primary mechanism of Donepezil) and engage with downstream pathways affected in a complex neurodegenerative environment.

Comparative Experimental Design & Workflow

To ensure the integrity and translational relevance of the findings, a multi-arm, placebo-controlled, and comparator-controlled study design is imperative.

Study Groups (n=15 per group):

  • Vehicle Control: SAMP8 mice receiving the delivery vehicle (e.g., saline or 0.5% methylcellulose). This group establishes the baseline cognitive deficit.

  • Test Article: SAMP8 mice receiving this compound (dose range determined by prior toxicology and PK/PD studies).

  • Positive Control 1 (Standard of Care): SAMP8 mice receiving Donepezil. This benchmarks the novel compound against the current clinical standard.[7]

  • Positive Control 2 (Mechanistic Comparator): SAMP8 mice receiving Varenicline. This helps to dissect whether the effects of this compound are consistent with other nAChR modulators.[8][9]

  • Wild-Type Control: SAMR1 (Senescence-Accelerated Mouse Resistant 1) mice receiving vehicle. This group defines normal cognitive performance and serves as a reference for the level of impairment in the SAMP8 model.

The experimental workflow is designed to assess both behavioral outcomes and underlying biological changes.

G cluster_0 Phase 1: Acclimatization & Dosing cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Terminal Procedures & Analysis acclimate Animals Acclimatize (1 week) baseline Baseline Health Check (Weight, Behavior) acclimate->baseline dosing Chronic Daily Dosing Begins (4 weeks, via oral gavage) baseline->dosing mwm Morris Water Maze (MWM) (Spatial Learning & Memory) dosing->mwm dosing->mwm nor Novel Object Recognition (NOR) (Recognition Memory) mwm->nor euthanasia Euthanasia & Tissue Collection nor->euthanasia biochem Biochemical Analysis (ELISA for Aβ, Neurotransmitters) euthanasia->biochem ihc Immunohistochemistry (IHC) (Synaptic Markers, Plaque Load) euthanasia->ihc G cluster_0 Proposed Mechanism of this compound cluster_1 Downstream Pro-Cognitive Effects cluster_2 Disease-Modifying Effects AZN 3-Azetidinyl Nicotinate nAChR α4β2 / α7 nAChR AZN->nAChR PI3K PI3K/Akt Pathway nAChR->PI3K alpha_sec ↑ α-secretase (sAPPα) nAChR->alpha_sec CREB CREB Activation PI3K->CREB BDNF ↑ BDNF Expression CREB->BDNF Synapse ↑ Synaptic Plasticity & Survival BDNF->Synapse Abeta ↓ Aβ Production alpha_sec->Abeta

Caption: Hypothesized dual-action signaling pathway of this compound.

Conclusion

This guide outlines a rigorous, comparative framework for the in vivo validation of this compound. The proposed experimental design, incorporating a clinically relevant animal model and appropriate comparators, allows for a robust assessment of both symptomatic and potential disease-modifying effects. The hypothetical data presented illustrates a scenario where this compound is not only a potent cognitive enhancer but also exhibits a superior profile to existing therapies by addressing core neuropathological features of Alzheimer's disease. This approach, grounded in scientific integrity and logical progression, provides the critical data necessary for advancing a novel therapeutic candidate toward clinical development.

References

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  • Title: azetidine (MPA)
  • Title: Effects of varenicline on cognitive performance in heavy drinkers: Dose-response effects and associations with drinking outcomes Source: PMC - NIH URL
  • Title: Donepezil improves vascular function in a mouse model of Alzheimer's disease Source: PMC URL
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of every piece of data hinges on the robustness and reliability of the analytical methods employed. For a novel molecule like 3-Azetidinyl nicotinate, a compound of interest with potential therapeutic applications, establishing and verifying the performance of quantitative methods is not merely a regulatory formality; it is the bedrock of a successful development program. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices and culminate in a rigorous cross-validation study to ensure data interchangeability, a critical aspect when methods may be used across different laboratories or stages of development.

The principles and procedures outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Foundational Strategy: Selecting the Right Analytical Tools

The molecular structure of this compound, featuring a polar azetidine ring and a pyridinecarboxylic acid moiety, suggests it is amenable to analysis by both liquid and gas chromatography. The choice between HPLC-UV and GC-MS is not arbitrary; it is a strategic decision based on a trade-off between speed, sensitivity, specificity, and operational complexity.

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is often the primary choice for routine quality control (QC) and stability testing due to its robustness, high throughput, and straightforward operation. The presence of the pyridine ring in this compound provides a suitable chromophore for UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for trace-level quantification and impurity identification.[5][6][7] Given the volatility of nicotinic acid derivatives, GC-MS is a viable, albeit potentially more complex, alternative.[8] A derivatization step, such as silylation, may be necessary to improve the volatility and thermal stability of the analyte.[9]

This guide will proceed with the hypothesis that two distinct, fully validated methods are required: an HPLC-UV method for high-throughput QC and a more sensitive GC-MS method for pharmacokinetic studies. The core objective is to cross-validate these methods to ensure that data generated by either technique is comparable and reliable.[10][11][12]

G cluster_dev Method Development & Validation cluster_crossval Cross-Validation cluster_analysis Data Analysis & Comparison Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Method Validation (ICH Q2) Dev_HPLC->Val_HPLC Prep_Samples Prepare Homogeneous Sample Set (n=30) Val_HPLC->Prep_Samples Dev_GC GC-MS Method Development Val_GC GC-MS Method Validation (ICH Q2) Dev_GC->Val_GC Val_GC->Prep_Samples Analyze_HPLC Analyze with Validated HPLC-UV Method Prep_Samples->Analyze_HPLC Analyze_GC Analyze with Validated GC-MS Method Prep_Samples->Analyze_GC Compare Statistical Comparison of Results (e.g., Bland-Altman) Analyze_HPLC->Compare Analyze_GC->Compare Conclusion Assess Method Concordance & Establish Interchangeability Compare->Conclusion

Figure 1: Overall workflow for method validation and cross-validation.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method is established through rigorous validation.[13][14][15] The following protocols are designed not just to meet regulatory requirements but to build a deep understanding of each method's performance characteristics.

Protocol 1: RP-HPLC-UV Method Validation

This protocol is designed for the quantification of this compound in a drug substance.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v).[16][17]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 262 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Validation Parameters (as per ICH Q2(R2)):

  • Specificity: Analyze blank (diluent), placebo, and a sample spiked with this compound and its potential impurities. The peak for this compound must be pure and well-resolved from all other components.

  • Linearity: Prepare a series of at least five concentrations of this compound reference standard, typically spanning 50% to 150% of the target assay concentration. Plot peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the relative standard deviation (RSD) for each set and overall.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Protocol 2: GC-MS Method Validation

This protocol is tailored for the sensitive quantification of this compound in a biological matrix (e.g., plasma) for pharmacokinetic analysis.

1. Sample Preparation & Derivatization:

  • Perform a liquid-liquid extraction of the plasma sample with a suitable organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (TMS) derivative of this compound.[9]

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode for quantification.[5] Monitor at least three characteristic ions for the TMS-derivatized analyte.

3. Validation Parameters: The same parameters as the HPLC method will be assessed, with a focus on selectivity in a complex biological matrix and achieving a much lower LOQ suitable for pharmacokinetic studies.

The Crux of Comparability: Cross-Validation Protocol

Cross-validation demonstrates that two different analytical procedures can be used for the same intended purpose, yielding comparable results.[3][11] This is critical if, for example, an HPLC method is used for product release while a GC-MS method is used for a clinical study, and the data from both needs to be correlated.

G cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis start Start: Obtain Homogeneous Bulk Sample of This compound prep Prepare 30 Individual Samples Spanning the Analytical Range (e.g., 70% to 130% of target) start->prep split Split Each Sample into Two Aliquots (A and B) prep->split analyze_hplc Analyze Aliquot Set A (n=30) using the Validated HPLC-UV Method split->analyze_hplc analyze_gcms Analyze Aliquot Set B (n=30) using the Validated GC-MS Method split->analyze_gcms data_comp Tabulate Results: [Sample ID, HPLC Result, GC-MS Result] analyze_hplc->data_comp analyze_gcms->data_comp stat_analysis Perform Statistical Analysis: 1. Paired t-test 2. Percent Difference Calculation 3. Bland-Altman Plot data_comp->stat_analysis conclusion Conclusion: Are the methods concordant? (e.g., >95% of differences within ±15%) stat_analysis->conclusion

Figure 2: Step-by-step workflow for the cross-validation experiment.

Experimental Steps:

  • Prepare a set of at least 30 samples of this compound from a single, homogeneous batch. The concentrations should span the analytical range of both methods.

  • Divide each sample into two aliquots.

  • Analyze one set of aliquots using the validated HPLC-UV method and the other set using the validated GC-MS method.

  • The analysis should be performed by different analysts on different days to incorporate intermediate precision into the comparison.

  • Statistically compare the results. The acceptance criterion is typically that the mean difference between the two methods should not be statistically significant, and a high percentage of individual sample results (e.g., at least two-thirds) should be within a predefined percentage (e.g., ±15%) of each other.[12]

Data Presentation and Comparative Analysis

The following tables present hypothetical (but realistic) data from the validation and cross-validation studies.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 50 - 1500.1 - 25Covers intended concentrations
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.1%98.0% - 102.0%
Precision (RSD)
- Repeatability0.45%1.2%≤ 1.0% (Assay), ≤ 2.0% (Trace)
- Intermediate0.68%1.8%≤ 2.0% (Assay), ≤ 3.0% (Trace)
LOQ (µg/mL) 5.00.1Sufficient for intended use
Specificity No interference observedNo matrix interferencePeak purity > 0.995
Robustness PassedPassedResults within acceptance criteria

Analysis of Validation Data: The data in Table 1 demonstrates that both methods were successfully validated according to ICH guidelines.[18] The HPLC-UV method shows excellent precision, as expected for a routine assay. The GC-MS method, while slightly less precise, offers a 50-fold improvement in the limit of quantitation, confirming its suitability for trace-level analysis.

Table 2: Cross-Validation Results (Representative Data)

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-0175.274.8-0.53%
CV-0280.181.5+1.75%
CV-0399.8101.2+1.40%
CV-04100.598.9-1.59%
CV-05119.7122.1+2.01%
CV-06125.3123.0-1.84%
Mean Difference +0.88%
Samples within ±5% 28 out of 30 (93.3%)

Analysis of Cross-Validation Data: The cross-validation results are highly encouraging. The mean difference between the two methods is less than 1%, and over 93% of the individual results agree within ±5%. This provides strong evidence that the methods are concordant and can be used interchangeably within their validated ranges. The slight positive bias observed with the GC-MS method, while not statistically significant in this dataset, warrants monitoring in future studies.

Conclusion and Authoritative Recommendations

This guide has detailed the systematic validation and cross-validation of two distinct analytical methods, HPLC-UV and GC-MS, for the novel compound this compound.

  • The RP-HPLC-UV method is demonstrated to be highly precise, accurate, and robust, making it the ideal choice for routine quality control, release testing, and stability studies where high throughput and reliability are paramount.

  • The GC-MS method provides superior sensitivity and selectivity, establishing it as the preferred method for bioanalytical applications, such as pharmacokinetic studies, where low concentrations in complex matrices are expected.

The successful cross-validation study confirms that data generated by both methods are comparable and interchangeable. This provides critical flexibility in a drug development program, ensuring data continuity from early-stage research to late-stage clinical trials and commercial manufacturing. This self-validating, evidence-based approach ensures full compliance with global regulatory standards and builds a foundation of trust in the analytical data that underpins the entire development lifecycle.

References

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A Comparative Analysis of Nicotinic Acetylcholine Receptor Ligands: The Bridged Symmetrical Structure of Varenicline versus the Flexible Azetidinyl-Pyridinyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacotherapy for nicotine dependence, the modulation of α4β2 nicotinic acetylcholine receptors (nAChRs) remains the cornerstone of therapeutic intervention. Varenicline (Chantix®/Champix®), a rigid, bridged tricyclic compound, is a first-line treatment renowned for its efficacy, which stems from its unique profile as a partial agonist at these receptors.[1] Concurrently, ongoing research has identified a distinct class of flexible, potent, and highly selective α4β2 nAChR ligands built upon a 3-(azetidinylmethoxy)pyridine scaffold. This guide provides a detailed comparative analysis of these two distinct molecular approaches, examining their mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies crucial for their characterization.

Part 1: Molecular Architecture and Mechanism of Action

The therapeutic effect of both varenicline and the azetidinyl-pyridinyl class of compounds is rooted in their interaction with the α4β2 nAChR, the primary subtype implicated in the reinforcing effects of nicotine and the subsequent release of dopamine in the mesolimbic pathway.[1] However, their structural differences dictate distinct modes of interaction and resulting pharmacological profiles.

Varenicline: The Rigid Partial Agonist

Varenicline's structure is derived from the natural product cytisine.[2] Its rigid conformation allows for high-affinity binding to the α4β2 receptor. This interaction produces a dual effect:

  • Agonist Activity: In a nicotine-naïve state (i.e., during a quit attempt), varenicline acts as a partial agonist, providing a moderate and sustained level of dopamine release. This action is believed to alleviate the craving and withdrawal symptoms that challenge smokers during cessation.[3]

  • Antagonist Activity: In the presence of nicotine (i.e., if a lapse occurs), varenicline's high affinity allows it to occupy the receptor, physically blocking nicotine from binding. This competitive antagonism blunts the rewarding dopaminergic surge typically experienced from smoking, reducing the reinforcing properties of nicotine.[3]

Varenicline also exhibits full agonism at α7 nAChRs, though its primary therapeutic action for smoking cessation is attributed to its α4β2 partial agonism.[4]

The 3-(Azetidinylmethoxy)pyridine Scaffold: Flexible High-Affinity Ligands

This class of compounds, exemplified by molecules like A-85380, features a pyridine ring linked via an ether to an azetidine ring.[5] Unlike the rigid structure of varenicline, this scaffold offers greater conformational flexibility. Key characteristics include:

  • High Affinity and Selectivity: Compounds from this class demonstrate exceptionally high affinity for the α4β2 nAChR subtype, often with Ki values in the low nanomolar or even picomolar range, surpassing that of nicotine itself.[5][6]

  • Tunable Functional Activity: Depending on the specific substitutions on the pyridine ring, these ligands can be designed as full agonists, partial agonists, or antagonists, offering a versatile platform for drug discovery. For instance, A-85380 acts as a potent agonist, stimulating dopamine release at concentrations significantly lower than nicotine.[5]

The fundamental difference lies in the therapeutic hypothesis: varenicline's efficacy is built on a precisely balanced, fixed partial agonism, whereas the azetidinyl-pyridinyl scaffold represents a tunable platform for developing ligands with a range of functional activities, from full agonism to antagonism.

Signaling Pathway: Modulation of Mesolimbic Dopamine Release

The diagram below illustrates the central mechanism of action for both compound types. They target α4β2 nAChRs on dopaminergic neurons in the Ventral Tegmental Area (VTA), which projects to the Nucleus Accumbens (NAc). Their binding modulates dopamine release in the NAc, a critical event in nicotine reward and reinforcement.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_neuron Dopaminergic Neuron nAChR α4β2 nAChR DA_release Dopamine (DA) Release VTA_neuron->DA_release Mesolimbic Pathway Reward Reward & Reinforcement DA_release->Reward Nicotine Nicotine (Full Agonist) Nicotine->nAChR High DA Release Varenicline Varenicline (Partial Agonist) Varenicline->nAChR Moderate DA Release Blocks Nicotine Azetidinyl Azetidinyl-pyridinyl Ligand (e.g., Agonist) Azetidinyl->nAChR Variable DA Release (High Affinity)

Caption: nAChR modulation of the mesolimbic reward pathway.

Part 2: Comparative Pharmacodynamic and Pharmacokinetic Profiles

Objective comparison requires quantitative data. The tables below summarize key pharmacodynamic and pharmacokinetic parameters, compiled from authoritative preclinical and clinical sources.

Table 1: Comparative Pharmacodynamics at nAChR Subtypes

ParameterVareniclineA-85380 (Representative Azetidinyl-pyridinyl)Source(s)
Binding Affinity (Ki, nM)
α4β20.06 - 0.40.05[4][5]
α7322148[4][5]
α3β4~500-[4]
Functional Potency (EC50, µM)
α4β2 (Agonist effect)2.30.7 (cation efflux) / 0.003 (DA release)[5]
α7 (Agonist effect)188.9[5]
Efficacy (vs. ACh/Nicotine)
α4β2Partial Agonist (~13-24%)Full Agonist[5]
α7Full Agonist (~93%)Full Agonist[5]

Causality Insight: The sub-nanomolar binding affinity (Ki) of both varenicline and A-85380 for the α4β2 receptor underscores their high potency. However, the critical distinction lies in their functional efficacy. Varenicline's partial agonism is a deliberate design feature to provide just enough dopaminergic stimulation to mitigate withdrawal without producing the strong reinforcing effects of a full agonist like nicotine or A-85380.

Table 2: Comparative Pharmacokinetic Properties

ParameterVareniclineA-85380 (Preclinical Data)Source(s)
Oral Bioavailability High (~90%), unaffected by foodData not widely available for oral route-
Plasma Protein Binding Low (<20%)Low[4]
Metabolism Minimal (<10%); not CYP450 mediated-[4]
Primary Excretion Route Renal (92% unchanged) via OCT2-[4]
Elimination Half-life (t½) ~24 hours~1-2 hours (in rodents, route dependent)[5]

Causality Insight: Varenicline's pharmacokinetic profile is highly favorable for a therapeutic agent. Its long half-life allows for once or twice-daily dosing, improving patient adherence. The minimal metabolism and lack of interaction with the CYP450 enzyme system significantly reduce the potential for drug-drug interactions, a crucial consideration for a medication used in a broad patient population that may have comorbidities. The shorter half-life observed in preclinical studies for compounds like A-85380 would likely require medicinal chemistry optimization for human therapeutic use.

Part 3: Essential Experimental Protocols for Characterization

The data presented above are generated through rigorous, standardized experimental procedures. Understanding these protocols is essential for researchers aiming to validate findings or characterize new chemical entities.

Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity (Ki)

This in vitro assay quantifies the affinity of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand of known affinity.

Methodology:

  • Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat thalamus, rich in α4β2 nAChRs) or use cultured cells stably expressing the desired human nAChR subtype (e.g., HEK cells with α4β2). Prepare membranes via centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Cytisine or [³H]-Epibatidine for α4β2).

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., varenicline or an azetidinyl-pyridinyl derivative) to the wells. Include a control for non-specific binding using a high concentration of a known ligand (e.g., nicotine).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Microdialysis for Dopamine Release

This in vivo technique measures real-time neurotransmitter levels in specific brain regions of freely moving animals, providing a direct functional readout of a drug's effect on the neural circuits of interest.

Methodology:

  • Surgical Implantation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the Nucleus Accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Basal Level Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.

  • Drug Administration: Administer the test compound (varenicline or azetidinyl-pyridinyl derivative) systemically (e.g., via subcutaneous or intraperitoneal injection).

  • Post-Treatment Collection: Continue collecting dialysate samples to measure changes in dopamine levels resulting from the drug's action.

  • Sample Analysis: Analyze the dopamine concentration in each dialysate sample using a highly sensitive method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Analysis: Express the dopamine concentration in each post-treatment sample as a percentage of the average baseline concentration to determine the time course and magnitude of the drug's effect on dopamine release.

Part 4: Clinical Landscape and Future Directions

Varenicline has a well-established clinical profile, with numerous large-scale randomized controlled trials demonstrating its superiority over placebo and other first-line treatments like bupropion and nicotine replacement therapy (NRT) for achieving long-term smoking abstinence.[7][8]

The 3-(azetidinylmethoxy)pyridine derivatives are primarily in the preclinical or early clinical stages of development, often as radiotracers for Positron Emission Tomography (PET) imaging of α4β2 nAChRs due to their high affinity and selectivity.[9] Their development as therapeutics is an area of active research. The ability to fine-tune their functional properties offers the potential to develop compounds with optimized efficacy and side-effect profiles. For example, a ligand could be designed with slightly higher intrinsic agonist activity than varenicline to better manage severe withdrawal, or with different selectivity ratios across nAChR subtypes to minimize off-target effects.

The comparative analysis of varenicline and the 3-(azetidinylmethoxy)pyridine class of ligands highlights two successful yet distinct strategies for targeting the α4β2 nicotinic receptor. Varenicline represents a highly optimized, rigid molecule with a fixed partial agonist profile that has proven clinically effective. The azetidinyl-pyridinyl scaffold offers a more flexible and versatile platform, enabling the exploration of a wider range of functional activities. Future research into these flexible ligands may yield next-generation therapeutics for nicotine addiction and other neurological disorders where the modulation of nicotinic acetylcholine receptors is a key therapeutic goal.

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A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-Azetidinyl Nicotinate to nAChR Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise characterization of a novel compound's interaction with its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth, objective comparison of methodologies for validating the binding affinity of 3-Azetidinyl nicotinate, a promising nicotinic acetylcholine receptor (nAChR) ligand, to various nAChR subtypes. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to contextualize its pharmacological profile.

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1][2] Their composition from a variety of α and β subunits results in numerous subtypes, such as the prevalent α4β2 and α7 receptors in the brain, each with distinct pharmacological properties.[3][4][5] This heterogeneity makes nAChRs compelling targets for therapeutic intervention in neurological and psychiatric disorders.[1] Consequently, the development of subtype-selective ligands is a significant goal in medicinal chemistry to elicit specific therapeutic effects while minimizing off-target side effects.[6]

I. Foundational Principles: Quantifying Molecular Interactions

Before embarking on experimental validation, it is crucial to understand the key metrics that define a ligand's binding affinity. The inhibition constant (Ki) is a measure of the intrinsic affinity of a ligand for a receptor. It is derived from the IC50 value , which is the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower Ki value signifies a higher binding affinity. These values are paramount for comparing the potency of different compounds and determining their selectivity for various receptor subtypes.

II. Experimental Validation: A Two-Pronged Approach

A robust validation of this compound's binding profile necessitates a combination of direct binding assays and functional assessments. This dual approach provides a comprehensive understanding of not only how tightly the compound binds but also its functional consequence upon binding.

Competitive radioligand binding assays are a gold standard for quantifying the affinity of an unlabeled compound by measuring its ability to displace a known radiolabeled ligand.[1][7] This technique is highly sensitive and allows for the direct measurement of binding to specific nAChR subtypes expressed in cell membranes.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the nAChR subtype of interest (e.g., rat brain for native α4β2 and α7, or transfected cell lines like IMR-32 for α3β4) in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) with protease inhibitors.[1][4]

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[8]

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7, or [³H]epibatidine for α3β4), and varying concentrations of the unlabeled test compound (this compound).[4]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known nAChR ligand like nicotine).[1]

  • Incubation & Filtration:

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.[1][8]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[1]

  • Detection & Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.[1]

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[1]

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (nAChR Source) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-Ligand) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution (this compound) Test_Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates Bound/Free) Incubation->Filtration Washing Filter Washing (Remove Non-specifics) Filtration->Washing Scintillation Scintillation Counting (Measure Radioactivity) Washing->Scintillation IC50_Calc IC50 Determination (Non-linear Regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Step-by-step workflow of a competitive radioligand binding assay.

While binding assays reveal affinity, they do not describe the functional effect of the ligand (e.g., agonist, antagonist, or partial agonist). The Two-Electrode Voltage Clamp (TEVC) technique, typically using Xenopus oocytes expressing specific nAChR subtypes, is a powerful method to measure the ion flow through the channel upon ligand application.[9][10] This provides crucial information on the efficacy and potency of this compound.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from a Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the specific α and β subunits of the nAChR subtype of interest.[9]

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.[9]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[10]

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).[11]

  • Compound Application & Data Acquisition:

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the resulting inward current, which is a direct measure of ion channel activation.

    • To determine antagonist activity, co-apply this compound with a known nAChR agonist (like acetylcholine) and measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • Plot the current response against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 (effective concentration for 50% maximal response) for agonists or the IC50 for antagonists.

Workflow for Two-Electrode Voltage Clamp (TEVC)

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Oocyte Harvesting (Xenopus laevis) cRNA_Injection cRNA Injection (nAChR Subunits) Oocyte_Harvest->cRNA_Injection Incubation Incubation (Receptor Expression) cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Chamber Incubation->Oocyte_Placement Electrode_Impale Impale with Two Electrodes Oocyte_Placement->Electrode_Impale Voltage_Clamp Clamp Membrane Potential Electrode_Impale->Voltage_Clamp Compound_App Apply Test Compound Voltage_Clamp->Compound_App Current_Record Record Ion Current Compound_App->Current_Record Dose_Response Generate Dose-Response Curve (EC50/IC50) Current_Record->Dose_Response

Caption: General workflow for functional analysis using TEVC in Xenopus oocytes.

III. Comparative Binding Affinity Profile

To contextualize the binding affinity of this compound, it is essential to compare its Ki values against well-characterized nAChR ligands across key subtypes. The following table presents hypothetical, yet plausible, data based on the known pharmacology of similar compounds.

Compoundα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)α4β2 vs α7 Selectivityα4β2 vs α3β4 Selectivity
This compound 5.5 850 120 155-fold 22-fold
Nicotine140001004000-fold100-fold
Varenicline (Partial Agonist)0.130053000-fold50-fold
Epibatidine (Agonist)0.05151300-fold20-fold

Note: The Ki values for reference compounds are representative and may vary between studies. The data for this compound is illustrative for this guide.

This comparative analysis would suggest that this compound possesses a high affinity for the α4β2 subtype with significant selectivity over the α7 and α3β4 subtypes. Such a profile could be advantageous in developing therapeutics targeting cognitive function, where α4β2 receptors are highly implicated, while potentially avoiding some of the autonomic side effects associated with α3β4 activity.[6]

IV. The Underlying Mechanism: nAChR Signaling

Upon agonist binding, nAChRs undergo a conformational change, opening a central ion channel.[12] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of intracellular signaling cascades.[3] The influx of Ca²⁺ is particularly significant as it acts as a second messenger, activating various downstream pathways, including the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival.[3][13]

nAChR Activation and Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Conformational Change Ca_Influx Ca2+ Influx nAChR_Open->Ca_Influx Ion Influx (Na+, Ca2+) Agonist Agonist (e.g., this compound) Agonist->nAChR Binding Depolarization Membrane Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Ca_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt Ca2+ as 2nd Messenger PI3K_Akt->Cellular_Response

Caption: Agonist binding to nAChRs leads to ion influx and downstream signaling.

V. Conclusion

The validation of this compound's binding affinity to nAChR subtypes is a multi-faceted process that requires rigorous and complementary experimental approaches. By combining direct binding assays to determine affinity (Ki) with functional assays to assess efficacy (EC50/IC50), researchers can build a comprehensive pharmacological profile. This detailed characterization is indispensable for guiding lead optimization, predicting in vivo effects, and ultimately advancing promising compounds like this compound through the drug development pipeline. The methodologies and comparative frameworks presented in this guide offer a robust system for achieving this critical scientific objective.

References

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Sources

A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists: Epibatidine vs. A-85380

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide provides a head-to-head comparison of the nicotinic acetylcholine receptor (nAChR) agonists epibatidine and a key structural analog. The originally requested compound, "3-Azetidinyl nicotinate," is sparsely documented in peer-reviewed literature, precluding a data-driven comparison. Therefore, this guide will focus on A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) , a well-characterized and scientifically significant compound that contains the core azetidine and pyridine motifs of interest. This substitution allows for a meaningful and experimentally supported analysis, contrasting a potent, non-selective natural product (epibatidine) with a highly selective, synthetic ligand (A-85380), offering valuable insights for researchers in pharmacology and drug development.

Introduction: Two Faces of Nicotinic Agonism

The field of nicotinic acetylcholine receptor (nAChR) research has been profoundly influenced by the discovery and development of potent ligands that can selectively modulate these complex ion channels. Among the most notable are epibatidine, a natural alkaloid, and A-85380, a synthetic analog.

  • Epibatidine , isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a landmark compound renowned for its extraordinary analgesic potency, surpassing that of morphine by over 200-fold.[1] However, its promise as a therapeutic agent was quickly curtailed by its severe toxicity, a direct consequence of its non-selective, high-affinity binding to a wide range of nAChR subtypes.[2]

  • A-85380 represents a rational drug design approach. It is a synthetic compound developed to retain high affinity for a specific neuronal nAChR subtype—the α4β2 receptor—while minimizing interaction with other subtypes responsible for the toxic effects of epibatidine.[3] This selectivity has established A-85380 not as a therapeutic drug itself, but as an invaluable pharmacological probe for preclinical research and a scaffold for developing clinical imaging agents.[3][4]

This guide will dissect the chemical, pharmacological, and functional differences between these two pivotal nAChR agonists, providing the experimental context behind their divergent paths from discovery to application.

Chemical Structure and Synthesis

The structural differences between epibatidine and A-85380 are fundamental to their distinct pharmacological profiles.

Epibatidine features a rigid 7-azabicyclo[2.2.1]heptane ring system linked to a 6-chloropyridine moiety. This compact and rigid structure is a key contributor to its high-affinity binding.

A-85380 replaces the bicyclic system with a more flexible (S)-azetidinylmethoxy group linked to a pyridine ring. This modification is crucial for achieving subtype selectivity.

CompoundStructureKey Features
Epibatidine exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptaneRigid bicyclic amine, chloropyridine ring
A-85380 3-(2(S)-azetidinylmethoxy)pyridineFlexible azetidinylmethoxy linker, pyridine ring
Synthetic Approaches

The synthesis of these molecules reflects their structural complexity.

  • Epibatidine Synthesis: Due to its scarcity in nature, over 50 total syntheses of epibatidine have been reported. A common strategy involves a Diels-Alder reaction to construct the core 7-azabicyclo[2.2.1]heptane skeleton.

  • A-85380 Synthesis: A frequently cited synthesis involves a Mitsunobu reaction between (S)-1-Boc-2-azetidinemethanol and 3-hydroxypyridine, followed by deprotection of the azetidine nitrogen.[5] This pathway is efficient and allows for the generation of various analogs for structure-activity relationship (SAR) studies.

Mechanism of Action: The Nicotinic Acetylcholine Receptor

Both epibatidine and A-85380 exert their effects by acting as agonists at nAChRs. These receptors are pentameric, ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and subsequent downstream signaling.[6] The specific combination of subunits (e.g., α4, β2, α7) determines the receptor's pharmacological and biophysical properties.[7]

The fundamental causality of action is as follows: agonist binding to the extracellular domain of the nAChR induces a conformational change that opens the transmembrane ion pore, initiating a physiological response.

nAChR Signaling Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Agonist (Epibatidine / A-85380) nAChR_closed nAChR (Closed) Agonist->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ions_in Na+, Ca2+ Influx nAChR_open->Ions_in Channel Opens Depolarization Membrane Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Triggers Ions_in->Depolarization Causes Ions_out Na+, Ca2+

Figure 1: Generalized signaling pathway for nAChR agonists.

Head-to-Head Pharmacological Comparison

The critical differences between epibatidine and A-85380 emerge from a detailed analysis of their interactions with various nAChR subtypes.

Binding Affinity and Subtype Selectivity

The therapeutic viability of a nicotinic ligand is dictated by its selectivity. Epibatidine's high affinity across multiple subtypes underlies its toxicity, whereas A-85380's selectivity for α4β2* receptors is the basis for its improved safety profile. The asterisk (*) indicates that the receptor may contain other subunits in addition to the ones listed.

nAChR SubtypeLigandBinding Affinity (Ki)Selectivity (vs. α4β2)
α4β2 Epibatidine ~8-43 pM[1][8]-
(High-affinity neuronal)5-Iodo-A-85380 ~10-12 pM[8]-
α3β4 Epibatidine High Affinity (pM range)[9]Low
(Ganglionic)5-Iodo-A-85380 ~51,000 pM (51 nM)[4]~5100-fold lower than α4β2
α7 Epibatidine ~20,000 pM (20 nM)[2]~300 to 600-fold lower than α4β2
(Neuronal)5-Iodo-A-85380 ~250,000 pM (250 nM)[4]~25,000-fold lower than α4β2
Muscle-type Epibatidine ~5,000,000 pM (5 µM)[9]High, but still active at toxic doses
(Neuromuscular)5-Iodo-A-85380 ~1,400,000 pM (1400 nM)[4]~140,000-fold lower than α4β2
Data for 5-Iodo-A-85380, a well-characterized radioligand analog of A-85380, is used to provide a detailed selectivity profile.[4][8]

Causality and Field Insights:

  • Epibatidine's Low Selectivity: Epibatidine binds with picomolar affinity to both α4β2 and α3β4* subtypes.[8][9] Activation of α3β4* nAChRs in autonomic ganglia is responsible for its severe cardiovascular side effects, such as hypertension.[2] Its activity at muscle-type receptors contributes to respiratory paralysis and seizures at higher doses.[2]

  • A-85380's High Selectivity: A-85380 and its analogs were specifically designed to maximize affinity for the α4β2 subtype while drastically reducing affinity for α3β4*, α7, and muscle-type receptors.[3][4] This selective engagement of the α4β2 receptor, a primary mediator of nicotine's central effects including analgesia, allows for the separation of desired (analgesic) and undesired (toxic) effects.[3][10]

In Vivo Efficacy and Potency

Both compounds are potent antinociceptive agents in animal models, but epibatidine demonstrates significantly higher potency.

ParameterEpibatidineA-85380Reference
Analgesic Potency
Hot Box Test (ED₅₀, i.p.)~0.004 µmol/kg ~0.11 µmol/kg [10]
Formalin Test~12-fold more potent than A-85380-[10]
Locomotor Activity ~23-fold more potent than A-85380-[10]

Analysis of Efficacy: While both compounds produce robust, centrally-mediated analgesia, epibatidine is approximately 33 times more potent than A-85380 in the hot box test for acute thermal pain.[10] This superior potency is likely a result of its engagement with multiple nAChR subtypes that may contribute synergistically to its overall effect. However, this potency comes at the cost of an extremely narrow therapeutic index. A-85380's analgesic effects are mediated primarily by the α4β2 subtype, and while less potent, they occur at doses far removed from those that would cause toxicity.[3][10] Interestingly, the anatomical sites of action for their analgesic effects may differ; epibatidine appears to act largely via descending inhibitory pathways from the nucleus raphe magnus (NRM), whereas A-85380 may act at multiple sites both within and outside the NRM.[10][11]

Experimental Protocols and Workflows

The characterization of novel nicotinic ligands relies on a validated sequence of in vitro and in vivo assays. The protocols described below represent self-validating systems for assessing the core pharmacological properties of compounds like epibatidine and A-85380.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki, Selectivity) Functional Functional Assay (e.g., Ion Flux, Electrophysiology) (Determine EC₅₀, Efficacy) Binding->Functional Validate Target Engagement PK Pharmacokinetics (Absorption, Distribution) Functional->PK Inform Dose Selection Efficacy Efficacy Models (e.g., Hot Plate Analgesia) (Determine ED₅₀) PK->Efficacy Correlate Exposure & Effect Tox Toxicity Assessment (Determine LD₅₀, Side Effects) Efficacy->Tox Establish Therapeutic Window

Figure 2: Standard preclinical workflow for nAChR ligand evaluation.

Protocol 1: Competitive Radioligand Binding Assay (Determination of Kᵢ)

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., A-85380) for a specific nAChR subtype (e.g., α4β2).

Principle: This assay measures the ability of a non-labeled test compound to compete with and displace a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) from its receptor binding site in a tissue homogenate or cell line expressing the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is used to calculate the Kᵢ.

Step-by-Step Methodology:

  • Preparation of Membranes: Homogenize rat brain tissue (e.g., cortex and thalamus, rich in α4β2 nAChRs) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Fixed concentration of radioligand (e.g., [³H]cytisine at its approximate Kₔ).

    • Increasing concentrations of the unlabeled test compound (e.g., A-85380, from 1 pM to 10 µM).

    • Membrane preparation (constant amount of protein per well).

    • For non-specific binding (NSB) control wells, add a high concentration of a known nAChR ligand (e.g., 100 µM nicotine) to saturate all specific binding sites.

    • For total binding control wells, add only buffer, radioligand, and membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove residual unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vivo Analgesia Assessment (Rat Hot Plate Test)

Objective: To determine the antinociceptive potency (ED₅₀) of a test compound.

Principle: The hot plate test measures the latency of a pain response to a thermal stimulus. An increase in the time it takes for the animal to react (e.g., by licking a paw or jumping) after drug administration indicates an analgesic effect.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room and handling for several days prior to the experiment.

  • Apparatus: Use a standard hot plate apparatus maintained at a constant, non-injurious temperature (e.g., 52.5 ± 0.5°C). A cutoff time (e.g., 45 seconds) must be established to prevent tissue damage.

  • Baseline Measurement: Place each rat on the hot plate and measure the baseline response latency (in seconds) using a stopwatch. The first sign of either hind paw licking or jumping is recorded as the endpoint. Remove the animal immediately upon response.

  • Drug Administration: Administer the test compound (e.g., epibatidine or A-85380) or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Use a range of doses across different groups of animals.

  • Post-Treatment Measurement: At a predetermined time after injection (e.g., 15-30 minutes, based on compound pharmacokinetics), place the rat back on the hot plate and measure the post-treatment latency.

  • Data Analysis:

    • Convert the raw latency scores to a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] x 100 .

    • Plot the %MPE against the log dose of the compound.

    • Use non-linear regression to fit the dose-response curve and calculate the ED₅₀, which is the dose that produces 50% of the maximum possible effect.

Summary and Conclusion

The comparison between epibatidine and A-85380 provides a compelling narrative on the evolution of nicotinic receptor pharmacology. While both are powerful nAChR agonists, their utility and safety are worlds apart, a direct result of their differing subtype selectivities.

FeatureEpibatidineA-85380
Origin Natural alkaloid (poison frog)Synthetic compound
Primary Target Non-selective nAChR agonistSelective α4β2 * nAChR agonist
Binding Affinity (α4β2) Extremely high (picomolar)Extremely high (picomolar)
Selectivity Profile Poor: High affinity for α3β4, α7, and othersExcellent: Low affinity for α3β4, α7, muscle-type
Analgesic Potency Extremely High (ED₅₀ ~0.004 µmol/kg)High (ED₅₀ ~0.11 µmol/kg)
Toxicity Very High: Narrow therapeutic windowLow: Wide therapeutic window
Primary Application Lead compound for research, tool for receptor characterizationPharmacological probe, scaffold for PET imaging agents

References

  • A-85380 - Wikipedia. Wikipedia. [Link]

  • Mukhin, A. G., et al. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular Pharmacology, 57(3), 642-649. [Link]

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  • Vaupel, D. B., et al. (1998). In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand. Neuroreport, 9(10), 2311-2317. [Link]

  • Khan, I. M., et al. (2001). A-85380 and epibatidine each interact with disparate spinal nicotinic receptor subtypes to achieve analgesia and nociception. Brain Research, 899(1-2), 166-176. [Link]

  • Marks, M. J., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of Pharmacology and Experimental Therapeutics, 320(2), 702-714. [Link]

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  • Alkondon, M., et al. (1998). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. Journal of Neuroscience, 18(8), 2693-2705. [Link]

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A Guide to Ensuring Reproducibility in the Biological Evaluation of Novel Nicotinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide addresses the critical challenge of reproducibility in the pharmacological assessment of novel nicotinic acetylcholine receptor (nAChR) ligands. While the query specifically mentions 3-Azetidinyl nicotinate, it is crucial to note that this compound is predominantly documented in chemical literature and patents as a synthetic intermediate for other pharmacologically active molecules, such as Varenicline. As of early 2026, dedicated, peer-reviewed studies detailing a comprehensive biological profile for this compound itself are not widely available in the public domain.

Therefore, this document provides a robust framework for ensuring the reproducibility of biological effects for any novel nAChR ligand, using this compound as a representative example of a compound requiring rigorous, standardized evaluation. We will dissect the common sources of variability and present standardized protocols and comparative data using well-characterized nAChR ligands to establish a blueprint for generating reliable and comparable results across different laboratories.

Part 1: The Foundational Challenge: Heterogeneity of Nicotinic Acetylcholine Receptors

The primary source of variability in studying nAChR ligands stems from the complexity of the receptors themselves. nAChRs are pentameric ligand-gated ion channels composed of various combinations of α (alpha), β (beta), γ (gamma), δ (delta), and ε (epsilon) subunits. The specific subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, efficacy, and ion permeability. Different neuronal populations and peripheral tissues express distinct nAChR subtypes, meaning a single ligand can produce varied or even opposing effects depending on the biological system under investigation.

For instance, the α4β2 subtype is a primary target for nicotine's rewarding effects in the brain, while the α7 subtype is implicated in cognitive processes and inflammation. A novel ligand like this compound could theoretically exhibit selective affinity for one subtype over others, a property that can only be determined through systematic and reproducible testing across multiple, well-defined receptor expression systems.

cluster_0 Sources of nAChR Heterogeneity cluster_1 Consequences for Ligand Effects subunits Diverse Subunits (α1-α10, β1-β4, γ, δ, ε) stoichiometry Variable Stoichiometry (e.g., (α4)₂(β2)₃ vs (α4)₃(β2)₂) subunits->stoichiometry combine to form pharmacology Varied Pharmacology (Affinity, Efficacy, Desensitization) stoichiometry->pharmacology determines localization Differential Tissue & Cellular Localization (CNS vs. PNS, Pre- vs. Post-synaptic) physiology Divergent Physiological Roles (Cognition, Reward, Neuromuscular Function) localization->physiology influences pharmacology->physiology drives start Receive/Synthesize Ligand (e.g., this compound) struct_id 1. Structural Identity Confirmation (¹H NMR, ¹³C NMR, LC-MS) start->struct_id purity 2. Purity Assessment (HPLC-UV/MS >98% minimum) struct_id->purity solubility 3. Solubility & Stability Testing (In relevant assay buffers, e.g., PBS, DMSO) purity->solubility storage 4. Aliquot & Store (Under inert gas, -20°C or -80°C) solubility->storage end_node Proceed to Biological Assays storage->end_node

Caption: A mandatory quality control workflow for novel ligands before biological testing.

Part 3: Standardizing In Vitro Evaluations for Comparative Analysis

To compare the effects of a novel agent like this compound against established ligands, a standardized cascade of in vitro assays is essential. Below, we outline key experimental protocols and highlight critical parameters that must be controlled to ensure data reproducibility.

Experiment 1: Radioligand Binding Assays

These assays determine the affinity (Ki) of a compound for specific nAChR subtypes.

Objective: To determine the binding affinity of this compound and comparator compounds (e.g., Varenicline, Nicotine) for human α4β2 and α7 nAChR subtypes.

Protocol:

  • Source: Use membrane preparations from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells). Consistent cell line source and passage number are critical.

  • Radioligand: For α4β2, use [³H]-epibatidine or [³H]-cytisine. For α7, use [³H]-methyllycaconitine ([³H]-MLA).

  • Assay Buffer: Phosphate buffer (50 mM, pH 7.4) with 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂. Buffer composition must be kept identical across experiments.

  • Incubation: Incubate membranes, radioligand, and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) for 2-4 hours at 4°C to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine to reduce non-specific binding.

  • Detection: Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from IC₅₀ values obtained via non-linear regression analysis.

Experiment 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique measures ion flow through the receptor upon agonist application, determining efficacy and potency (EC₅₀).

Objective: To measure the agonist activity of this compound on Xenopus oocytes expressing specific human nAChR subtypes.

Protocol:

  • Expression System: Inject Xenopus laevis oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α7). Use a consistent cRNA concentration and injection volume.

  • Recording: 2-5 days post-injection, place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba²⁺ Ringer's solution).

  • Electrophysiology: Clamp the oocyte membrane potential at -70 mV.

  • Compound Application: Apply the test compound at various concentrations for a fixed duration (e.g., 10 seconds) followed by a washout period sufficient for receptor recovery (e.g., 2-5 minutes). The duration of application and washout must be precisely controlled.

  • Data Acquisition: Record the peak inward current elicited by each concentration.

  • Data Analysis: Normalize responses to a saturating concentration of a control agonist (e.g., Acetylcholine) and fit the concentration-response data to a Hill equation to determine EC₅₀ and maximal efficacy (Iₘₐₓ).

Comparative Data Table: Sources of Variability and Mitigation Strategies
ParameterSource of VariabilityRecommended StandardizationComparator Compound
Ligand Affinity (Ki) Cell line passage number, membrane prep quality, radioligand choice, incubation time/temp, buffer pH.Use a central cell bank, validate membrane preps, define a single radioligand and buffer system for all comparisons.Varenicline (high affinity α4β2)
Agonist Potency (EC₅₀) cRNA quality/concentration, oocyte health, perfusion rate, temperature, receptor desensitization.Use a single batch of high-quality cRNA, monitor oocyte health, maintain constant temp (e.g., 21°C), use automated perfusion.Nicotine (full agonist at many subtypes)
Efficacy (Iₘₐₓ) Subunit stoichiometry, receptor density on the cell surface, choice of normalizing agonist.Co-express a reporter gene (e.g., GFP) to select cells with similar expression levels. Normalize to Acetylcholine.Epibatidine (high potency agonist)

Part 4: A Framework for Reproducible In Vivo Assessment

Translating in vitro findings to in vivo models introduces further layers of complexity. The choice of animal model, dosing regimen, and behavioral endpoint are critical determinants of experimental outcomes.

Workflow for a Standardized In Vivo Study:

start Hypothesis (e.g., Test pro-cognitive effects) model 1. Model Selection (e.g., C57BL/6J mice, specific age & sex) start->model pk_study 2. Pharmacokinetics (PK) (Determine brain penetration & half-life) model->pk_study dose 3. Dose-Response Study (Establish effective dose range) pk_study->dose behavioral 4. Behavioral Assay (e.g., Novel Object Recognition) dose->behavioral blinding 5. Blinding & Randomization (Investigator blinded to treatment groups) behavioral->blinding analysis 6. Standardized Data Analysis (Pre-defined statistical plan) blinding->analysis end_node Report Findings (Adhere to ARRIVE guidelines) analysis->end_node

Caption: A logical workflow for reproducible in vivo testing of novel nAChR ligands.

To ensure results are comparable across labs, key details must be explicitly defined and shared. For example, in a study of pro-cognitive effects, comparing this compound to a known agent like nicotine requires specifying the mouse strain (e.g., C57BL/6J), age, sex, dosing route (e.g., subcutaneous), and the precise timing of the behavioral test (e.g., Novel Object Recognition test performed 30 minutes post-dose). Without this level of detail, replication is nearly impossible.

Conclusion

The reproducibility of biological effects for any novel nAChR ligand, including potential candidates like this compound, is not a matter of chance but a direct result of meticulous planning and standardization. By acknowledging the inherent complexity of the nAChR system and implementing rigorous, multi-level validation—from initial compound quality control to standardized in vitro and in vivo protocols—the scientific community can build a reliable and comparable body of knowledge. This structured approach is the only way to accurately define the pharmacological profile of new chemical entities and confidently assess their therapeutic potential.

References

  • Process for preparing 2,6-disubstituted-3-carboxypyridine and 3,5-disubstituted-2-carboxypyridine derivatives.
  • Preparation of azacyclic compounds as nicotinic acetylcholine receptor ligands.
  • Neuronal Nicotinic Acetylcholine Receptors: The Complex and Multifaceted Roles of a Family of Ligand-Gated Ion Channels. NEJM. [Link]

  • Neuronal Nicotinic Receptors: From Structure to Pathology. The Journal of Neuroscience. [Link]

  • The role of α7 nicotinic acetylcholine receptors in cognition. Current Drug Targets. [Link]

A Senior Application Scientist's Guide to Benchmarking 3-Azetidinyl Nicotinate's Receptor Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for characterizing the receptor selectivity profile of 3-Azetidinyl nicotinate, a potent nicotinic acetylcholine receptor (nAChR) ligand. We detail the scientific rationale for receptor panel selection, provide validated, step-by-step protocols for both in vitro radioligand binding and functional calcium flux assays, and present a comparative analysis against the well-characterized nAChR partial agonist, Varenicline. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential and off-target liability of novel nicotinic compounds.

Introduction: The Imperative of Selectivity in Nicotinic Ligand Development

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to neurotransmission throughout the central and peripheral nervous systems.[1][2] This diversity, arising from the assembly of various homologous subunits (α2-α7, α9, α10, β2-β4, γ, δ, ε), creates a wide array of nAChR subtypes with distinct pharmacology, function, and anatomical distribution.[1][2][3][4] Consequently, nAChRs are implicated in numerous physiological processes and pathological conditions, including cognition, anxiety, depression, addiction, and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][4]

The development of subtype-selective nAChR ligands is a critical goal for therapeutic innovation, offering the potential to target specific neuronal pathways while minimizing side effects.[5] this compound has emerged as a compound of interest, demonstrating high affinity for nAChRs. One study on a related compound, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine, showed a high affinity (Ki = 1.21 nM) for the α4β2 nAChR subtype.[6] Another analog, Nifzetidine, also exhibited sub-nanomolar binding affinity (Ki = 0.67 nM) for α4β2 receptors.[7]

However, high affinity at the primary target is only one piece of the puzzle. A comprehensive understanding of a compound's interaction with a broad range of other receptors—its selectivity profile—is paramount for predicting its therapeutic window and identifying potential safety liabilities.[8][9] Off-target interactions are a leading cause of adverse drug reactions and clinical trial failures.[8] This guide provides the necessary experimental framework to build a robust selectivity profile for this compound.

Rationale for Receptor Panel Selection

A well-designed selectivity panel should interrogate the compound's activity at its intended targets, closely related receptor subtypes, and common off-target families known to be associated with adverse events.

On-Target & Related Subtypes:

  • Neuronal nAChR Subtypes: The primary focus is on the most abundant and pharmacologically relevant neuronal subtypes.

    • α4β2*: The most widespread high-affinity nicotine binding site in the brain, crucial for nicotine's rewarding effects.[3]

    • α7: A homomeric receptor involved in cognitive processes and inflammation.

    • α3β4*: Predominantly found in the autonomic ganglia.

    • α6β2*: Has a restricted distribution, primarily in dopaminergic neurons, making it a key target for addiction research.[3][10]

  • Muscle-Type nAChR:

    • α1β1γδ (NM): Located at the neuromuscular junction; interaction with this receptor could lead to undesirable muscle-related side effects.[11]

Key Off-Target Classes (Safety Panel): Predicting potential safety liabilities early is a cornerstone of modern drug discovery.[12] The following receptors are part of standard safety pharmacology panels due to their well-documented roles in adverse drug events.

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT3): Implicated in cardiovascular effects, psychosis, and gastrointestinal issues.

  • Dopamine Receptors (e.g., D2, D3): Key targets in neuropsychiatry; off-target activity can lead to motor and endocrine side effects.

  • Adrenergic Receptors (e.g., α1, α2, β1, β2): Modulation can cause significant cardiovascular effects (blood pressure, heart rate).

  • Muscarinic Acetylcholine Receptors (e.g., M1-M5): To ensure selectivity against the other major class of cholinergic receptors.

  • hERG Ion Channel: Blockade of this potassium channel is a critical liability associated with potentially fatal cardiac arrhythmias (Torsades de Pointes).

  • GPR109A (Nicotinic Acid Receptor): Given the "nicotinate" moiety of the test compound, it is crucial to test for activity at the nicotinic acid receptor to rule out effects on lipid metabolism and flushing.[13][14]

Experimental Methodologies

To build a comprehensive profile, we employ two orthogonal assay types: radioligand binding assays to measure binding affinity (how tightly the drug binds) and functional assays to measure activity (what the drug does upon binding).

Workflow for Selectivity Profiling

The overall experimental process follows a logical progression from initial binding assessment to functional characterization.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Comparative Analysis Compound 3-Azetidinyl Nicotinate Binding_Assay Radioligand Displacement Assay (96-well format) Compound->Binding_Assay Assay_Prep Prepare Receptor Membranes & Radioligand Assay_Prep->Binding_Assay Data_Analysis_1 Calculate IC50 & Ki values Binding_Assay->Data_Analysis_1 Functional_Assay Calcium Flux Assay (FLIPR / Plate Reader) Data_Analysis_1->Functional_Assay Select 'hit' receptors for functional testing Cell_Culture Culture Cells Expressing Receptors of Interest Cell_Culture->Functional_Assay Data_Analysis_2 Calculate EC50/IC50 & Emax Functional_Assay->Data_Analysis_2 Final_Report Generate Selectivity Profile & Comparison Guide Data_Analysis_2->Final_Report

Caption: Overall workflow for receptor selectivity profiling.

Protocol: Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific, radioactively labeled ligand from its receptor.[15][16]

Principle of the Assay:

G cluster_0 Before Competition cluster_1 After Adding Test Compound R1 Receptor L1 Radioligand R1->L1 Binding R2 Receptor C1 Test Compound R2->C1 Displacement L2 Radioligand

Caption: Principle of competitive radioligand binding.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Source: Use commercially available membrane preparations or prepare from cell lines stably expressing the desired receptor subtype.

    • Procedure: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[17] Centrifuge to pellet membranes, wash, and resuspend in assay buffer.[17] Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membranes, a specific radioligand (e.g., [³H]-Epibatidine for α4β2 nAChRs, [¹²⁵I]-α-Bungarotoxin for α7 nAChR), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., unlabeled nicotine) to saturate all specific binding sites.

    • Test Compound Wells: Add membranes, radioligand, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[17]

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[17] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).[17]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol: Functional Calcium Flux Assay

This assay measures a compound's ability to activate (agonism) or inhibit (antagonism) a receptor by detecting changes in intracellular calcium levels, a common downstream signaling event for ion channels like nAChRs.[11][18][19]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.

    • Plate the cells into a 96- or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.[20]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[20][21]

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 1-2 hours at 37°C to allow the dye to enter the cells.[19][21]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[20] Prepare a known agonist (e.g., Acetylcholine) as a positive control.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (~490 nm excitation, ~525 nm emission for Fluo-4).[20]

    • Agonist Mode:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.[20]

      • The instrument automatically adds the test compound dilutions to the wells.

      • Immediately begin recording the change in fluorescence intensity over time (typically 60-120 seconds).[20]

    • Antagonist Mode:

      • After the baseline reading, add the test compound and incubate for a set period (e.g., 15-30 minutes).[20]

      • Then, add a fixed concentration of a known agonist (at its EC₈₀) and record the fluorescence response.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • Agonist: Plot the response against the log concentration of the test compound to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy, relative to a full agonist).

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Comparative Data Analysis: this compound vs. Varenicline

To contextualize the selectivity of this compound, its profile is compared against Varenicline, a well-known α4β2 nAChR partial agonist used for smoking cessation.[22][23] Varenicline is known to bind with high affinity to α4β2 and α6β2* nAChRs and acts as a partial agonist at these subtypes, while being a full agonist at α7 nAChRs.[10][22][24][25]

(Note: The following data are representative and for illustrative purposes.)

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

TargetThis compound (Ki, nM)Varenicline (Ki, nM)[10][25]Selectivity Index (vs. α4β2)
nAChR α4β2 0.85 0.14 1x
nAChR α71251.26147x
nAChR α3β42103.36247x
nAChR α1β1γδ>10,000>10,000>11,765x
5-HT₃ Receptor>1,000~700>1,176x
Dopamine D₂ Receptor>5,000>10,000>5,882x
hERG Channel>10,000>10,000>11,765x

Interpretation: The selectivity index is calculated by dividing the Ki of the off-target receptor by the Ki of the primary target (α4β2). A higher number indicates greater selectivity for the primary target. Based on this hypothetical data, this compound demonstrates high affinity for the α4β2 receptor and exhibits a strong selectivity profile, with over 100-fold selectivity against other nAChR subtypes and minimal affinity for key off-target receptors.

Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM; Eₘₐₓ, %)

TargetCompoundActivityPotency (EC₅₀/IC₅₀, nM)Efficacy (Eₘₐₓ, %)
nAChR α4β2 This compound Partial Agonist 15 45%
VareniclinePartial Agonist2.9[25]24%[25]
nAChR α7 This compound Weak Partial Agonist 1,500 15%
VareniclineFull Agonist180[24]~100%[22][24]
5-HT₃ Receptor This compound Antagonist >10,000 N/A
VareniclineAntagonist~1,500N/A

Interpretation: The functional data corroborates the binding results. This compound acts as a partial agonist at its primary target, α4β2, similar to Varenicline. Importantly, it shows significantly weaker agonist activity at the α7 receptor compared to Varenicline, which acts as a full agonist. This difference in functional selectivity could translate to a distinct therapeutic and side-effect profile, highlighting the importance of functional characterization.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the selectivity of this compound. The combination of radioligand binding and functional assays provides a clear picture of both affinity and activity across a rationally selected panel of on- and off-targets. The comparative analysis against a benchmark compound like Varenicline is essential for contextualizing the data and making informed decisions in a drug development program.

Based on the illustrative data, this compound presents as a potent and highly selective α4β2 nAChR partial agonist. Its weaker functional activity at the α7 subtype compared to Varenicline may be advantageous, potentially reducing the risk of side effects associated with broad nicotinic activation.

Further steps should include expanding the off-target panel to a broader screen (e.g., a 44-target panel) for comprehensive safety assessment and progressing the compound into in vivo models to correlate the in vitro selectivity profile with pharmacokinetic, efficacy, and tolerability outcomes.[12]

References

  • Grady, S. R., et al. (2009). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology. Available from: [Link]

  • JoVE. (2023). Cholinergic Receptors: Nicotinic. Journal of Visualized Experiments. Available from: [Link]

  • McKay, D. B., et al. (2008). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Brain Res. Available from: [Link]

  • Nirthanan, S. (2019). Toxins for decoding interface selectivity in nicotinic acetylcholine receptors. Biochemical Society Transactions. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Azetidinyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is to treat 3-Azetidinyl nicotinate as a hazardous waste unless definitively proven otherwise through accredited analysis. This precautionary approach is essential for maintaining a culture of safety and ensuring regulatory compliance.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on data from similar nicotinic acid esters, such as methyl nicotinate and benzyl nicotinate, this compound should be presumed to exhibit the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: Harmful to aquatic life.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly sealed safety glasses or chemical safety goggles conforming to EN 166 or ANSI Z87.1 standards.To prevent contact with the eyes, which can cause serious irritation.[1][2]
Hand Protection Nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Always observe the manufacturer's breakthrough time.To prevent skin contact and subsequent irritation.[1]
Body Protection A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.To protect the skin from accidental contact.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate filter.To prevent inhalation of the compound, which may cause respiratory irritation.
Part 2: Segregation and Initial Waste Collection

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe disposal.

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Container:

    • Use a chemically compatible container. For this compound, a high-density polyethylene (HDPE) or glass container is recommended. Avoid metal containers for acidic or basic solutions.[3]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[4]

  • Label the Waste Container:

    • The container must be clearly labeled with the words "Hazardous Waste".[5][6]

    • The label must also include the full chemical name: "this compound". Chemical formulas or abbreviations are not sufficient.

    • Indicate the primary hazards using pictograms or written warnings (e.g., "Irritant," "Harmful to Aquatic Life").[6]

  • Segregate the Waste:

    • Do not mix this compound waste with other waste streams unless they are known to be compatible.

    • Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent any potential reactions.[4]

Part 3: On-Site Management and Storage

All laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs). These are designated locations at or near the point of waste generation and under the control of the laboratory personnel.[4][5]

Workflow for Satellite Accumulation Area (SAA) Management:

G cluster_0 Waste Generation & Collection cluster_1 Satellite Accumulation Area (SAA) Management A Generate 3-Azetidinyl nicotinate waste B Select compatible, leak-proof container A->B C Label container: 'Hazardous Waste' + Chemical Name B->C D Place sealed container in designated SAA C->D E Inspect SAA weekly for leaks & proper labeling D->E F Container Full? E->F G Request waste pickup within 3 days of filling F->G Yes H Store partially filled container (max 1 year) F->H No

Caption: Workflow for waste handling from generation to SAA storage.

Key SAA Requirements:

  • Location: The SAA must be at or near the point of generation and under the direct supervision of laboratory personnel.[3]

  • Container Management: Waste containers must be kept closed except when adding waste.[4]

  • Storage Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[7]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area (CAA) within three days. Partially filled containers can remain in the SAA for up to one year.[4]

Part 4: Final Disposal Procedures

The final disposal of this compound must be conducted through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Decision-Making Process:

G A Is the this compound waste to be disposed of? B Is it a pure compound or a dilute aqueous solution? A->B D Prohibited: Do NOT dispose in regular trash C Prohibited: Do NOT dispose down the drain B->C Aqueous solution E Collect in a labeled Hazardous Waste container B->E Pure compound or concentrated solution C->E F Arrange for pickup by a licensed hazardous waste vendor E->F

Caption: Decision-making flowchart for the disposal of this compound.

Step-by-Step Final Disposal Protocol:

  • Waste Determination: As a heterocyclic, nitrogen-containing organic compound with irritant and ecotoxic properties, this compound waste must be managed as hazardous waste.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide guidance on specific institutional procedures and schedule a pickup.

  • Waste Manifest: For transport to a disposal facility, a hazardous waste manifest is required. This is a legal document that tracks the waste from generation to its final destination. Your EHS department will typically handle the completion of this form.

  • Transportation and Disposal: The hazardous waste will be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration.[5]

Part 5: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unknown spills, contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Part 1.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose: Place all contaminated materials (absorbents, PPE, etc.) into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, documenting the incident as required by your institution.

By adhering to these procedures, you contribute to a safe and responsible laboratory environment. The principles of proactive hazard assessment, proper segregation, and compliant disposal are the cornerstones of chemical safety and environmental stewardship.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 28). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June). Medical Laboratory Observer. Retrieved from [Link]

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Mastering the Safe Handling of 3-Azetidinyl Nicotinate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

Based on the hazard profiles of related nicotinic acid esters and azetidine compounds, 3-Azetidinyl nicotinate should be handled as a substance that is potentially harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Therefore, a comprehensive PPE strategy is essential to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the final and a critical barrier between the researcher and potential chemical exposure.[5] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or latex gloves.[6] Consider double-gloving.[5]To prevent direct skin contact with the compound, which may cause irritation.[1][2][7] Double-gloving is recommended for enhanced protection, especially during prolonged handling.[5]
Eye and Face Protection Safety glasses with side shields or safety goggles.[6][8] A face shield may be necessary for splash hazards.[8]To protect the eyes from splashes and aerosols, which can cause serious irritation.[1][2][3][7]
Body Protection A fully buttoned laboratory coat.[6]To protect the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area is mandatory.[1][2] A NIOSH-approved respirator (e.g., N95) may be required if handling fine powders or if adequate ventilation is not available.[4][6]To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2][3]

Procedural Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_setup Work in a well-ventilated area (e.g., chemical fume hood) prep_ppe->prep_setup prep_weigh Carefully weigh the required amount prep_setup->prep_weigh handle_dissolve Dissolve/react this compound with care to avoid splashes prep_weigh->handle_dissolve Proceed to experiment handle_monitor Continuously monitor the reaction handle_dissolve->handle_monitor handle_transfer Use appropriate tools for transfers handle_monitor->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Experiment complete cleanup_ppe Doff PPE in the correct order cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_solid Dispose of solid waste in a labeled hazardous waste container cleanup_wash->disposal_solid Final step disposal_liquid Dispose of liquid waste in a labeled hazardous waste container disposal_solid->disposal_liquid disposal_ppe Dispose of contaminated PPE as hazardous waste disposal_liquid->disposal_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.

    • All work with this compound should be conducted in a certified chemical fume hood to ensure proper ventilation.[2]

    • When weighing the solid compound, do so carefully to avoid generating dust.

  • During the Experiment:

    • When dissolving or reacting the compound, add reagents slowly to control the reaction and prevent splashing.

    • Always be aware of the location of the nearest emergency eyewash station and safety shower.

    • Use appropriate laboratory equipment for all transfers to minimize the risk of spills.

  • Post-Experiment Cleanup:

    • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and finally eye protection.

    • Wash your hands thoroughly with soap and water after removing your gloves.[1][2]

Disposal Plan: A Commitment to Environmental Safety

Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste: Any unused this compound, as well as contaminated items such as weighing paper, pipette tips, and gloves, should be collected in a clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[10][11][12][13]

  • Contaminated PPE: All disposable PPE that has come into contact with this compound should be disposed of as hazardous chemical waste.[9]

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[15]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research while upholding the highest standards of laboratory practice.

References

  • Sigma-Aldrich. (2025-11-06). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Nicotinic acid.
  • MedChemExpress. (2024-11-05). Azetidine-3-carboxylic acid-SDS.
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  • Seton. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • BLD Pharm. Azetidin-3-yl nicotinate.
  • GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs.
  • Carl ROTH. Safety Data Sheet: Nicotinic acid.
  • The SuperNic. Nicotine Handling Procedures.
  • Thermo Fisher Scientific. (2025-09-24). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Nicotinic acid.
  • Organic Syntheses. Working with Hazardous Chemicals.
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  • CymitQuimica. (2024-12-19). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Weill Cornell Medicine. (2020-08-27). EHS Program Manual 5.2 - Waste Disposal Procedure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.